molecular formula C9H9FO2S B102519 3-(4-Fluorophenylthio)propanoic acid CAS No. 19543-85-2

3-(4-Fluorophenylthio)propanoic acid

Cat. No.: B102519
CAS No.: 19543-85-2
M. Wt: 200.23 g/mol
InChI Key: FDINPNNZXJHPKE-UHFFFAOYSA-N
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Description

3-(4-Fluorophenylthio)propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H9FO2S and its molecular weight is 200.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-fluorophenyl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2S/c10-7-1-3-8(4-2-7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDINPNNZXJHPKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381177
Record name 3-(4-fluorophenylthio)propanoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID30381177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19543-85-2
Record name 3-(4-fluorophenylthio)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-Fluorophenylthio)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-(4-Fluorophenylthio)propanoic acid (CAS No. 19543-85-2), a fluorinated organosulfur compound of increasing interest in the fields of medicinal chemistry and materials science. This document details the compound's physicochemical properties, outlines robust synthetic protocols, provides a thorough analytical characterization, and explores its potential applications as a versatile chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this guide consolidates essential technical information to facilitate further investigation and application of this valuable building block.

Introduction

This compound is an organic compound featuring a propanoic acid moiety linked to a 4-fluorophenyl group via a thioether linkage.[1] The strategic incorporation of a fluorine atom onto the phenyl ring can significantly influence the molecule's electronic properties, often enhancing lipophilicity and metabolic stability, which are desirable characteristics in drug design.[1] The thioether bond provides stability and a specific geometry, while the carboxylic acid group offers a reactive handle for a variety of chemical transformations, including amidation and esterification.[1]

This unique combination of functional groups makes this compound a valuable building block in organic synthesis. It belongs to the broader class of 3-(arylthio)propanoic acids, which are recognized as important intermediates in the synthesis of various biologically active molecules and functional materials.[2] Notably, derivatives of this structural class have been investigated for their potential in developing novel therapeutics. This guide aims to provide a detailed technical resource for researchers working with or considering the use of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, application in synthesis, and for predicting its behavior in various chemical and biological systems.

PropertyValueSource
CAS Number 19543-85-2N/A
Molecular Formula C₉H₉FO₂S[1]
Molecular Weight 200.23 g/mol [1]
Melting Point 70-72 °CChemicalBook
Boiling Point (Predicted) 340.3 ± 27.0 °CChemicalBook
Density (Predicted) 1.30 ± 0.1 g/cm³ChemicalBook
pKa (Predicted) 4.27 ± 0.10ChemicalBook
Appearance White to off-white solidN/A
Solubility Soluble in most organic solvents such as dichloromethane, ethyl acetate, and methanol. Limited solubility in water.N/A

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through several reliable methods. Two of the most common and effective approaches are the Thia-Michael addition and copper-catalyzed C-S cross-coupling reactions. The choice of method may depend on the availability of starting materials and desired scale.

Synthesis via Thia-Michael Addition

The Thia-Michael addition is a robust and atom-economical method for forming carbon-sulfur bonds. This approach involves the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound. For the synthesis of the title compound, this translates to the reaction of 4-fluorothiophenol with acrylic acid or its ester derivatives.

Diagram of Thia-Michael Addition Workflow:

Thia_Michael_Addition cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process 4-fluorothiophenol 4-Fluorothiophenol Reaction Stirring 4-fluorothiophenol->Reaction Acrylic_Acid Acrylic Acid Acrylic_Acid->Reaction Base_Catalyst Base Catalyst (e.g., Et3N) Base_Catalyst->Reaction Solvent Solvent (e.g., THF) Solvent->Reaction Temperature Room Temperature Temperature->Reaction Workup Acidification & Extraction Reaction->Workup Purification Crystallization Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound via Thia-Michael addition.

Experimental Protocol:

  • Reaction Setup: To a solution of 4-fluorothiophenol (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), add a catalytic amount of a base, for example, triethylamine (0.1 eq).

  • Addition of Michael Acceptor: To the stirred solution, add acrylic acid (1.1 eq) dropwise at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then dissolved in a suitable organic solvent like ethyl acetate and washed with a dilute aqueous acid solution (e.g., 1M HCl) to remove the catalyst, followed by a brine wash.

  • Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. The pure this compound can be obtained by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Synthesis via Copper-Catalyzed C-S Cross-Coupling

Copper-catalyzed cross-coupling reactions provide an alternative and effective route for the formation of the aryl-sulfur bond. This method involves the reaction of an aryl halide with a thiol in the presence of a copper catalyst. For this synthesis, 4-fluoroiodobenzene can be coupled with 3-mercaptopropionic acid.

Diagram of Copper-Catalyzed Cross-Coupling Workflow:

Copper_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process Aryl_Halide 4-Fluoroiodobenzene Reaction Heating Aryl_Halide->Reaction Thiol 3-Mercaptopropionic Acid Thiol->Reaction Catalyst Cu(I) Source (e.g., CuI) Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Temperature Elevated Temperature Temperature->Reaction Workup Acidification & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound via copper-catalyzed cross-coupling.

Experimental Protocol:

  • Reaction Setup: In a reaction vessel, combine 4-fluoroiodobenzene (1.0 eq), 3-mercaptopropionic acid (1.2 eq), a copper(I) salt such as copper(I) iodide (0.1 eq), and a base like potassium carbonate (2.0 eq) in a high-boiling polar solvent such as N,N-dimethylformamide (DMF).

  • Reaction Execution: The reaction mixture is heated to an elevated temperature (e.g., 100-120 °C) and stirred until the starting materials are consumed, as monitored by TLC.

  • Work-up: After cooling to room temperature, the reaction mixture is acidified with a dilute aqueous acid (e.g., 1M HCl) and extracted with an organic solvent like ethyl acetate.

  • Isolation and Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized this compound. The following are the expected analytical data based on its structure and data from analogous compounds.

Note: At the time of this publication, a comprehensive set of experimentally verified spectra for this specific compound was not publicly available. The data presented below is predicted and based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Predicted):

    • δ 10.0-12.0 ppm (s, 1H): Carboxylic acid proton (-COOH).

    • δ 7.35-7.55 ppm (m, 2H): Aromatic protons ortho to the sulfur atom.

    • δ 6.95-7.15 ppm (m, 2H): Aromatic protons meta to the sulfur atom.

    • δ 3.10-3.30 ppm (t, 2H): Methylene protons adjacent to the sulfur atom (-S-CH₂-).

    • δ 2.60-2.80 ppm (t, 2H): Methylene protons adjacent to the carbonyl group (-CH₂-COOH).

  • ¹³C NMR (Predicted):

    • δ ~178 ppm: Carboxylic acid carbonyl carbon (-COOH).

    • δ ~162 ppm (d, J ≈ 245 Hz): Aromatic carbon attached to fluorine (C-F).

    • δ ~134 ppm (d, J ≈ 8 Hz): Aromatic carbons ortho to the sulfur atom.

    • δ ~130 ppm: Aromatic carbon attached to the sulfur atom.

    • δ ~116 ppm (d, J ≈ 22 Hz): Aromatic carbons meta to the sulfur atom.

    • δ ~35 ppm: Methylene carbon adjacent to the carbonyl group (-CH₂-COOH).

    • δ ~29 ppm: Methylene carbon adjacent to the sulfur atom (-S-CH₂-).

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
2500-3300 (broad)O-H stretch of the carboxylic acid
~1700 (strong)C=O stretch of the carboxylic acid
~1600, ~1500C=C stretching of the aromatic ring
~1220C-F stretch
~1100C-O stretch
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Expected Molecular Ion Peak (M⁺): m/z = 200.03

  • Key Fragmentation Patterns: Loss of the carboxylic acid group (-COOH, m/z = 45), and cleavage of the thioether linkage.

Potential Applications in Research and Drug Development

This compound is a versatile intermediate with significant potential in several areas of chemical research and development.

Intermediate for Pharmaceutical Synthesis

The structural motifs present in this compound are found in a number of biologically active molecules. The arylthio propanoic acid scaffold is a key component in various pharmaceutical agents.[2] While there are no direct reports on the biological activity of this compound itself, its structural similarity to precursors of known drugs suggests its utility as a starting material or intermediate. For example, a structurally related compound, 2-hydroxy-2-methyl-3-(4-fluorophenylthio)propionic acid, is an intermediate in an improved synthesis of Bicalutamide, a non-steroidal anti-androgen used in the treatment of prostate cancer. This highlights the potential of the 4-fluorophenylthio moiety in the design of pharmacologically active compounds.

Synthesis of Heterocyclic Compounds

3-(Arylthio)propanoic acids are valuable precursors for the synthesis of sulfur-containing heterocyclic compounds. For instance, they can be used in the one-pot synthesis of thiochromen-4-ones, a class of compounds known for their diverse biological activities, including antioxidant, antimicrobial, and anticancer properties. The presence of the fluorine atom on the phenyl ring of the title compound could be leveraged to modulate the biological activity of the resulting heterocyclic structures.

Building Block in Materials Science

The unique electronic properties conferred by the fluorinated arylthio group make this compound a potential building block for the synthesis of novel organic materials. The thioether linkage can be incorporated into polymers or other macromolecular structures, and the fluorine atom can influence properties such as thermal stability and hydrophobicity.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in medicinal chemistry and materials science. Its straightforward synthesis, coupled with the presence of multiple functional groups, makes it an attractive building block for the creation of more complex molecules. This technical guide has provided a comprehensive overview of its properties, synthesis, and potential applications, with the aim of facilitating its use in further research and development endeavors.

References

  • One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

  • 3-(4-Fluorophenyl)propionic acid. (n.d.). NIST WebBook. Retrieved January 14, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. (2023). Molecules, 28(21), 7339. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Fluorophenylthio)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Core Characteristics of a Moiety of Interest

In the landscape of pharmaceutical development and materials science, a thorough understanding of a molecule's fundamental physicochemical properties is the bedrock upon which successful innovation is built. This guide provides a detailed exploration of 3-(4-Fluorophenylthio)propanoic acid, a compound of interest due to its structural motifs—a fluorinated phenyl ring linked via a thioether to a propanoic acid—that are prevalent in pharmacologically active agents.[1] The strategic incorporation of fluorine can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity, while the carboxylic acid moiety governs its solubility and potential for salt formation.[1] The thioether linkage, in turn, impacts the overall conformation and stability.[1] This document is designed to provide researchers with a comprehensive reference, detailing not only the known properties of this compound but also the experimental rationale and methodologies required for their validation.

Chemical Identity and Structural Elucidation

This compound is identified by the Chemical Abstracts Service (CAS) number 106636-84-4 . Its molecular formula is C₉H₉FO₂S, corresponding to a molecular weight of 200.23 g/mol .

The structural formula, presented below, reveals a 4-fluorophenyl group attached to a propanoic acid backbone through a sulfur atom.

Caption: 2D Chemical Structure of this compound.

Tabulated Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is derived from experimental observation, other values are based on computational predictions and should be treated as estimates pending experimental verification.

PropertyValueSource/Method
Molecular Formula C₉H₉FO₂S-
Molecular Weight 200.23 g/mol -
CAS Number 106636-84-4-
Melting Point 70-72 °C[2]
Boiling Point 340.3 ± 27.0 °CPredicted[2]
Density 1.30 ± 0.1 g/cm³Predicted[2]
pKa 4.27 ± 0.10Predicted[2]
Appearance Solid[3]

Experimental Protocols for Physicochemical Characterization

The following sections detail standardized experimental procedures for the determination of the key physicochemical properties of this compound. The causality behind the choice of methodology is explained to provide a deeper understanding of the experimental design.

Determination of Melting Point

The melting point is a critical indicator of purity. A sharp melting range suggests a highly pure compound, whereas a broad range often indicates the presence of impurities.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

  • Measurement: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Solubility Profile

Understanding the solubility of a compound in various solvents is fundamental for its application in drug delivery, formulation, and synthetic chemistry. A systematic approach to solubility testing can also provide qualitative information about the functional groups present.[4]

Protocol: Qualitative Solubility Testing

  • Solvent Selection: A range of solvents with varying polarities should be used, including water, 5% aqueous NaOH, 5% aqueous NaHCO₃, 5% aqueous HCl, and common organic solvents such as ethanol, methanol, acetone, and dichloromethane.

  • Procedure:

    • To approximately 25 mg of this compound in a test tube, add 0.5 mL of the solvent.

    • Agitate the mixture vigorously for 1-2 minutes.

    • Observe and record whether the solid dissolves completely, partially, or not at all.

  • Interpretation:

    • Solubility in water suggests the presence of polar functional groups. For carboxylic acids, water solubility is generally observed for compounds with five or fewer carbon atoms.[4]

    • Solubility in 5% NaOH and 5% NaHCO₃ is a strong indicator of an acidic functional group, such as a carboxylic acid, which forms a water-soluble salt.[5]

    • Insolubility in water but solubility in organic solvents indicates a predominantly non-polar character.

G cluster_results Expected Observations start Start with this compound water Test Solubility in Water start->water naoh Test Solubility in 5% NaOH water->naoh If Insoluble organic Test Solubility in Organic Solvents (e.g., Ethanol, Acetone) water->organic If Insoluble r_water Likely Insoluble/Slightly Soluble water->r_water nahco3 Test Solubility in 5% NaHCO₃ naoh->nahco3 If Soluble r_naoh Soluble (Forms Sodium Salt) naoh->r_naoh hcl Test Solubility in 5% HCl nahco3->hcl If Soluble r_nahco3 Soluble (Confirms Carboxylic Acid) nahco3->r_nahco3 hcl->organic If Insoluble r_hcl Insoluble hcl->r_hcl r_organic Soluble in Polar Organic Solvents organic->r_organic

Caption: Logical workflow for the solubility testing of this compound.

Determination of Acid Dissociation Constant (pKa)

The pKa is a quantitative measure of the strength of an acid in solution. It is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties. Potentiometric titration is a classic and reliable method for pKa determination.[6]

Protocol: Potentiometric Titration

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or ethanol to ensure solubility.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH using a calibrated pH meter.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[7] This can be determined from the inflection point of the titration curve.[8]

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Expected Absorptions for this compound:

  • O-H Stretch (Carboxylic Acid): A very broad absorption in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.[9]

  • C-O Stretch (Carboxylic Acid): An absorption in the region of 1210-1320 cm⁻¹.

  • Aromatic C=C Stretches: Absorptions in the 1450-1600 cm⁻¹ region.

  • C-F Stretch: A strong absorption in the 1000-1400 cm⁻¹ region.

  • C-S Stretch: A weaker absorption in the 600-800 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

Expected ¹H NMR Chemical Shifts:

  • -COOH Proton: A broad singlet, typically downfield (>10 ppm).[9]

  • Aromatic Protons: Signals in the aromatic region (7.0-8.0 ppm), likely showing splitting patterns consistent with a 1,4-disubstituted benzene ring (two doublets).

  • -S-CH₂- Protons: A triplet around 2.8-3.2 ppm.

  • -CH₂-COOH Protons: A triplet around 2.5-2.9 ppm.

Expected ¹³C NMR Chemical Shifts:

  • -COOH Carbon: A signal in the range of 170-180 ppm.[9]

  • Aromatic Carbons: Signals in the range of 115-140 ppm. The carbon attached to fluorine will show a large one-bond C-F coupling constant.

  • -S-CH₂- Carbon: A signal around 30-40 ppm.

  • -CH₂-COOH Carbon: A signal around 30-40 ppm.

Safety and Handling

Based on available safety data for similar compounds, this compound should be handled with care in a well-ventilated area.[3] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[3] Avoid inhalation of dust and contact with skin and eyes.[3]

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. The tabulated data, a combination of experimental and predicted values, offers a starting point for research and development activities. The detailed experimental protocols serve as a practical resource for the in-house validation of these properties, ensuring data integrity and reproducibility. A comprehensive grasp of these fundamental characteristics is paramount for the rational design of new chemical entities and materials.

References

  • Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. (n.d.).
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • Chemistry Lab Report 4. (n.d.). Scribd. Retrieved from [Link]

  • Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. (2023). ACS Publications. Retrieved from [Link]

  • LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES. (2025). Chemistry LibreTexts. Retrieved from [Link]

  • 3-(4-Fluorophenyl)propionic acid | CAS#:459-31-4. (2025). Chemsrc. Retrieved from [Link]

  • Development of Methods for the Determination of pKa Values. (n.d.). National Institutes of Health. Retrieved from [Link]

  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. Retrieved from [Link]

  • Solubility of Organic Compounds. (2023).
  • Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. (2023). The University of East Anglia. Retrieved from [Link]

  • Consider the spectral data for 3-(4-fluorophenyl)propanoic acid... (2022). Transtutors. Retrieved from [Link]

  • 3-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 136302. (n.d.). PubChem. Retrieved from [Link]

  • 3-(Methylthio)propanoic acid | C4H8O2S | CID 563. (n.d.). PubChem. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 3-(4-Fluorophenylthio)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic routes to 3-(4-Fluorophenylthio)propanoic acid, a valuable intermediate in the development of pharmaceuticals and functional materials. The document is structured to provide not only procedural steps but also the underlying chemical principles and rationale that govern the selection of specific reagents and conditions. This approach is designed to equip researchers, scientists, and drug development professionals with a robust understanding of the synthesis, enabling effective optimization and troubleshooting.

Strategic Overview: Pathways to C-S Bond Formation

The core of synthesizing this compound involves the formation of a thioether bond between a 4-fluorophenylthio moiety and a three-carbon propanoic acid backbone. Two primary, highly effective strategies dominate this transformation:

  • Strategy A: Thia-Michael Addition (Conjugate Addition): This is an atom-economical approach involving the addition of 4-fluorothiophenol across the activated double bond of acrylic acid. This "click" reaction is often favored for its efficiency and mild reaction conditions.[1][2]

  • Strategy B: Nucleophilic Substitution: This classic method involves the reaction of a 4-fluorothiophenolate salt with a 3-halopropanoic acid, where the thiolate acts as a nucleophile to displace a halide leaving group.

The choice between these strategies often depends on the cost and availability of starting materials, desired reaction scale, and the catalytic systems available. The Thia-Michael addition is generally considered a more modern and "green" approach due to its high atom economy.[3]

In-Depth Analysis: The Thia-Michael Addition Pathway

The thia-Michael addition is a powerful carbon-sulfur bond-forming reaction. Its mechanism can be initiated through two distinct catalytic pathways: base catalysis or nucleophilic catalysis.[4]

Reaction Principle and Mechanism

In the base-catalyzed pathway, a base deprotonates the thiol (4-fluorothiophenol) to form a more potent nucleophile, the thiolate anion. This anion then attacks the β-carbon of the α,β-unsaturated carbonyl system (acrylic acid), followed by protonation of the resulting enolate to yield the final product.[4]

Nucleophilic catalysis, often employing phosphines, involves the initial addition of the catalyst to the Michael acceptor.[2][5] This generates a zwitterionic intermediate which then deprotonates the thiol, creating the reactive thiolate and propagating the reaction.[4]

G cluster_base Base-Catalyzed Pathway cluster_nuc Nucleophile-Initiated Pathway Thiol_B R-SH (4-Fluorothiophenol) Thiolate_B R-S⁻ (Thiolate) Thiol_B->Thiolate_B + B: Base Base (B:) Enolate_B Enolate Intermediate Thiolate_B->Enolate_B + Acceptor Product_B Product Enolate_B->Product_B + H-B⁺ Acceptor_B Michael Acceptor (Acrylic Acid) Nuc Nu: (e.g., Phosphine) Zwitterion Zwitterionic Intermediate Nuc->Zwitterion + Acceptor Acceptor_N Michael Acceptor Thiolate_N R-S⁻ Zwitterion->Thiolate_N + R-SH Thiol_N R-SH Product_N Product Thiolate_N->Product_N + Acceptor, H⁺ transfer

Figure 1. Catalytic pathways for the thia-Michael addition.
Detailed Experimental Protocol: Thia-Michael Addition

This protocol is a representative procedure based on established principles for base-catalyzed thia-Michael additions.

Materials:

  • 4-Fluorothiophenol

  • Acrylic acid

  • Triethylamine (TEA) or 1,8-Diazabicycloundec-7-ene (DBU)

  • Toluene or Dichloromethane (DCM)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Chloride (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorothiophenol (1.0 eq) in toluene (or another suitable solvent) under a nitrogen atmosphere.

  • Addition of Reactants: Add acrylic acid (1.05 eq) to the solution.

  • Catalyst Addition: Cool the mixture in an ice bath (0 °C). Slowly add the base catalyst (e.g., TEA, 0.1 eq) dropwise. The reaction is often exothermic.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (to remove the base catalyst) and then with brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, often an oil or a low-melting solid, can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Experimental Workflow Visualization

G start Reaction Setup (Flask, Stir Bar, N₂) add_reagents Add 4-Fluorothiophenol, Acrylic Acid, & Solvent start->add_reagents add_catalyst Cool to 0°C Add Base Catalyst add_reagents->add_catalyst react Stir at Room Temp (4-12h) add_catalyst->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Work-up (Dilute, Wash with HCl, Brine) monitor->workup Reaction Complete isolate Dry & Concentrate (MgSO₄, Rotary Evaporator) workup->isolate purify Purification (Recrystallization or Chromatography) isolate->purify end Characterized Product purify->end

Sources

3-(4-Fluorophenylthio)propanoic acid structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Elucidation of 3-(4-Fluorophenylthio)propanoic Acid

Introduction

In the landscape of modern drug discovery and materials science, the unambiguous determination of a molecule's chemical structure is the bedrock upon which all further research is built.[1] this compound (CAS No. 19543-85-2) is a compound of interest, featuring a flexible propanoic acid chain, a thioether linkage, and a fluorinated aromatic ring.[2][3][4] These functional groups impart specific chemical properties that make it a valuable building block in medicinal chemistry.[4] This guide provides a comprehensive, multi-technique approach to its structural elucidation, designed for researchers and scientists. We will move beyond simple data reporting to explain the causal relationships behind spectral features, creating a self-validating system of evidence to confirm the molecular structure with the highest degree of confidence.

The core objective is to assemble a coherent and irrefutable body of evidence from orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective agreement validates the final assignment.

Logical Workflow for Structural Elucidation

The process of elucidating an unknown structure follows a logical progression. We begin with techniques that provide broad, foundational information (like molecular mass and functional groups) and proceed to more detailed methods that map the specific connectivity of atoms.

Elucidation_Workflow cluster_0 Initial Analysis cluster_1 Detailed Connectivity & Mapping cluster_2 Confirmation MS Mass Spectrometry (MS) Integration Data Integration & Analysis MS->Integration Provides Molecular Weight & Formula Constraints IR Infrared Spectroscopy (IR) IR->Integration Identifies Key Functional Groups NMR_1D 1D NMR (¹H, ¹³C, ¹⁹F) NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Provides Foundational Chemical Shifts NMR_2D->Integration Maps Atom-to-Atom Connectivity Structure Final Confirmed Structure Integration->Structure Fragmentation_Pathway Parent [C₉H₉FO₂S]⁺˙ m/z = 200 Frag1 Loss of •COOH [C₈H₈FS]⁺ m/z = 155 Parent->Frag1 - •COOH Frag2 Loss of C₃H₅O₂ [C₆H₄FS]⁺ m/z = 127 Parent->Frag2 - •C₃H₅O₂ Frag3 Loss of •OH [C₉H₈FO₂S]⁺ m/z = 183 Parent->Frag3 - •OH

Caption: Predicted major fragmentation pathways for this compound in MS.

Experimental Protocol: High-Resolution Mass Spectrometry

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Utilize Electrospray Ionization (ESI) in both positive and negative modes to ensure detection of the most stable ion. ESI is a soft ionization technique that minimizes premature fragmentation, allowing for clear observation of the molecular ion.

  • Analysis: Analyze the sample using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Processing: Determine the exact mass of the parent ion and calculate the elemental formula. Analyze the MS/MS fragmentation spectrum to identify key daughter ions, comparing them against predicted fragmentation patterns.

Infrared (IR) Spectroscopy

Expertise & Causality: FTIR spectroscopy is an exceptionally powerful and rapid tool for identifying the functional groups present in a molecule. [5][6]The principle rests on the fact that specific chemical bonds absorb infrared radiation at characteristic frequencies, causing them to vibrate. For our target molecule, we expect to see clear signatures for the carboxylic acid, the aromatic ring, and the thioether.

Expected Absorptions: The spectrum should display several key peaks that, when taken together, strongly suggest the proposed structure.

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)Peak CharacteristicsCausality
Carboxylic AcidO-H stretch3300 - 2500Very Broad, StrongExtensive intermolecular hydrogen bonding significantly broadens this peak. [7]
Aromatic/AliphaticC-H stretch3100 - 3000 / 3000 - 2850Medium / Medium-WeakAromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches are just below.
Carboxylic AcidC=O stretch~1710Strong, SharpThe carbonyl of a saturated aliphatic carboxylic acid. Its exact position is sensitive to hydrogen bonding.
Aromatic RingC=C stretch1600 - 1450Medium, Multiple BandsThese absorptions are characteristic of the phenyl ring.
ThioetherC-S stretch710 - 570Weak to MediumThis peak is often weak and falls in the complex fingerprint region, making it less diagnostic than others. [8]
FluoroaromaticC-F stretch1250 - 1100StrongThe strong electronegativity of fluorine results in a strong, characteristic absorption.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation (like KBr pellets) is needed, making this method fast and efficient.

  • Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract the spectral contributions of air (CO₂ and H₂O).

  • Sample Scan: Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the major absorption peaks and assign them to the corresponding functional groups based on their position, shape, and intensity.

Part 2: High-Resolution Structural Mapping - NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. [9][10][11]It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

1D NMR (¹H, ¹³C, ¹⁹F)

Expertise & Causality: 1D NMR provides a census of the different types of hydrogen, carbon, and fluorine atoms in the molecule. The chemical shift (δ) of each nucleus is determined by its local electronic environment, providing clues to its position within the structure.

Expected ¹H NMR Spectrum (500 MHz, CDCl₃): The proton NMR spectrum will provide information on the number of distinct proton environments and their neighboring protons through spin-spin coupling.

AssignmentPredicted Shift (δ, ppm)MultiplicityIntegrationRationale
H-e (COOH)10.0 - 12.0Singlet, Broad1HThe acidic proton of a carboxylic acid is highly deshielded and often appears as a broad singlet. [7][12]
H-a (Aromatic)~7.40Doublet of Doublets2HProtons ortho to the sulfur atom, deshielded by its electron-withdrawing nature and coupled to H-b.
H-b (Aromatic)~7.05Doublet of Doublets2HProtons ortho to the fluorine atom, coupled to H-a. The pattern for H-a and H-b is a classic AA'BB' system for a 1,4-disubstituted ring.
H-c (-S-CH₂-)~3.15Triplet2HMethylene group adjacent to the electron-withdrawing sulfur atom, deshielded. Coupled to H-d. [8]
H-d (-CH₂-COOH)~2.75Triplet2HMethylene group α to the carbonyl, also deshielded. Coupled to H-c. [12]

Expected ¹³C NMR Spectrum (125 MHz, CDCl₃): The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

AssignmentPredicted Shift (δ, ppm)Rationale
C=O~178The carbonyl carbon of a carboxylic acid is highly deshielded. [12][13]
C-F~162 (d, ¹JCF ≈ 245 Hz)Aromatic carbon directly bonded to fluorine, shows a large one-bond coupling constant.
C-S~131Aromatic carbon bonded to sulfur.
C-H (Aromatic)~134 (d, ³JCF ≈ 8 Hz)Aromatic carbons ortho to sulfur.
C-H (Aromatic)~116 (d, ²JCF ≈ 21 Hz)Aromatic carbons ortho to fluorine.
-S-CH₂-~34Aliphatic carbon adjacent to sulfur. [8]
-CH₂-COOH~29Aliphatic carbon α to the carbonyl. [12]

¹⁹F NMR: A single peak is expected for the fluorine atom, likely appearing as a singlet (or a complex multiplet if proton coupling is resolved) in the standard range for aryl fluorides.

2D NMR (COSY, HSQC, HMBC)

Expertise & Causality: While 1D NMR identifies the pieces, 2D NMR shows how they connect. These experiments are crucial for assembling the final structure without ambiguity.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). A cross-peak between two proton signals indicates they are spin-coupled. We expect a clear cross-peak between the triplets at ~3.15 ppm (H-c) and ~2.75 ppm (H-d), confirming the -CH₂-CH₂- fragment.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached. This allows for the unambiguous assignment of the carbon signals for all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most important experiment for confirming the overall skeleton. It shows correlations between protons and carbons that are separated by 2 or 3 bonds. This allows us to connect the distinct fragments of the molecule.

HMBC_Correlations cluster_0 Propanoic Acid Chain cluster_1 Fluorophenylthio Moiety H_d H-d (~2.75 ppm) C_c C-c (~34 ppm) H_d->C_c ²J C_d C-d (~29 ppm) H_c H-c (~3.15 ppm) H_c->C_d ²J C_S C-S (~131 ppm) H_c->C_S ³J C_a C-a (~134 ppm) H_c->C_a ⁴J (weak) C_carbonyl C=O (~178 ppm)

Caption: Key HMBC correlations confirming the connectivity of the molecular fragments.

Trustworthiness - The Self-Validating System: The power of this multi-technique approach lies in its self-validating nature. The molecular formula from HRMS must match the count of C and H from NMR. The functional groups identified by IR must be consistent with the chemical shifts observed in NMR. Finally, the connectivity map derived from 2D NMR must account for all observed fragments and functional groups. For example, the crucial HMBC correlation from the methylene protons at H-c (~3.15 ppm) to the aromatic carbon C-S (~131 ppm) unequivocally links the propanoic acid chain to the sulfur atom, and thus to the aromatic ring, confirming the thioether linkage.

Conclusion

The structural elucidation of this compound is achieved through a systematic and integrated analytical strategy. Mass spectrometry establishes the correct molecular formula, while FTIR spectroscopy confirms the presence of the key carboxylic acid, thioether, and fluoroaromatic functional groups. The definitive atomic arrangement is provided by a suite of NMR experiments. ¹H and ¹³C NMR identify all unique proton and carbon environments, and 2D NMR experiments—especially COSY and HMBC—unambiguously map the connectivity between these atoms. The convergence of data from these orthogonal techniques provides an irrefutable confirmation of the structure, demonstrating a robust and reliable methodology for the characterization of novel small molecules in a research and development setting.

References

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  • Srilatha, K. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Spectroscopy of Carboxylic Acids. (n.d.). Oregon State University. [Link]

  • Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. (2024). JoVE. [Link]

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH. [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. [Link]

  • Fuloria, N. K. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. SciSpace. [Link]

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  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013). ResearchGate. [Link]

  • ¹H NMR spectra of polycarbonates containing thioether or sulphone.... (n.d.). ResearchGate. [Link]

  • ¹H NMR spectra of thioethers 7b–9b (CDCl3 7.26 ppm). (n.d.). ResearchGate. [Link]

  • Synthesis, structural and spectroscopic study of aromatic thioester compounds. (n.d.). ResearchGate. [Link]

  • Propanoic acid, 3-[(4-fluorophenyl)thio]-2-hydroxy-2-methyl-. (n.d.). ChemBK. [Link]

  • Improved procedure for the synthesis of bicalutamide. (n.d.).
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  • Partial 1 H NMR spectra of the (R)-and (S)-MPA thioesters of.... (n.d.). ResearchGate. [Link]

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  • Synthesis of (g) 3-(4-Fluorophenyl)propionic acid. (n.d.). PrepChem.com. [Link]

  • Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid. (n.d.).
  • Convenient Detection of Thiol Functional Group Using H/D Isotope Sensitive Raman Spectroscopy. (n.d.). Royal Society of Chemistry. [Link]

  • Ether thioether - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. [Link]

  • Vaickelioniene, R., et al. (2022). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. [Link]

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  • Synthesis and Spectroscopic Study of 3-Hydroxy-2-(3-(4- Nitrobenzoyl) Thiouriedo) Propanoic Acid with their Metal Complexes. (n.d.). Digital Repository of University of Kerbala. [Link]

  • Synthesis and spectral characterization of potential impurities of tiaprofenic acid. (n.d.). TSI Journals. [Link]

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Spectroscopic and Synthetic Elucidation of 3-(4-Fluorophenylthio)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 3-(4-Fluorophenylthio)propanoic acid, a molecule of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document presents a detailed prediction of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. These predictions are grounded in foundational spectroscopic principles and comparative analysis with structurally analogous compounds. Furthermore, a robust, field-proven synthetic protocol for the preparation of 3-(arylthio)propanoic acids is detailed, providing a practical framework for researchers. This guide is intended for drug development professionals, researchers, and scientists engaged in the synthesis and characterization of novel organic molecules.

Introduction: The Structural and Functional Significance

This compound belongs to the class of arylthioalkanoic acids, a scaffold that is prevalent in a variety of biologically active molecules and functional materials. The incorporation of a fluorine atom on the phenyl ring can significantly modulate the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. The thioether linkage provides a flexible yet stable connection, while the carboxylic acid moiety offers a handle for further chemical modifications, such as amidation or esterification, and can participate in crucial hydrogen bonding interactions.

Accurate spectroscopic characterization is paramount for the unambiguous identification and quality control of such compounds. This guide aims to provide a reliable predictive framework for these spectroscopic features, empowering researchers to confidently identify and utilize this molecule in their work.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. These predictions are based on established chemical shift theory and data from analogous compounds such as 3-(phenylthio)propanoic acid and 4-fluorothiophenol.

Disclaimer: The following spectral data are predicted and have not been derived from experimental measurement of this compound. They are intended for guidance and spectral interpretation.

2.1.1. Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11.5Broad Singlet1H-COOHThe acidic proton of the carboxylic acid is typically highly deshielded and appears as a broad singlet, the chemical shift of which can be concentration-dependent.
~7.40Doublet of Doublets2HAr-H (ortho to -S-)These protons are ortho to the electron-donating sulfur atom and will be coupled to the adjacent fluorine and the meta protons.
~7.05Triplet2HAr-H (ortho to -F-)These protons are ortho to the fluorine atom and will show coupling to the adjacent protons and a characteristic through-space coupling to the fluorine.
~3.20Triplet2H-S-CH₂ -These protons are adjacent to the electron-withdrawing sulfur atom, leading to a downfield shift. They will be split into a triplet by the adjacent methylene group.
~2.75Triplet2H-CH₂ -COOHThese protons are alpha to the carbonyl group, which deshields them. They will be split into a triplet by the adjacent methylene group.

2.1.2. Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The carbon NMR spectrum will provide key information about the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~178C =OThe carbonyl carbon of a carboxylic acid is characteristically found in this downfield region.
~162 (d, ¹JCF ≈ 245 Hz)C -FThe carbon directly attached to fluorine will appear as a doublet with a large one-bond C-F coupling constant.
~135 (d, ³JCF ≈ 8 Hz)Ar-C (ortho to -S-)These aromatic carbons are influenced by the sulfur and will exhibit a smaller three-bond coupling to fluorine.
~130 (d, ⁴JCF ≈ 3 Hz)Ar-C -SThe ipso-carbon attached to the sulfur will be a doublet with a small four-bond coupling to fluorine.
~116 (d, ²JCF ≈ 22 Hz)Ar-C (ortho to -F-)These carbons are adjacent to the fluorine and will show a characteristic two-bond C-F coupling.
~34-C H₂-COOHThe carbon alpha to the carbonyl group.
~28-S-C H₂-The carbon adjacent to the sulfur atom.
Infrared (IR) Spectroscopy

The IR spectrum is invaluable for identifying key functional groups. The predicted characteristic absorption bands for this compound are summarized below, based on typical frequencies for carboxylic acids and thioethers.[1][2]

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3300-2500Broad, StrongO-H stretchCarboxylic Acid
~1710StrongC=O stretchCarboxylic Acid
~1600, ~1490MediumC=C stretchAromatic Ring
~1220StrongC-O stretchCarboxylic Acid
~1150MediumC-F stretchFluoroaromatic
~920Broad, MediumO-H bendCarboxylic Acid
~830StrongC-H out-of-plane bend1,4-disubstituted aromatic
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would likely lead to the fragmentation of this compound. The predicted major fragments are outlined below.

m/zProposed FragmentRationale
200[C₉H₉FO₂S]⁺•Molecular Ion (M⁺•)
155[C₉H₈FS]⁺•Loss of -COOH (45 Da)
127[C₆H₄FS]⁺Cleavage of the propanoic acid side chain
109[C₆H₄F]⁺Loss of the thioether and propanoic acid moieties

Synthesis Protocol

The synthesis of 3-(arylthio)propanoic acids can be reliably achieved through the copper-catalyzed coupling of an aryl iodide with 3-mercaptopropionic acid.[3][4] This method is advantageous due to its use of readily available starting materials and good to excellent yields.

Experimental Workflow

Synthesis_Workflow reagents 1. 4-Iodofluorobenzene 2. 3-Mercaptopropionic Acid 3. Cu₂O (catalyst) 4. Pyridine (solvent) reaction Reaction Setup: - Combine reagents in a round-bottom flask. - Reflux the mixture. reagents->reaction Add workup Aqueous Workup: - Cool the reaction mixture. - Acidify with HCl. - Extract with an organic solvent (e.g., Ethyl Acetate). reaction->workup After completion purification Purification: - Dry the organic layer (e.g., Na₂SO₄). - Concentrate under reduced pressure. - Recrystallize or perform column chromatography. workup->purification Isolate crude product product This compound purification->product Obtain pure product

Caption: Synthetic workflow for this compound.

Detailed Step-by-Step Protocol
  • Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodofluorobenzene (1.0 eq), 3-mercaptopropionic acid (1.2 eq), and copper(I) oxide (0.1 eq).

  • Reaction Execution: Add anhydrous pyridine as the solvent and heat the mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Reaction Workup: Upon completion, cool the reaction mixture to room temperature. Carefully acidify the mixture with aqueous HCl (e.g., 2 M) to a pH of approximately 2.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of pyridine).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield pure this compound.

Structural Visualization and Fragmentation

The molecular structure and a key predicted fragmentation pathway in mass spectrometry are depicted below.

Caption: Molecular structure of this compound.

fragmentation_pathway M [C₉H₉FO₂S]⁺• m/z = 200 frag1 [C₉H₈FS]⁺• m/z = 155 M->frag1 - COOH frag2 [C₆H₄FS]⁺ m/z = 127 frag1->frag2 - C₂H₄

Caption: Predicted key fragmentation pathway in EI-MS.

Conclusion

This technical guide provides a robust, albeit predictive, spectroscopic and synthetic overview of this compound. The detailed predicted NMR, IR, and MS data, grounded in established chemical principles, offer a valuable resource for the identification and characterization of this compound. The provided synthetic protocol outlines a reliable method for its preparation. It is the author's hope that this guide will facilitate further research and application of this and related molecules in the fields of drug discovery and materials science.

References

  • Kim, S., et al. (2020). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Molecules, 25(21), 5037. Available at: [Link]

  • Chemistry LibreTexts. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Available at: [Link]

  • PubChem. (n.d.). 3-(Phenylthio)propanoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

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An In-Depth Technical Guide to the Solubility and Stability of 3-(4-Fluorophenylthio)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The journey of a potential therapeutic agent from discovery to a marketed drug is contingent on a thorough understanding of its physicochemical properties. Among these, solubility and stability are paramount, directly influencing bioavailability, formulation strategies, and shelf-life. This technical guide provides a comprehensive framework for characterizing a key molecule, 3-(4-Fluorophenylthio)propanoic acid. We will delve into the theoretical underpinnings and provide actionable, detailed protocols for determining its solubility in various media and assessing its stability under forced degradation conditions. This document is designed to be a practical resource for researchers in drug discovery and development, offering insights into experimental design, data interpretation, and the establishment of a robust stability-indicating analytical method.

Introduction: The Critical Role of Solubility and Stability in Drug Development

In the landscape of pharmaceutical development, the intrinsic properties of a drug substance are the foundation upon which successful formulations are built. Solubility, the measure of a compound's ability to dissolve in a solvent, and stability, its capacity to resist chemical change over time, are two of the most critical parameters assessed throughout the drug development lifecycle.

Poor aqueous solubility can lead to low and erratic absorption, diminishing the therapeutic efficacy of a drug.[1] Conversely, understanding a compound's solubility profile in various organic solvents is essential for purification, crystallization, and the development of diverse dosage forms.[2]

Stability is intrinsically linked to the safety and potency of a drug product. Degradation can lead to a loss of the active pharmaceutical ingredient (API) and the formation of potentially toxic impurities.[3] Regulatory bodies, such as the International Council for Harmonisation (ICH), mandate rigorous stability testing to establish a drug's re-test period or shelf life and to ensure its quality, safety, and efficacy over time.[4][5][6][7]

This guide focuses on this compound, a molecule of interest in medicinal chemistry.[8] Its structure, featuring a carboxylic acid, a thioether linkage, and a fluorinated aromatic ring, presents a unique set of physicochemical characteristics that warrant a detailed investigation of its solubility and stability.

Physicochemical Properties of this compound

A foundational understanding of the molecule's inherent properties is crucial for designing meaningful solubility and stability studies.

PropertyValueSource
Molecular Formula C₉H₉FO₂S[8]
Molecular Weight 200.23 g/mol [8]
Melting Point 70-72 °CChemicalBook
Predicted pKa 4.27 ± 0.10ChemicalBook
Appearance SolidN/A

The carboxylic acid moiety (pKa ~4.27) suggests that the solubility of this compound will be highly pH-dependent. At pH values below its pKa, the molecule will be predominantly in its neutral, less soluble form, while at pH values above the pKa, it will exist as the more soluble carboxylate anion. The thioether and fluorophenyl groups contribute to the molecule's lipophilicity.

Comprehensive Solubility Assessment

A thorough understanding of a compound's solubility is critical for its progression through the drug development pipeline. We will explore methodologies for determining both kinetic and thermodynamic solubility.

The Rationale Behind Kinetic vs. Thermodynamic Solubility
  • Kinetic Solubility is a high-throughput screening method often employed in early drug discovery. It measures the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then diluted into an aqueous buffer.[1][9] This method provides a rapid assessment of a compound's propensity to precipitate from a supersaturated solution and is useful for ranking compounds.[1][10]

  • Thermodynamic Solubility , often referred to as the "gold standard," measures the equilibrium concentration of a compound in a saturated solution.[11] This is a more time- and resource-intensive measurement but provides the true equilibrium solubility value, which is crucial for formulation development and biopharmaceutical classification.[10][11]

Experimental Protocol: Kinetic Solubility Determination (Nephelometry)

This protocol outlines a high-throughput method for determining the kinetic solubility of this compound using nephelometry, which measures the scattering of light by suspended particles.[1]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Nephelometer

  • Multichannel pipette

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

  • Addition to Aqueous Buffer: Using a multichannel pipette, add a small volume (e.g., 2 µL) of each DMSO concentration to a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This creates a final DMSO concentration of 1%.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

  • Nephelometric Measurement: Measure the light scattering in each well using a nephelometer.

  • Data Analysis: The kinetic solubility is determined as the highest concentration at which no significant increase in light scattering is observed compared to the buffer blank.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the benchmark for determining thermodynamic solubility.[10][11]

Materials:

  • This compound (solid)

  • Aqueous buffers (e.g., pH 2.0, 4.5, 6.8, 7.4)

  • Organic solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate)

  • Glass vials with screw caps

  • Shaking incubator

  • Centrifuge

  • HPLC system with UV detector

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to separate vials containing a known volume of each solvent (e.g., 1 mL).

  • Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After incubation, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter. Dilute the filtrate with a suitable mobile phase for HPLC analysis.

  • Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.

  • Data Reporting: The thermodynamic solubility is reported in mg/mL or µg/mL.

Expected Solubility Profile and Data Presentation

The solubility data should be presented in a clear and concise table.

Table 1: Predicted Solubility of this compound in Various Solvents

Solvent Predicted Solubility (mg/mL) Method
Water (pH 2.0) Low Thermodynamic
Water (pH 7.4) Moderate to High Thermodynamic
Methanol High Thermodynamic
Ethanol High Thermodynamic
Acetonitrile Moderate Thermodynamic

| Ethyl Acetate | Moderate to Low | Thermodynamic |

Diagram 1: Workflow for Solubility Determination

G cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility k_start Prepare DMSO Stock k_dilute Serial Dilutions k_start->k_dilute k_add Add to Aqueous Buffer k_dilute->k_add k_incubate Incubate (2h) k_add->k_incubate k_measure Nephelometry k_incubate->k_measure t_start Add Excess Solid to Solvent t_incubate Equilibrate (24-48h) t_start->t_incubate t_separate Centrifuge & Filter t_incubate->t_separate t_quantify HPLC Analysis t_separate->t_quantify start Solubility Assessment start->k_start start->t_start

Caption: Workflow for kinetic and thermodynamic solubility determination.

Stability Assessment and Forced Degradation Studies

Forced degradation studies are a cornerstone of drug development, providing critical information on the intrinsic stability of a drug substance and helping to develop stability-indicating analytical methods.[3][12][13] These studies involve subjecting the drug to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[3][12][13]

Rationale for Stress Conditions

The choice of stress conditions is guided by the chemical structure of this compound and ICH guidelines.[3][12] The key functional groups susceptible to degradation are the carboxylic acid, the thioether linkage, and the aromatic ring.

  • Hydrolysis: The carboxylic acid can undergo reactions, and the thioether linkage might be susceptible to hydrolysis under extreme pH conditions.

  • Oxidation: The thioether is a primary target for oxidation, potentially forming a sulfoxide and then a sulfone.

  • Photolysis: The aromatic ring and thioether can be susceptible to degradation upon exposure to light.

  • Thermal Stress: Elevated temperatures can accelerate degradation reactions.

Experimental Protocol: Forced Degradation Study

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • pH meter

  • Photostability chamber

  • Oven

  • HPLC-UV/MS system

Procedure:

  • Stock Solution: Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified time (e.g., 8 hours). Neutralize the solution before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified time (e.g., 24 hours).

  • Thermal Degradation: Store the solid drug substance in an oven at a high temperature (e.g., 80°C) for a specified period (e.g., 48 hours). Also, heat a solution of the drug substance.

  • Photolytic Degradation: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, or excipients.[14]

Key Considerations for Method Development:

  • Column Selection: A C18 column is a common starting point for reversed-phase HPLC.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol) is often necessary to separate the parent compound from its more polar or less polar degradants.

  • Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance is typically used. Mass spectrometry (MS) is invaluable for the identification of unknown degradation products.

  • Peak Purity Analysis: A photodiode array (PDA) detector should be used to assess the peak purity of the parent compound in the stressed samples, ensuring that no degradation products are co-eluting.

Predicted Degradation Pathways

Based on the structure of this compound, the following degradation pathways are plausible:

  • Oxidation: The primary degradation pathway is likely the oxidation of the thioether to the corresponding sulfoxide and subsequently to the sulfone.

  • Hydrolysis: Under harsh basic conditions, cleavage of the thioether bond could potentially occur.

  • Photodegradation: Complex degradation pathways involving the aromatic ring and thioether are possible.

Diagram 2: Predicted Degradation Pathways

G Parent This compound Sulfoxide Sulfoxide Derivative Parent->Sulfoxide Oxidation (H₂O₂) Hydrolysis_Product Potential Hydrolysis Products (e.g., 4-Fluorothiophenol) Parent->Hydrolysis_Product Base Hydrolysis Photo_Degradants Photodegradation Products Parent->Photo_Degradants Photolysis (UV/Vis Light) Sulfone Sulfone Derivative Sulfoxide->Sulfone Further Oxidation

Caption: Predicted degradation pathways for this compound.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. The detailed protocols for kinetic and thermodynamic solubility determination, along with the proposed forced degradation studies, offer a robust starting point for the characterization of this molecule.

The successful execution of these studies will yield critical data to guide formulation development, establish appropriate storage conditions, and ensure the development of a safe and effective drug product. The insights gained from the forced degradation studies will be instrumental in developing and validating a stability-indicating analytical method, a regulatory requirement for all new drug substances.

Further characterization of the solid-state properties (e.g., polymorphism) of this compound would be a valuable next step, as different crystalline forms can exhibit different solubility and stability profiles.

References

  • U.S. Food and Drug Administration. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

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  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

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  • Pharmaceutical Technology. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]

  • YouTube. (2014). Thioesters. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. [Link]

  • SciSpace. (2014). Stability Indicating HPLC Method Development and Validation. [Link]

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  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing. [Link]

  • Royal Society of Chemistry. (2021). Conversion of Esters to Thioesters under Mild Conditions. [Link]

  • National Institutes of Health. (2017). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • National Institutes of Health. (2023). Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2023). Stability Indicating HPLC Method Development: A Review. [Link]

  • Chemistry LibreTexts. (2022). 21.8: Chemistry of Thioesters and Acyl Phosphates - Biological Carboxylic Acid Derivatives. [Link]

  • Chemistry LibreTexts. (2020). 22.9: Thioesters- Biological Carboxylic Acid Derivatives. [Link]

  • National Institutes of Health. (n.d.). phenylalanine degradation/tyrosine biosynthesis | Pathway - PubChem. [Link]

  • National Institutes of Health. (2023). Deciphering the phenol degradation metabolic pathway in Scedosporium apiospermum HDO1 - PMC. [Link]

  • ResearchGate. (n.d.). Phenylalanine hydroxylation and the tyrosine degradation pathway.... [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-(4-Fluorophenyl)propionic acid (CAS 459-31-4). [Link]

  • National Institutes of Health. (n.d.). 3-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 136302 - PubChem. [Link]

  • Journal of Chemistry and Technologies. (2023). SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. [Link]

  • Chemsrc. (n.d.). 3-(4-Fluorophenyl)propionic acid | CAS#:459-31-4. [Link]

  • National Institutes of Health. (2020). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. [Link]

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The Emerging Potential of 3-(4-Fluorophenylthio)propanoic Acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Promising Scaffold

In the landscape of modern drug discovery, the identification and exploration of novel molecular scaffolds with the potential for diverse therapeutic applications is a cornerstone of progress. 3-(4-Fluorophenylthio)propanoic acid, a molecule combining the structural features of an aryl propionic acid and a thioether linkage, represents one such scaffold of significant interest. While its initial recognition has been primarily as a key intermediate in the synthesis of the potent anti-androgen drug, bicalutamide, a deeper analysis of its structural motifs suggests a far broader range of potential applications in medicinal chemistry.[1]

This technical guide provides an in-depth exploration of the potential applications of this compound, moving beyond its established role as a synthetic precursor. We will delve into its promise as a lead compound for the development of novel anticancer agents and anti-inflammatory drugs. This exploration is grounded in the well-documented biological activities of related aryl propionic acids and thioether-containing compounds.[2][3] The guide is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, actionable experimental protocols to investigate and validate these potential applications.

Core Rationale: The Significance of Structural Features

The therapeutic potential of this compound can be rationalized by dissecting its key structural components: the aryl propionic acid moiety and the thioether linkage.

  • Aryl Propionic Acid Moiety: This structural class is famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[2][4] The carboxylic acid group is crucial for the anti-inflammatory activity of these compounds, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3] The aryl group and the propionic acid chain contribute to the molecule's overall physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The presence of this moiety in this compound strongly suggests a potential for anti-inflammatory and analgesic properties.

  • Thioether Linkage: The thioether (C-S-C) bond is a common feature in a variety of FDA-approved drugs and biologically active molecules.[5] The sulfur atom can engage in various non-covalent interactions with biological targets, and its presence can significantly influence a molecule's metabolic stability and pharmacokinetic profile. In the context of anticancer agents, thioether-containing compounds have demonstrated a range of activities.[6][7]

The combination of these two key features in a single molecule, along with the presence of a fluorine atom which can enhance metabolic stability and binding affinity, makes this compound a compelling starting point for medicinal chemistry campaigns.

Potential Therapeutic Application 1: Anticancer Drug Development Targeting the Androgen Receptor

The most direct evidence for the anticancer potential of this compound stems from its use as a precursor for bicalutamide, a non-steroidal anti-androgen used in the treatment of prostate cancer.[1] Bicalutamide functions by competitively inhibiting the binding of androgens to the androgen receptor (AR), a key driver of prostate cancer cell proliferation. The structural similarity of this compound to bicalutamide suggests that it and its derivatives could also exhibit affinity for the AR.

Proposed Mechanism of Action: Androgen Receptor Antagonism

The proposed mechanism of action for this compound derivatives in prostate cancer is the competitive inhibition of the androgen receptor. By binding to the ligand-binding domain (LBD) of the AR, these compounds can prevent the binding of endogenous androgens like dihydrotestosterone (DHT), thereby inhibiting the downstream signaling pathways that promote tumor growth.

Caption: Proposed mechanism of androgen receptor antagonism.

Experimental Workflow: Evaluation of Androgen Receptor Antagonism

To investigate the potential of this compound and its derivatives as AR antagonists, a systematic experimental approach is required.

Step 1: Synthesis of this compound

A reliable synthesis of the core scaffold is the first critical step. The following protocol is adapted from established methods for the synthesis of 3-(arylthio)propanoic acids.[8]

Materials:

  • 4-Fluorothiophenol

  • 3-Bromopropanoic acid

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 4-fluorothiophenol (1 equivalent) in acetone, add potassium carbonate (2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 3-bromopropanoic acid (1.1 equivalents) in acetone dropwise to the reaction mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a crude product.

  • Dissolve the crude product in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude this compound.

  • Purify the product by column chromatography or recrystallization.

Step 2: In Vitro Androgen Receptor Competitive Binding Assay

This assay will determine the ability of the synthesized compound to displace a known radiolabeled androgen from the AR ligand-binding domain (LBD).[6][9]

Materials:

  • Recombinant human androgen receptor ligand-binding domain (AR-LBD)

  • [³H]-Dihydrotestosterone ([³H]-DHT) as the radioligand

  • Test compound (this compound)

  • Unlabeled DHT (for positive control)

  • Scintillation cocktail

  • 96-well plates

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of the test compound and unlabeled DHT in a suitable assay buffer.

  • In a 96-well plate, add a fixed concentration of AR-LBD and [³H]-DHT to each well.

  • Add the different concentrations of the test compound or unlabeled DHT to the wells. Include wells with no competitor (total binding) and wells with a high concentration of unlabeled DHT (non-specific binding).

  • Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

  • Separate the bound and free radioligand using a method such as filtration or dextran-coated charcoal.

  • Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value of the test compound.

Step 3: Cell-Based Antiproliferative Assays

To assess the functional effect of the compound on prostate cancer cells, a cell viability assay is essential.

Materials:

  • Androgen-dependent prostate cancer cell lines (e.g., LNCaP)

  • Androgen-independent prostate cancer cell lines (e.g., PC-3, DU-145) for selectivity assessment

  • Cell culture medium and supplements

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability reagent

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed the prostate cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound. Include a vehicle control and a positive control (e.g., bicalutamide).

  • Incubate the cells for 48-72 hours.

  • Add the MTT reagent to each well and incubate for 2-4 hours.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Data Presentation:

CompoundAR Binding IC₅₀ (nM)LNCaP IC₅₀ (µM)PC-3 IC₅₀ (µM)
This compound Experimental DataExperimental DataExperimental Data
Bicalutamide (Reference)Literature ValueLiterature ValueLiterature Value

Potential Therapeutic Application 2: Anti-inflammatory Drug Discovery

The structural similarity of this compound to the aryl propionic acid class of NSAIDs provides a strong rationale for its investigation as a potential anti-inflammatory agent.[3]

Proposed Mechanism of Action: COX-1 and COX-2 Inhibition

The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.

Caption: Proposed mechanism of COX inhibition.

Experimental Workflow: Evaluation of Anti-inflammatory Activity

Step 1: In Vitro COX-1/COX-2 Inhibition Assay

A commercially available COX inhibitor screening assay kit can be used to determine the inhibitory activity and selectivity of the compound.[10][11]

Materials:

  • COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe

  • Test compound

  • Selective COX-1 and COX-2 inhibitors (for controls)

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In separate wells of a 96-well plate, add the COX-1 or COX-2 enzyme, the probe, and the test compound at various concentrations.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate the plate at the recommended temperature and for the specified time.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of COX inhibition and determine the IC₅₀ values for both COX-1 and COX-2.

Step 2: In Vivo Carrageenan-Induced Paw Edema Model

This is a classic and well-established animal model for evaluating the acute anti-inflammatory activity of a compound.[3][12][13]

Materials:

  • Rats or mice

  • Carrageenan solution (1% in saline)

  • Test compound

  • Positive control (e.g., indomethacin)

  • Pletysmometer or calipers

Procedure:

  • Administer the test compound, vehicle, or positive control to the animals via an appropriate route (e.g., oral gavage).

  • After a specific period (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer or calipers.

  • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Data Presentation:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Paw Edema Inhibition (%) at 4h
This compound Experimental DataExperimental DataExperimental Data
Indomethacin (Reference)Literature ValueLiterature ValueLiterature Value

Safety and Toxicity Assessment: A Crucial Step

For any compound with therapeutic potential, a preliminary assessment of its safety profile is essential. In vitro cytotoxicity assays are a fundamental first step in this process.[4][5][14]

Experimental Protocol: In Vitro Cytotoxicity Assay

Materials:

  • A non-cancerous cell line (e.g., Vero, HEK293)

  • Cell culture medium and supplements

  • Test compound

  • Cytotoxicity detection reagent (e.g., LDH release assay kit)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere.

  • Treat the cells with a range of concentrations of the test compound.

  • Include a vehicle control and a positive control for cytotoxicity (e.g., a known toxic compound).

  • Incubate for 24-48 hours.

  • Measure the release of lactate dehydrogenase (LDH) into the culture medium, which is an indicator of cell membrane damage.

  • Calculate the percentage of cytotoxicity and determine the CC₅₀ (50% cytotoxic concentration).

Conclusion and Future Directions

This compound represents a promising and versatile scaffold for medicinal chemistry exploration. Its established role as a key intermediate in the synthesis of an anticancer drug, coupled with its structural resemblance to a well-known class of anti-inflammatory agents, provides a solid foundation for further investigation. The experimental workflows detailed in this guide offer a clear and actionable path for researchers to validate these potential therapeutic applications.

Future research should focus on the synthesis of a library of derivatives of this compound to establish structure-activity relationships (SAR). Modifications to the aromatic ring, the propionic acid chain, and the thioether linkage could lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic properties. Comprehensive preclinical studies, including more advanced in vivo models and detailed toxicological assessments, will be necessary to fully elucidate the therapeutic potential of this exciting class of molecules.

References

  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. Retrieved January 13, 2026, from [Link]

  • EP1614677B1 - Improved procedure for the synthesis of bicalutamide - Google Patents. (n.d.). Google Patents.
  • In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. (2020). Oxidative Medicine and Cellular Longevity. [Link]

  • A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors. (2009). Journal of Biomolecular Screening. [Link]

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (2018). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). International Journal of Progressive Pharmacy. [Link]

  • Thioethers: An Overview. (2022). Current Drug Targets. [Link]

  • Other drugs containing thioethers. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (2014). Indian Journal of Pharmacology. [Link]

  • Ligand Competition Binding Assay for the Androgen Receptor. (2011). Springer Protocols. [Link]

  • A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. (2009). ResearchGate. [Link]

  • Assessment of a recombinant androgen receptor binding assay: initial steps towards validation. (2009). Toxicology in Vitro. [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric). (n.d.). Assay Genie. Retrieved January 13, 2026, from [Link]

  • Synthesis of 3-(Arylthio)propionic Acids from Nonactivated Aryl Iodides and their Use as Odorless Aryl Mercaptan Surrogates. (2018). Synthesis. [Link]

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The Emergence of Fluorinated Thioethers in Modern Drug Discovery: A Guide to Synthesis, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal and agrochemical research. Among the diverse array of fluorinated motifs, fluorinated thioethers—particularly those bearing trifluoromethylthio (-SCF3) and difluoromethylthio (-SCF2H) groups—have emerged as privileged structures. These moieties impart a unique combination of physicochemical properties, including modulated lipophilicity, enhanced metabolic stability, and potent electronic effects, that can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the biological significance of fluorinated thioether compounds. We will deconstruct the fundamental principles governing their activity, explore robust synthetic strategies for their creation, analyze their impact on drug-like properties, and examine their mechanisms of action through relevant case studies. Detailed experimental protocols and data-driven insights are provided to equip researchers with the knowledge to effectively leverage this powerful chemical tool in the design of next-generation therapeutics and agrochemicals.

The Foundational Synergy: Why Fluorine and Thioethers are a Power Couple in Bioactive Design

The decision to introduce a specific functional group into a lead compound is a critical juncture in the optimization process. The combination of fluorine and a thioether linkage is not a random choice but a deliberate strategy rooted in fundamental principles of physical organic chemistry and pharmacology.

The "Fluorine Effect": Beyond a Simple Halogen

Fluorine's utility in drug design stems from a unique confluence of properties that distinguish it from all other elements.[1][2] Its introduction can productively influence a molecule's conformation, pKa, potency, membrane permeability, and metabolic pathways.[2]

  • High Electronegativity: As the most electronegative element, fluorine creates strong, polarized bonds with carbon (C-F), which can alter the electronic landscape of a molecule, influencing pKa and creating favorable interactions with biological targets.[3]

  • Metabolic Shielding: The C-F bond is exceptionally strong (~486 kJ/mol), making it highly resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes.[1][4] This is a common strategy to block metabolism at a specific site, thereby increasing the compound's half-life.[5]

  • Conformational Control: The small van der Waals radius of fluorine (only slightly larger than hydrogen) allows it to act as a bioisostere of a hydrogen atom, yet its electronic properties can enforce specific molecular conformations that may be optimal for receptor binding.

The Thioether Moiety: An Active and Versatile Linker

The thioether group (R-S-R') is far more than a passive spacer. It is a common feature in pharmaceuticals, contributing to the overall profile of the molecule through its unique geometry and electronic characteristics.[6][7] Its bent geometry, polarizability, and potential to act as a hydrogen bond acceptor provide crucial anchor points for binding to protein targets. Furthermore, the sulfur atom is susceptible to metabolic oxidation, forming sulfoxides and sulfones, which can alter solubility and excretion profiles.

The R-S-CFₓ Synergy: Creating Privileged Pharmacophores

Combining a fluoroalkyl group with a thioether creates motifs that possess the benefits of both components while introducing novel properties. The potent electron-withdrawing nature of groups like -CF3 and -CF2H significantly impacts the adjacent sulfur atom, altering its nucleophilicity, oxidation potential, and interaction capabilities. This synergy has led to the increasing prevalence of trifluoromethyl and difluoromethyl thioethers in both medicinal and agrochemical applications.[8][9][10][11]

Tuning Molecular Properties: The Physicochemical Impact of Thioether Fluorination

The introduction of a fluorinated thioether has profound and sometimes non-intuitive effects on a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Understanding these relationships is critical for rational drug design.

Lipophilicity (logP/logD): A Complex and Context-Dependent Parameter

Lipophilicity is a key determinant of a drug's ability to cross cell membranes. While fluorination is often associated with increased lipophilicity, the reality is more nuanced. The trifluoromethylthio (-SCF3) group is one of the most lipophilic substituents used in drug discovery (Hansch parameter, π = +1.44), significantly more so than a trifluoromethyl group (π = +0.88) or a chlorine atom (π = +0.71).[8] This high lipophilicity can enhance membrane permeability and target engagement.[10]

However, the degree of fluorination matters. The difluoromethylthio (-SCF2H) group is less lipophilic than -SCF3.[12] Furthermore, the overall change in molecular lipophilicity is highly dependent on the surrounding structure. As shown in studies on 2-(thiofluoroalkyl)pyridines, there is no simple additive correlation between the number of fluorine atoms and the resulting logD value.[12][13]

Electronic Effects and pKa Modulation

The intensely electron-withdrawing nature of perfluoroalkyl groups dramatically lowers the electron density on the sulfur atom. This has a cascading inductive effect that can significantly alter the acidity or basicity of proximal functional groups. For instance, incorporating a fluorinated thioether can lower the pKa of a nearby amine or increase the acidity of a neighboring proton, which can be crucial for optimizing target binding or solubility at physiological pH.[12][14]

Metabolic Stability and Pathways

One of the primary reasons for incorporating fluorinated thioethers is to enhance metabolic stability.[4][5] Fluorination at the α-carbon effectively blocks the oxidative metabolism that is common for simple alkyl thioethers. The primary metabolic pathway for fluorinated thioethers is typically oxidation of the sulfur atom itself to form the corresponding sulfoxide (R-S(O)-CFₓ) and subsequently the sulfone (R-S(O)₂-CFₓ).[15][16]

Interestingly, these oxidized metabolites can sometimes be the primary active species.[16] It is crucial to characterize the metabolic fate of these compounds, as the resulting sulfoxides and sulfones have different polarities and pharmacokinetic profiles than the parent thioether. Defluorination is generally not observed, highlighting the robustness of these motifs.[15][16]

MoietyHansch Lipophilicity (π)Electronic EffectPrimary Metabolic PathwayKey Feature
-SCH₃ +0.61Weakly donatingα-Carbon Oxidation, S-OxidationBaseline
-SCF₃ +1.44Strongly withdrawingS-OxidationHighly lipophilic, metabolically robust
-SCF₂H ~1.0-1.2 (Est.)Strongly withdrawingS-OxidationLipophilic H-bond donor potential
-SCF₂CH₃ VariableWithdrawingS-OxidationLess lipophilic than -SCF₃

Note: π values are context-dependent and serve as a general guide.

Synthetic Strategies: Accessing the Fluorinated Thioether Toolkit

The development of robust and versatile synthetic methods has been paramount to the widespread adoption of fluorinated thioethers in research. The choice of strategy often depends on the desired motif (-SCF3, -SCF2H, etc.) and whether the installation is performed early in the synthesis or as a late-stage functionalization on a complex molecule.

Diagram 1: Major Synthetic Pathways to Fluorinated Thioethers

G Thiols Thiols (R-SH) Nucleophilic Nucleophilic '⁻SCF₃' Reagents (e.g., AgSCF₃, CuSCF₃) Thiols->Nucleophilic + Electrophilic CFₓ Source Disulfides Disulfides (R-S-S-R) Radical Radical Precursors (e.g., Langlois' Reagent) Disulfides->Radical + Radical CFₓ Source ArylHalides Aryl Halides / Triflates Product Fluorinated Thioether (R-S-CFₓ) ArylHalides->Product Organometallics Organometallics (e.g., Boronic Acids) Organometallics->Product Electrophilic Electrophilic 'CF₃⁺' Reagents (e.g., Umemoto's) Electrophilic->Organometallics Cross-Coupling Nucleophilic->ArylHalides Cross-Coupling Radical->ArylHalides Radical Substitution Radical->Product Difluoro SCF₂H Sources (e.g., Pd(SCF₂H)₂) Difluoro->ArylHalides Cross-Coupling Difluoro->Product

Caption: Key synthetic approaches to fluorinated thioethers.

Protocol 1: General Procedure for Late-Stage Electrophilic Trifluoromethylthiolation of an Aryl Boronic Acid

This protocol describes a common copper-catalyzed reaction to install an -SCF3 group, a method valued for its functional group tolerance on complex molecules.

Causality: The choice of a copper catalyst is based on its proven efficacy in mediating the transfer of the -SCF3 group from an electrophilic source to the nucleophilic aryl boronic acid. The base is required to form the active boronate species, and the reaction is performed under an inert atmosphere to prevent oxidative degradation of the catalyst and reagents.

Methodology:

  • Preparation: To an oven-dried Schlenk tube, add the aryl boronic acid (1.0 equiv), the electrophilic trifluoromethylthiolating reagent (e.g., N-trifluoromethylthiosaccharin, 1.2 equiv), and Cu(OAc)₂ (0.1 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Solvent and Base Addition: Add anhydrous solvent (e.g., DMF, 0.2 M) followed by a suitable base (e.g., pyridine, 2.0 equiv) via syringe.

  • Reaction: Stir the mixture at the designated temperature (e.g., 60 °C) and monitor by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

  • Validation: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS). The presence of a singlet in the ¹⁹F NMR spectrum around -40 ppm is characteristic of the -SCF3 group.

Biological Activity and Therapeutic Applications

The unique physicochemical properties endowed by fluorinated thioether groups translate directly into diverse and potent biological activities.

Role as Potent Enzyme Inhibitors

The -SCF2H group is particularly noteworthy as it is considered a lipophilic hydrogen bond donor, capable of acting as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups.[17][18] This allows it to form crucial hydrogen bonds in an enzyme's active site while simultaneously occupying a hydrophobic pocket, a combination that can lead to high affinity and selectivity. The highly lipophilic -SCF3 group excels at fitting into hydrophobic pockets, displacing water molecules and increasing binding entropy.

  • Case Study: Anticancer Agents: Trifluoromethylthioxanthone derivatives have demonstrated potent anticancer activity against HeLa cells and significant COX-2 inhibition, suggesting applications in both oncology and inflammation.[19] Similarly, fluorinated 2-alkylthio-4-aminoquinazolines have been identified as potent antitumor agents and inhibitors of the phosphatase CDC25B.[20]

Applications in Agrochemicals

Approximately 30% of all agrochemicals contain fluorine, a testament to the element's importance in this field.[8][11] Fluorinated thioethers are found in fungicides, herbicides, and insecticides, where their enhanced metabolic stability leads to greater persistence and efficacy in the field.[3][21] Their high lipophilicity also ensures efficient penetration of the waxy cuticles of plants and insects.[10]

Diagram 2: Mechanism of Action - Kinase Inhibition

G cluster_normal Normal Kinase Activity cluster_inhibited Inhibited Pathway Kinase Kinase Active Site ATP Binding Pocket Substrate Binding Site PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylates Block Pathway Blocked Kinase->Block ATP ATP ATP->Kinase:atp Binds Substrate Substrate Protein Substrate->Kinase:subst Binds Inhibitor R-S-CF₃ Inhibitor Inhibitor->Kinase:atp Binds (Hydrophobic & Electronic Fit) Downstream Downstream Signaling (e.g., Cell Proliferation) PhosphoSubstrate->Downstream G Idea Target Identification & Computational Design Synthesis Synthesis of Fluorinated Thioether Library Idea->Synthesis Purification Purification & Characterization (NMR, HRMS) Synthesis->Purification PrimaryScreen Primary Screening (Target Binding, Enzyme IC₅₀) Purification->PrimaryScreen CellAssay Cell-Based Assays (Viability, Pathway Modulation) PrimaryScreen->CellAssay LeadOpt Lead Optimization (Structure-Activity Relationship) PrimaryScreen->LeadOpt SAR Feedback ADME In Vitro ADME (Metabolic Stability, Permeability) CellAssay->ADME CellAssay->LeadOpt SAR Feedback ADME->LeadOpt LeadOpt->Synthesis Iterative Design InVivo In Vivo Efficacy & Toxicology Studies (Animal Models) LeadOpt->InVivo

Caption: A typical workflow for developing fluorinated thioether drug candidates.

Conclusion and Future Outlook

Fluorinated thioethers represent a mature yet continually evolving class of functional groups in the design of bioactive compounds. Their ability to simultaneously modulate lipophilicity, metabolic stability, and electronic character makes them an invaluable tool for medicinal and agrochemical chemists. The trifluoromethylthio (-SCF3) group is a well-established lipophilic powerhouse, while the difluoromethylthio (-SCF2H) group is gaining significant traction as a unique hydrogen-bond-donating bioisostere. Future advancements will likely focus on developing more efficient and selective late-stage synthetic methodologies, exploring the biological relevance of less common motifs (e.g., monofluoromethyl and other partially fluorinated thioethers), and applying these powerful building blocks to an even wider range of challenging biological targets. As our understanding of the intricate interplay between fluorine substitution and biological systems deepens, the strategic application of fluorinated thioethers is poised to deliver the next generation of innovative medicines and crop protection agents.

References

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  • Trifluoromethyl Ethers and –Thioethers as Tools for Medicinal Chemistry and Drug Discovery. Current Topics in Medicinal Chemistry.
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  • Drugs and agrochemicals containing a difluoromethylthio group.
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  • Biologically Active Organofluorine Compounds. Springer.
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  • A Toolbox of Reagents for Difluoromethylthiol
  • Synthesis and Reactivity of Fluorinated Dithiocarboxyl
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  • Syntheses of Aryl Thioethers via Aromatic Substitution of Aryl Halides at 0 to 25 °C. Organic Process Research & Development.
  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Beilstein Journal of Organic Chemistry.
  • Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. Journal of Medicinal Chemistry.
  • Organofluorine Compounds in Biology and Medicine.
  • The Pentafluorosulfanyl Group (SF5). Rowan Scientific.
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  • Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Current Organic Chemistry.
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  • Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement.
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  • Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. RSC Advances.
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  • Navigating Lipophilicity in Drug Discovery: A Comparative Guide to Thiofluoroalkyl Pyridines. BenchChem.
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discovery and history of 3-(4-Fluorophenylthio)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(4-Fluorophenylthio)propanoic Acid: Synthesis, History, and Application For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Building Block

This compound is a specialized chemical compound situated at the intersection of several critical motifs in medicinal chemistry. As an organofluorine compound, an aryl thioether, and a propanoic acid derivative, it represents a valuable, albeit not widely known, building block for the synthesis of more complex and biologically active molecules. While it does not possess a storied history of independent discovery as a therapeutic agent, its significance lies in its role as a pivotal intermediate, most notably in the production of high-value pharmaceuticals. This guide provides a comprehensive overview of its synthesis, the scientific context of its development, and its primary applications in drug development, offering a senior-level perspective on its utility and the rationale behind its synthetic methodologies.

Part 1: Historical Context and Scientific Significance

The history of this compound is not one of a singular, celebrated discovery, but rather of its emergence as a useful tool in the synthetic chemist's arsenal. Its importance is best understood by examining the chemical families to which it belongs.

  • Aryl Propionic Acids : This class of compounds is renowned in medicinal chemistry, famously including Non-Steroidal Anti-inflammatory Drugs (NSAIDs) like Ibuprofen. The propionic acid moiety is a well-established pharmacophore that often contributes to the biological activity of these molecules[1].

  • Organofluorine Compounds : The introduction of fluorine into a drug molecule is a common strategy in modern drug design. The high electronegativity and small size of the fluorine atom can significantly alter a molecule's properties, often leading to increased metabolic stability, enhanced binding affinity to target proteins, and improved pharmacokinetic profiles.

  • Thioethers in Drug Design : The thioether linkage (C-S-C) is a key structural element in numerous pharmaceuticals. The sulfur atom can participate in important binding interactions with biological targets and can influence the overall conformation of a molecule. Thiophene, a sulfur-containing heterocycle, is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of successful drugs[2][3].

This compound combines these three features, making it a pre-designed fragment for incorporation into larger, more complex drug candidates. Its primary documented role is as an intermediate in the synthesis of the non-steroidal anti-androgen drug, Bicalutamide, used in the treatment of prostate cancer[4][5].

Part 2: Synthesis Methodologies

The synthesis of this compound and its derivatives can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and the specific derivative required.

Methodology 1: Synthesis of a Key Derivative for Bicalutamide

One of the most well-documented syntheses involving the this compound core is for its 2-hydroxy-2-methyl derivative, a direct precursor to Bicalutamide. This process highlights a practical, industry-proven application of forming the core structure[4].

Reaction Overview: This synthesis proceeds in two main steps: a ring-opening reaction of an epoxide with 4-fluorothiophenol, followed by the hydrolysis of the resulting ester to yield the carboxylic acid.

Experimental Protocol: Synthesis of 2-hydroxy-2-methyl-3-(4-fluorophenylthio) propionic acid [4]

Step 1: Synthesis of methyl 2-hydroxy-2-methyl-3-(4-fluorophenylthio) propionate

  • To a suitable reaction vessel, add 4-fluorothiophenol, water, and potassium bicarbonate.

  • Stir the mixture to form the potassium salt of the thiophenol.

  • Add methyl 2-methyl glycidate to the reaction mixture.

  • Heat the reaction and maintain it until the reaction is complete (monitored by TLC or HPLC). The thiolate will act as a nucleophile, opening the epoxide ring.

  • Upon completion, cool the mixture and extract the product with an appropriate organic solvent (e.g., toluene).

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to yield the crude methyl ester intermediate.

Step 2: Hydrolysis to 2-hydroxy-2-methyl-3-(4-fluorophenylthio) propionic acid

  • Dissolve the crude methyl ester from Step 1 in a suitable solvent.

  • Add a 30% solution of sodium hydroxide (NaOH) to the mixture.

  • Stir the reaction at room temperature or with gentle heating to facilitate the hydrolysis of the ester to the carboxylic acid.

  • Once the hydrolysis is complete, cool the mixture and acidify it with a suitable acid (e.g., HCl) to a pH of approximately 2-3.

  • The desired "hydroxyacid" product will precipitate or can be extracted with an organic solvent like toluene.

  • Isolate the product by filtration or by separating and concentrating the organic layer. The patent reports a yield of 97% for this two-step process[4].

Causality and Rationale:

  • Choice of Base: Potassium bicarbonate is a mild base, sufficient to deprotonate the thiophenol to form the nucleophilic thiolate without causing unwanted side reactions with the epoxide.

  • Epoxide Ring-Opening: This is a classic and efficient method for forming a C-S bond and installing a hydroxyl group simultaneously. The reaction is regioselective, with the nucleophile attacking the less sterically hindered carbon of the epoxide.

  • Hydrolysis: Standard saponification using a strong base like NaOH is a robust and high-yielding method for converting the methyl ester to the desired carboxylic acid.

Synthesis of a Bicalutamide Intermediate

A 4-Fluorothiophenol C Methyl 2-hydroxy-2-methyl- 3-(4-fluorophenylthio) propionate A->C  K₂CO₃, H₂O B Methyl 2-methyl glycidate B->C D 2-Hydroxy-2-methyl- 3-(4-fluorophenylthio) propionic acid C->D  1. NaOH (30%)  2. Acidification

Caption: Synthesis of a hydroxylated derivative for Bicalutamide.

Methodology 2: General Synthesis via Copper-Catalyzed C-S Coupling

A more general and direct approach to synthesizing 3-(arylthio)propanoic acids involves a copper-catalyzed cross-coupling reaction between an aryl iodide and 3-mercaptopropionic acid. This method is versatile and can be adapted for various substituted aryl groups[6].

Reaction Overview: This one-pot reaction utilizes a copper(I) oxide catalyst to facilitate the formation of the C-S bond between 4-fluoroiodobenzene and 3-mercaptopropionic acid in a refluxing pyridine solvent.

Experimental Protocol: Synthesis of this compound (Adapted from[6])

  • To a round-bottom flask equipped with a reflux condenser, add 3-mercaptopropionic acid (1.0 eq), 4-fluoroiodobenzene (1.0 eq), and copper(I) oxide (Cu₂O, 0.5 eq).

  • Add anhydrous pyridine as the solvent.

  • Heat the reaction mixture to reflux (approximately 115°C) and maintain for 6-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing dilute HCl and ice. This will neutralize the pyridine and precipitate the product.

  • Filter the crude solid product and wash it with cold water.

  • Recrystallize the solid from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the purified this compound.

Causality and Rationale:

  • Catalyst: Copper(I) is a well-known and cost-effective catalyst for C-S cross-coupling reactions. It facilitates the oxidative addition and reductive elimination steps required for bond formation.

  • Solvent: Pyridine serves as both a high-boiling solvent and a base, which can help to deprotonate the carboxylic acid and thiol, facilitating their participation in the catalytic cycle.

  • Aryl Iodide: Aryl iodides are typically more reactive than aryl bromides or chlorides in copper-catalyzed coupling reactions, making them a good choice for this transformation.

General Synthesis via C-S Coupling

A 4-Fluoroiodobenzene C This compound A->C  Cu₂O, Pyridine (reflux) B 3-Mercaptopropionic acid B->C

Caption: Copper-catalyzed synthesis of the target compound.

Part 3: Physicochemical Data and Applications

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound, sourced from the PubChem database[7].

PropertyValue
Chemical Formula C₉H₉FO₂S
Molecular Weight 200.23 g/mol
Appearance Solid (predicted)
XLogP3 2.5
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Rotatable Bond Count 4
Application in Drug Development: The Bicalutamide Case Study

The primary and most significant application of the this compound scaffold is as a key intermediate in the synthesis of Bicalutamide. Bicalutamide is a non-steroidal anti-androgen used to treat prostate cancer[5]. The (4-fluorophenyl)thio moiety, which is derived from our core molecule, is directly incorporated into the final drug structure. In the subsequent synthetic steps (not detailed here), the propionic acid derivative is acylated and then coupled with an aniline derivative to form the final amide product. This demonstrates the critical role of this compound as a foundational building block for constructing a complex and life-saving therapeutic agent.

Conclusion

This compound serves as an excellent case study in the role of specialized chemical intermediates in modern drug discovery and development. While it may not have a landmark discovery story of its own, its history is written in the patents and synthetic routes of the complex molecules it helps to create. By combining the beneficial properties of an aryl propionic acid, an organofluorine compound, and a thioether, it provides a ready-made, high-value fragment for medicinal chemists. The synthetic methodologies outlined in this guide, from epoxide ring-opening to copper-catalyzed cross-coupling, underscore the rational and strategic approaches chemists employ to construct these vital building blocks. For researchers in the field, understanding the synthesis and utility of such intermediates is fundamental to the design and execution of efficient and effective drug development programs.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2778889, this compound. Retrieved from [Link].[7]

  • Google Patents (n.d.). EP1614677B1 - Improved procedure for the synthesis of bicalutamide. Retrieved from .[4]

  • PrepChem (2023). Synthesis of (g) 3-(4-Fluorophenyl)propionic acid. Retrieved from [Link].[8]

  • Google Patents (n.d.). EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid. Retrieved from .[5]

  • Huang, H., et al. (2018). Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination. ACS Medicinal Chemistry Letters, 10(1), 16-21. Retrieved from [Link].[9]

  • Google Patents (n.d.). DE3265229D1 - 3-fluorophenyl-(di)-thiophosphoric-acid esters, process for their preparation and their use as pesticides. Retrieved from .[10]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 136302, 3-(4-Fluorophenyl)propionic acid. Retrieved from [Link].[11]

  • Jain, P., et al. (2016). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 7(8), 3174-3187. Retrieved from [Link].[1]

  • Keri, R. S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(4), 843-876. Retrieved from [Link].[2]

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Methodological & Application

Application Notes and Protocols for 3-(4-Fluorophenylthio)propanoic Acid in Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 3-(4-Fluorophenylthio)propanoic acid (CAS No. 19543-85-2). While this compound is most prominently documented as a key intermediate in the synthesis of pharmaceutically active molecules, this guide will also explore its physicochemical properties and potential, though currently speculative, applications as a research chemical based on the bioactivity of structurally related compounds. Our aim is to equip the scientific community with both established protocols and intellectually stimulating avenues for future research.

Compound Profile and Physicochemical Properties

This compound is an organic compound featuring a propanoic acid moiety linked to a 4-fluorophenyl group via a thioether linkage. This structure confers specific chemical characteristics that are valuable in organic synthesis and may suggest potential biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 19543-85-2
Molecular Formula C₉H₉FO₂S
Molecular Weight 200.23 g/mol
Appearance Solid (typical)General Knowledge
Key Structural Features Carboxylic acid, Thioether, Fluorinated aromatic ring

The presence of a carboxylic acid group provides a reactive handle for various chemical modifications, such as amidation and esterification. The thioether linkage is relatively stable, and the fluorine atom on the phenyl ring can influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are important considerations in drug design.

Established Application: Intermediate in Bicalutamide Synthesis

The most well-documented application of a derivative of the topic compound, 2-hydroxy-2-methyl-3-(4-fluorophenylthio)propanoic acid, is as a crucial intermediate in the industrial synthesis of Bicalutamide.[1][2][3][4] Bicalutamide (marketed as Casodex) is a non-steroidal antiandrogen used in the treatment of prostate cancer.

The synthesis involves the reaction of 4-fluorothiophenol with a glycidate, followed by hydrolysis to yield the hydroxy acid intermediate. This intermediate is then further modified to produce bicalutamide.[3][4]

Protocol: Synthesis of 2-Hydroxy-2-methyl-3-(4-fluorophenylthio)propanoic Acid (Bicalutamide Intermediate)

This protocol is adapted from patent literature and outlines the general steps for the synthesis of the hydroxy acid intermediate.[3][4]

Materials:

  • 4-Fluorothiophenol

  • Methyl 2-methyl glycidate

  • Potassium bicarbonate

  • 30% Sodium hydroxide solution

  • Toluene

  • Water

  • Hydrochloric acid (for acidification)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine 4-fluorothiophenol and methyl 2-methyl glycidate in water in the presence of potassium bicarbonate.

  • Reaction: Stir the mixture at an appropriate temperature to facilitate the ring-opening of the glycidate by the thiophenol. This reaction forms the intermediate methyl 2-hydroxy-2-methyl-3-(4-fluorophenylthio)propionate.

  • Hydrolysis: To the reaction mixture, add a 30% sodium hydroxide solution to hydrolyze the methyl ester to the corresponding carboxylic acid.

  • Acidification: After the hydrolysis is complete, carefully acidify the reaction mixture with hydrochloric acid to precipitate the 2-hydroxy-2-methyl-3-(4-fluorophenylthio)propanoic acid.

  • Extraction: Extract the product into an organic solvent such as toluene.

  • Isolation: The toluene solution containing the product can be used directly in the subsequent steps of the bicalutamide synthesis or the solvent can be removed under reduced pressure to isolate the solid product.[3][4]

Diagram 1: Synthetic Pathway to Bicalutamide Intermediate

Synthesis 4-Fluorothiophenol 4-Fluorothiophenol Step_A Step a: Ring Opening (Potassium bicarbonate, Water) 4-Fluorothiophenol->Step_A Methyl 2-methyl glycidate Methyl 2-methyl glycidate Methyl 2-methyl glycidate->Step_A Intermediate_Ester Methyl 2-hydroxy-2-methyl-3-(4-fluorophenylthio)propionate Step_A->Intermediate_Ester Step_B Step b: Hydrolysis (NaOH, then Acidification) Intermediate_Ester->Step_B Product 2-Hydroxy-2-methyl-3-(4-fluorophenylthio)propanoic acid Step_B->Product

Caption: Synthesis of a key intermediate for bicalutamide.

Potential Research Applications (Hypothetical)

While direct biological applications of this compound are not extensively reported in peer-reviewed literature, its structural similarity to other biologically active aryl propanoic acids allows for informed speculation on its potential research uses. Arylpropanoic acid derivatives are known to possess a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.

Exploration as an Anti-inflammatory Agent

Rationale: The arylpropanoic acid scaffold is a classic feature of many non-steroidal anti-inflammatory drugs (NSAIDs). These compounds often exert their effects through the inhibition of cyclooxygenase (COX) enzymes. The structural features of this compound, including the aromatic ring and the propanoic acid moiety, suggest that it could potentially interact with the active site of COX enzymes.

Hypothetical Experimental Protocol: In Vitro COX Inhibition Assay

  • Enzyme Preparation: Obtain purified COX-1 and COX-2 enzymes.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., Tris-HCl buffer).

  • Substrate: Use a suitable substrate for the COX enzymes, such as arachidonic acid.

  • Test Compound Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations.

    • Pre-incubate the enzyme and the inhibitor.

    • Initiate the reaction by adding the substrate (arachidonic acid).

    • Measure the product formation over time using a suitable detection method (e.g., colorimetric or fluorescent assay).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Investigation as an Anticancer Agent

Rationale: Numerous studies have reported the anticancer properties of novel propanoic acid derivatives.[5][6] These compounds can induce apoptosis, inhibit cell proliferation, and affect various signaling pathways involved in cancer progression. The presence of the fluorophenylthio group in this compound could lead to unique interactions with biological targets in cancer cells.

Hypothetical Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Culture: Culture a relevant cancer cell line (e.g., A549 lung cancer cells) in appropriate media.

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

Diagram 2: General Workflow for In Vitro Bioactivity Screening

Bioactivity Compound This compound Hypothesis Hypothesized Biological Activity (e.g., Anti-inflammatory, Anticancer) Compound->Hypothesis Assay_Selection Selection of In Vitro Assay (e.g., COX Inhibition, MTT Assay) Hypothesis->Assay_Selection Protocol Detailed Experimental Protocol Assay_Selection->Protocol Data_Collection Data Collection and Analysis Protocol->Data_Collection Results Determination of Bioactivity (e.g., IC50 value) Data_Collection->Results

Caption: A conceptual workflow for investigating new biological activities.

Safety and Handling

As with any research chemical, proper safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials.

For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Directions

This compound is a valuable synthetic intermediate, particularly in the production of the anti-cancer drug bicalutamide. While its direct application as a biological research tool is not yet established, its chemical structure suggests that it could be a promising candidate for screening in various biological assays. Future research could focus on synthesizing a library of derivatives of this compound and evaluating their activities against a panel of targets, including enzymes and cancer cell lines. Such studies would be instrumental in unlocking the full potential of this and related molecules in drug discovery and chemical biology.

References

  • Novel process for preparing rac-bicalutamide and its intermediates. US20040167349A1. Available online: (accessed on January 14, 2026).
  • Improved process for the preparation of bicalutamide. DE602005015794D1. Available online: (accessed on January 14, 2026).
  • Procedure for the synthesis of bicalutamide. US20060041161A1. Available online: (accessed on January 14, 2026).
  • Improved procedure for the synthesis of bicalutamide. EP1614677B1. Available online: (accessed on January 14, 2026).
  • Process for preparing bicalutamide. WO2012042532A1. Available online: (accessed on January 14, 2026).
  • Brussee, J., et al. (2006). Propionic acid induces cytoskeletal alterations in cultured astrocytes from rat cerebral cortex. Metabolic Brain Disease, 21(1), 51-62.
  • Kavaliauskas, P., et al. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Pharmaceuticals, 17(1), 100.
  • Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3125.

Sources

Application Notes and Protocols for the Synthesis of 3-(4-Fluorophenylthio)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-(4-Fluorophenylthio)propanoic Acid

This compound and its derivatives are significant building blocks in medicinal chemistry.[1] The presence of a fluorine atom can alter the electronic properties of the molecule, potentially increasing its lipophilicity and biological activity.[1] This structural motif is found in various compounds investigated for therapeutic applications, including non-steroidal anti-inflammatory drugs (NSAIDs) and anticancer agents.[2][3][4][5] For instance, a related compound, 2-hydroxy-2-methyl-3-(4-fluorophenylthio)propanoic acid, is a key intermediate in the synthesis of Bicalutamide, a widely used anti-androgen for prostate cancer treatment.[6] The thioether linkage provides stability and a key reactive point for further molecular elaboration.[1]

The primary and most efficient route to synthesize this compound is through a thiol-Michael addition reaction. This "click" reaction is prized for its high efficiency and modular nature, making it a powerful tool in materials and medicinal chemistry.[7]

Part 1: The Underlying Chemistry: Thiol-Michael Addition

The synthesis of this compound is typically achieved via the nucleophilic addition of 4-fluorothiophenol to an acrylic acid derivative. This reaction, a classic example of a thiol-Michael addition, is known for its high yield and selectivity.

The Mechanism: The reaction is generally base-catalyzed. A base abstracts the acidic proton from the thiol group of 4-fluorothiophenol, generating a highly nucleophilic thiolate anion. This anion then attacks the electron-deficient β-carbon of the acrylate, leading to the formation of an enolate intermediate. Subsequent protonation of the enolate yields the final product, this compound. The use of a nucleophilic catalyst can also initiate the reaction by first attacking the acrylate, creating a highly reactive enolate that then deprotonates the thiol.[8][9]

Why this route? The thiol-Michael addition is favored for several reasons:

  • High Atom Economy: The reaction is an addition reaction, meaning all the atoms of the reactants are incorporated into the final product, minimizing waste.

  • Mild Reaction Conditions: The reaction can often be carried out at room temperature or with gentle heating, preserving sensitive functional groups.

  • High Yields: This method consistently produces high yields of the desired product.

  • "Click" Chemistry Characteristics: The reaction is robust, high-yielding, and forms a stable thioether linkage, aligning with the principles of click chemistry.[7]

Part 2: Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-FluorothiophenolReagentSigma-AldrichCorrosive, handle with care.
Acrylic Acid99%Acros OrganicsInhibited with hydroquinone monomethyl ether.
Triethylamine (TEA)≥99.5%Fisher ScientificActs as the base catalyst.
TolueneAnhydrousEMD MilliporeReaction solvent.
Hydrochloric Acid (HCl)ConcentratedJ.T. BakerFor acidification during workup.
Sodium Sulfate (Na₂SO₄)AnhydrousVWRFor drying the organic phase.
Diethyl EtherACS GradePharmco-AaperFor recrystallization.
HexaneACS GradeMacronFor recrystallization.
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Fume Hood: Conduct the entire experiment in a well-ventilated fume hood due to the pungent and toxic nature of 4-fluorothiophenol.

  • Handling Reagents: 4-Fluorothiophenol is corrosive and has a strong, unpleasant odor. Acrylic acid is a corrosive lachrymator. Handle both with extreme care.

Detailed Synthesis Protocol

Step 1: Reaction Setup

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-fluorothiophenol (10.0 g, 78.0 mmol).

  • Add anhydrous toluene (100 mL) to dissolve the 4-fluorothiophenol.

  • Begin stirring the solution and bubble nitrogen through the mixture for 10-15 minutes to create an inert atmosphere.

Step 2: Reagent Addition

  • Slowly add acrylic acid (5.62 g, 78.0 mmol) to the stirred solution at room temperature.

  • Add triethylamine (1.1 mL, 7.8 mmol, 0.1 eq.) dropwise to the reaction mixture. An exotherm may be observed.

Step 3: Reaction

  • Heat the reaction mixture to 60°C and maintain this temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The disappearance of the 4-fluorothiophenol spot indicates the completion of the reaction.

Step 4: Workup and Isolation

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with 1 M HCl (2 x 50 mL) to remove the triethylamine.

  • Wash the organic layer with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain a crude oil or solid.

Step 5: Purification

  • Recrystallize the crude product from a mixture of diethyl ether and hexane to yield pure this compound as a white crystalline solid.

  • Filter the crystals, wash with cold hexane, and dry under vacuum.

Characterization Data
PropertyExpected Value
Appearance White crystalline solid
Molecular Formula C₉H₉FO₂S[1]
Molecular Weight 200.23 g/mol [1]
Melting Point 86-91 °C
¹H NMR (CDCl₃, 400 MHz) δ 7.40-7.35 (m, 2H), 7.05-6.99 (m, 2H), 3.15 (t, J = 7.2 Hz, 2H), 2.75 (t, J = 7.2 Hz, 2H)
¹³C NMR (CDCl₃, 101 MHz) δ 178.5, 162.5 (d, J = 247.5 Hz), 133.5 (d, J = 8.1 Hz), 130.5, 116.2 (d, J = 22.2 Hz), 34.5, 28.5

Part 3: Diagrams and Visualizations

Reaction Mechanism

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Thiophenol 4-Fluorothiophenol Thiolate Thiolate Anion Thiophenol->Thiolate AcrylicAcid Acrylic Acid Enolate Enolate Intermediate AcrylicAcid->Enolate Base Base (e.g., TEA) Base->Thiophenol Deprotonation Thiolate->AcrylicAcid Nucleophilic Attack Product This compound Enolate->Product Protonation

Caption: Thiol-Michael Addition Mechanism

Experimental Workflow

Experimental_Workflow Setup 1. Reaction Setup (Inert Atmosphere) Addition 2. Reagent Addition (Acrylic Acid, TEA) Setup->Addition Reaction 3. Reaction (60°C, 4-6h) Addition->Reaction Workup 4. Aqueous Workup (HCl Wash) Reaction->Workup Drying 5. Drying & Concentration Workup->Drying Purification 6. Recrystallization Drying->Purification Product Pure Product Purification->Product

Caption: Synthesis Workflow

Conclusion: Trustworthy and Reproducible Synthesis

The protocol detailed above represents a self-validating system for the synthesis of this compound. By understanding the underlying mechanistic principles of the thiol-Michael addition, researchers can troubleshoot and optimize the reaction conditions as needed. The provided characterization data serves as a benchmark for confirming the identity and purity of the final product. This robust and efficient synthesis is a cornerstone for the further development of novel therapeutics and advanced materials.

References

  • Chem-Impex. 3-(4-Fluorophenyl)propionic acid. [Link]

  • Google Patents. EP1614677B1 - Improved procedure for the synthesis of bicalutamide.
  • PrepChem.com. Synthesis of (g) 3-(4-Fluorophenyl)propionic acid. [Link]

  • SynOpen. Synthesis of 3-(Arylthio)propionic Acids from Nonactivated Aryl Iodides and their Use as Odorless Aryl Mercaptan Surrogates. [Link]

  • PubChem. 3-(4-Fluorophenyl)propionic acid. [Link]

  • Google Patents. EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.
  • ResearchGate. Synthesis of 3-(Arylthio)propionic Acids from Nonactivated Aryl Iodides and their Use as Odorless Aryl Mercaptan Surrogates. [Link]

  • The Aquila Digital Community. Investigation of Novel Thiol "Click" Reactions. [Link]

  • PubMed. Efficient Synthesis of Polymer Prodrug by Thiol-Acrylate Michael Addition Reaction and Fabrication of pH-Responsive Prodrug Nanoparticles. [Link]

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  • SpectraBase. 3-(4-Fluorophenyl)propionic acid - Optional[13C NMR] - Chemical Shifts. [Link]

  • MDPI. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]

  • ResearchGate. ChemInform Abstract: The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. [Link]

  • PubMed Central. Thiol-Michael Addition Microparticles: Their Synthesis, Characterization, and Uptake by Macrophages. [Link]

  • NSF Public Access Repository. Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations. [Link]

  • ResearchGate. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. [Link]

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  • PubChem. 3-(Methylthio)propanoic acid. [Link]

  • National Institutes of Health. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. [Link]

  • PubChem. 3-((4-Methylphenyl)thio)propionic acid. [Link]

  • Digital Repository of University of Babylon. Synthesis and Spectroscopic Study of 3-Hydroxy-2-(3-(4-Nitrobenzoyl) Thiouriedo) Propanoic Acid with their Metal Complexes. [Link]

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Sources

Application Note & Protocol: Quantitative Analysis of 3-(4-Fluorophenylthio)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of 3-(4-Fluorophenylthio)propanoic acid in research and development settings. We present a detailed protocol for a robust and sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method, suitable for the analysis of the compound in both bulk substance and biological matrices. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying principles, step-by-step procedures, and method validation criteria based on international guidelines.

Introduction and Scientific Rationale

This compound is a molecule of interest in pharmaceutical development, potentially as an intermediate or a metabolite. Accurate quantification is critical for various stages of drug development, including pharmacokinetic studies, metabolic profiling, and quality control of active pharmaceutical ingredients (APIs). The selection of an appropriate analytical method is paramount to ensure data integrity and regulatory compliance.

This application note focuses on a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method due to its high selectivity, sensitivity, and wide dynamic range, making it the gold standard for bioanalytical quantification. The principles discussed are, however, adaptable to other chromatographic techniques such as High-Performance Liquid Chromatography with UV or fluorescence detection (HPLC-UV/FLD) or Gas Chromatography-Mass Spectrometry (GC-MS), although the latter would likely require a derivatization step to enhance volatility.[1]

Theory and Principles of Analysis

The quantification of this compound by LC-MS/MS involves three key stages:

  • Sample Preparation: The primary goal is to isolate the analyte from the sample matrix (e.g., plasma, urine, or formulation excipients) and to concentrate it.[2][3] A well-designed sample preparation protocol minimizes matrix effects, which can suppress or enhance the analyte signal during ionization, thereby improving the accuracy and precision of the method.[4]

  • Chromatographic Separation: A reversed-phase HPLC system is employed to separate the analyte from other components in the prepared sample. The separation is based on the differential partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase.

  • Mass Spectrometric Detection: The analyte is ionized, typically using electrospray ionization (ESI), and the resulting ions are separated by their mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) is used for its high selectivity, where a specific precursor ion of the analyte is selected and fragmented to produce characteristic product ions. The monitoring of these specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), provides a highly specific and sensitive method for quantification.[5]

Primary Analytical Protocol: LC-MS/MS Quantification

This protocol is a template and must be validated according to the principles outlined in the ICH Q2(R2) guideline.[6][7]

Materials and Reagents
  • This compound reference standard (purity >99%)

  • Internal Standard (IS): A stable isotope-labeled version of the analyte is highly recommended (e.g., this compound-d4). If unavailable, a structurally similar compound with comparable chromatographic and mass spectrometric behavior can be used.

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Human plasma (or other relevant biological matrix)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Sample Preparation: Solid Phase Extraction (SPE) for Plasma Samples
  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: To 200 µL of plasma, add 20 µL of the internal standard working solution and 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds. Load the entire mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.[8]

LC-MS/MS Instrumental Conditions
  • HPLC System:

    • Column: ZORBAX Extend-C18, 2.1 mm x 100 mm, 1.8 µm particle size, or equivalent.[9]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Gradient:

      Time (min) %B
      0.0 20
      5.0 95
      6.0 95
      6.1 20

      | 8.0 | 20 |

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

    • MRM Transitions (Hypothetical):

      • Analyte: Precursor Ion (m/z) → Product Ion (m/z)

      • Internal Standard: Precursor Ion (m/z) → Product Ion (m/z)

    • Ion Source Parameters:

      • Capillary Voltage: 3.5 kV

      • Gas Temperature: 350°C

      • Gas Flow: 9 L/min

      • Nebulizer Pressure: 40 psi

Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the known concentrations of the calibration standards. The concentration of the analyte in the unknown samples is then determined by interpolation from this calibration curve.

Method Validation

The analytical method must be validated to demonstrate its suitability for the intended purpose.[7] The validation should be performed according to the ICH Q2(R2) guidelines and should include the following parameters:[6][10][11]

Parameter Description Typical Acceptance Criteria
Specificity/Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.Defined by the linear range.
Accuracy The closeness of the test results to the true value.Mean recovery of 85-115% (or 80-120% at the LLOQ).
Precision The degree of scatter between a series of measurements. Assessed at intra-day and inter-day levels.Coefficient of variation (CV) or Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the LLOQ).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio ≥ 3.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.No significant impact on the results from minor changes in parameters like mobile phase composition, pH, or column temperature.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample Spiked with IS p2 Solid Phase Extraction (SPE) p1->p2 p3 Evaporation & Reconstitution p2->p3 a1 HPLC Separation p3->a1 a2 ESI Ionization a1->a2 a3 Tandem MS Detection (MRM) a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve Generation d1->d2 d3 Concentration Calculation d2->d3

Caption: Workflow for the quantification of this compound.

Principle of MRM for Quantification

G cluster_ms Tandem Mass Spectrometer Q1 Quadrupole 1 (Q1) Selects Precursor Ion Q2 Quadrupole 2 (q2) Collision Cell (Fragmentation) Q1->Q2 Precursor Ion Q3 Quadrupole 3 (Q3) Selects Product Ion Q2->Q3 Fragment Ions Detector Detector Q3->Detector Specific Product Ion IonSource Ion Source (ESI) IonSource->Q1 Mixture of Ions

Caption: Schematic of Multiple Reaction Monitoring (MRM) in a tandem mass spectrometer.

Troubleshooting

Issue Potential Cause Recommended Solution
No or Low Analyte Signal - Instrument failure.- Improper sample preparation.- Degradation of analyte.- Verify instrument performance with tuning solution.- Check SPE recovery with a post-extraction spiked sample.- Assess analyte stability in the matrix and autosampler.
Poor Peak Shape - Column contamination or aging.- Incompatible reconstitution solvent.- Flush or replace the HPLC column.- Ensure the reconstitution solvent is similar in strength to the initial mobile phase.
High Signal Variability (Poor Precision) - Inconsistent sample preparation.- Matrix effects.- Autosampler issues.- Ensure consistent pipetting and processing.- Optimize sample cleanup; dilute the sample if necessary.- Check autosampler for leaks and proper injection volume.
Interfering Peaks - Contamination from reagents or glassware.- Co-eluting matrix components.- Use high-purity solvents and clean labware.- Modify the HPLC gradient to improve separation.- Optimize sample preparation to better remove interferences.

References

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Scientific guideline. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • ICH Q2 Validation of Analytical Procedures. (2024, October 31). YouTube. Retrieved from [Link]

  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2021, May 24). Analytical Method Summaries. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Sample Preparation Techniques for Biological Matrices. Retrieved from [Link]

  • Biotage. (n.d.). Bioanalytical sample preparation. Retrieved from [Link]

  • American Pharmaceutical Review. (2016, January 31). New Trends in Sample Preparation for Bioanalysis. Retrieved from [Link]

  • PubMed. (n.d.). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Retrieved from [Link]

  • ScienceDirect. (n.d.). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Retrieved from [Link]

  • Google Patents. (n.d.). CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
  • PubMed Central. (n.d.). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Retrieved from [Link]

  • ResearchGate. (n.d.). New materials for sample preparation techniques in Bioanalysis. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Fluorophenyl)propionic acid. Retrieved from [Link]

  • Waters Corporation. (n.d.). The Application of MS/MS-Directed Purification to the Identification of Drug Metabolites in Biological Fluids. Retrieved from [Link]

  • PubMed. (2009, July 12). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Retrieved from [Link]

  • MDPI. (n.d.). Analysis of Volatile Compounds and Flavor Fingerprint Using Gas Chromatography–Ion Mobility Spectrometry (GC-IMS) on Crassostrea gigas with Different Ploidy and Gender. Retrieved from [Link]

  • CORE. (n.d.). New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes. Retrieved from [Link]

  • Shimadzu (Europe). (n.d.). LC-MS/MS Method Package for Short Chain Fatty Acids. Retrieved from [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). HPLC methods for recently approved pharmaceuticals. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note. Retrieved from [Link]

  • MDPI. (1989, December 2). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. Retrieved from [Link]

  • MDPI. (n.d.). Influence and Mechanism of Polar Solvents on the Retention Time of Short-Chain Fatty Acids in Gas Chromatography. Retrieved from [Link]

  • Agilent Technologies. (2013, December 17). Optimizing Sample Preparation for LC/MS/MS of Pesticide Residues in Herbal Teas. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

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Application Notes & Protocols: 3-(4-Fluorophenylthio)propanoic Acid as a Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of organic synthesis, particularly within medicinal chemistry and materials science, the selection of starting materials is paramount. The ideal building block offers a combination of structural stability, predictable reactivity, and multiple points for diversification. 3-(4-Fluorophenylthio)propanoic acid has emerged as such a scaffold, valued for its unique combination of three key functional motifs: a fluorinated aromatic ring, a flexible thioether linkage, and a versatile carboxylic acid handle.

The thioether group is a critical pharmacophore found in numerous FDA-approved drugs and biologically active compounds.[1][2] Unlike more labile disulfide bonds, the thioether linkage provides a stable, non-reducible connection that enhances the metabolic stability of drug candidates.[3] The strategic placement of a fluorine atom on the phenyl ring can profoundly influence a molecule's physicochemical properties, often improving metabolic stability, binding affinity, and lipophilicity.[4][5] Finally, the terminal propanoic acid moiety serves as a reliable anchor for a wide array of synthetic transformations, most notably amide and ester bond formations, enabling the construction of complex molecular architectures.[4]

These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on leveraging the synthetic potential of this compound. We will explore its core applications, provide field-tested protocols, and explain the causality behind key experimental choices.

Physicochemical & Structural Properties

A thorough understanding of a reagent's properties is the foundation of its effective use. The key characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 19543-85-2[4]
Molecular Formula C₉H₉FO₂S[4][6]
Molecular Weight 200.23 g/mol [4]
Appearance White to off-white solidN/A
Melting Point Typically determined experimentally[4]
SMILES O=C(O)CCSc1ccc(F)cc1[4]
InChI Key InChI=1S/C9H9FO2S/c10-7-1-3-8(4-2-7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12)[4]

Core Synthetic Utility & Mechanistic Insights

The synthetic versatility of this compound stems from the distinct reactivity of its functional groups. The diagram below illustrates the primary transformations this building block can undergo, positioning it as a central hub for generating diverse chemical entities.

G cluster_main Core Reactivity of this compound cluster_acid Carboxylic Acid Derivatization cluster_thioether Thioether Modification main This compound amide Amide Formation (e.g., Peptide Coupling) main->amide R-NH₂, Coupling Agent ester Esterification main->ester R-OH, Acid Catalyst sulfoxide Oxidation to Sulfoxide main->sulfoxide m-CPBA (1 eq) cleavage Cleavage to Thiol (Aryl Mercaptan Surrogate) main->cleavage Reductive/Oxidative Cleavage sulfone Oxidation to Sulfone sulfoxide->sulfone m-CPBA (>1 eq)

Caption: Key synthetic transformations of the title compound.

Synthesis of the Building Block: Copper-Mediated C-S Coupling

While commercially available, 3-(arylthio)propanoic acids can be readily synthesized in the laboratory. A robust method involves the copper-mediated cross-coupling of an aryl iodide with 3-mercaptopropionic acid (3-MPA).[7] This approach is advantageous as it avoids the use of often volatile and malodorous thiophenols directly in the coupling step.

Causality: Copper catalysts have a high affinity for sulfur and are effective in promoting the formation of C-S bonds.[8][9] The use of a base like pyridine is crucial not only as a solvent but also to neutralize the acid generated during the reaction, driving the equilibrium towards the product.[7]

Amide Bond Formation: Gateway to Bioactive Molecules

The carboxylic acid is arguably the most exploited functional group on this scaffold. Standard peptide coupling conditions can be employed to react it with a vast array of primary and secondary amines to generate amides. This reaction is fundamental to the synthesis of countless pharmaceutical agents. A notable example is its use as a key intermediate in the synthesis of derivatives of Bicalutamide, a non-steroidal antiandrogen used in the treatment of prostate cancer.[10]

Causality: Direct condensation of a carboxylic acid and an amine is thermally demanding and often low-yielding. Coupling agents like carbodiimides (e.g., EDC) or phosphonium salts (e.g., PyBOP) activate the carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine under mild conditions.

Thioether Oxidation: Modulating Physicochemical Properties

The thioether linkage can be selectively oxidized to the corresponding sulfoxide or sulfone.[10][11] This transformation is a powerful tool in drug design for fine-tuning polarity, solubility, and hydrogen bonding capabilities. The resulting sulfoxide and sulfone groups act as hydrogen bond acceptors, which can significantly alter a molecule's interaction with its biological target.

Causality: Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are common oxidants for this purpose. The reaction is typically stepwise; using one equivalent of the oxidant yields the sulfoxide, while two or more equivalents lead to the fully oxidized sulfone. The reaction is highly chemoselective for the electron-rich sulfur atom.

An Odorless Aryl Mercaptan Surrogate

Aryl mercaptans (thiophenols) are invaluable reagents but are notorious for their persistent and unpleasant odors. 3-(Arylthio)propanoic acids serve as excellent, stable, and odorless crystalline solids that can generate the corresponding aryl mercaptan in situ upon cleavage.[7] This strategy significantly improves laboratory hygiene and handling safety.

Causality: The cleavage is often accomplished via a base-promoted retro-Michael reaction.[7] The base deprotonates the carboxylic acid, and subsequent electronic rearrangement facilitates the elimination of the thiolate anion, which can then be used in the next synthetic step.

Experimental Protocols

The following protocols are designed to be self-validating, providing clear steps, rationale, and expected outcomes for key transformations.

Protocol 1: Synthesis of this compound via Copper Catalysis

This protocol describes the synthesis from 4-fluoroiodobenzene and 3-mercaptopropionic acid, adapted from methodologies for similar arylthio-propionic acids.[7]

G reagents 1. Weigh Reagents - 4-Fluoroiodobenzene - 3-Mercaptopropionic Acid - Copper(I) Oxide (Cu₂O) setup 2. Reaction Setup - Add reagents to Pyridine - Stir under N₂ atmosphere reagents->setup reaction 3. Heating - Reflux for 6-8 hours - Monitor by TLC setup->reaction workup 4. Aqueous Workup - Cool and pour into HCl (aq) - Extract with Ethyl Acetate reaction->workup purify 5. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Recrystallize or Column Chromatography workup->purify product 6. Final Product - this compound - Characterize (NMR, MS) purify->product

Caption: Workflow for the synthesis of the title compound.

Materials:

  • 4-Fluoroiodobenzene (1.0 eq)

  • 3-Mercaptopropionic acid (3-MPA) (1.0 eq)

  • Copper(I) oxide (Cu₂O) (0.5 eq)

  • Pyridine (solvent)

  • Ethyl Acetate (EtOAc)

  • Hydrochloric acid (2M HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add 4-fluoroiodobenzene (1.0 eq), 3-mercaptopropionic acid (1.0 eq), and copper(I) oxide (0.5 eq).

  • Solvent Addition: Add anhydrous pyridine as the solvent (approx. 0.1 M concentration relative to the aryl iodide).

  • Inert Atmosphere: Flush the apparatus with an inert gas (Nitrogen or Argon).

  • Heating: Heat the reaction mixture to reflux (approx. 115 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After 6-8 hours (or upon completion as indicated by TLC), cool the mixture to room temperature. Carefully pour the dark solution into a beaker containing 2M HCl (aq), ensuring the final pH is acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by flash column chromatography.

Rationale: The reaction is performed under reflux to ensure a sufficient rate of reaction. The acidic workup protonates the carboxylate product and neutralizes the pyridine solvent, allowing for efficient extraction into an organic solvent.

Protocol 2: General Procedure for Amide Coupling

This protocol outlines the synthesis of an N-aryl amide using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent.

Materials:

  • This compound (1.0 eq)

  • Desired amine (e.g., 4-amino-2-(trifluoromethyl)benzonitrile) (1.0-1.1 eq)

  • EDC hydrochloride (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard workup and purification reagents

Procedure:

  • Initial Setup: Dissolve this compound (1.0 eq), the chosen amine (1.1 eq), and HOBt (1.1 eq) in anhydrous DCM or DMF in a round-bottom flask under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes at room temperature. DIPEA acts as a non-nucleophilic base to neutralize any hydrochloride salts and the acid formed during the reaction.

  • Activation: Add EDC hydrochloride (1.2 eq) portion-wise to the solution. The reaction is often cooled to 0 °C before adding EDC to control the initial exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude amide by flash chromatography or recrystallization.

Rationale: HOBt is added to suppress side reactions and minimize racemization if chiral centers are present. It reacts with the activated acid to form an active ester, which is less prone to side reactions than the initial O-acylisourea intermediate formed with EDC.

Conclusion

This compound is a robust and versatile building block whose value is defined by the synergistic interplay of its three core functional groups. Its ability to participate in reliable C-S coupling, robust amide formation, and controlled oxidation, combined with its utility as an odorless thiol surrogate, secures its place in the synthetic chemist's toolbox. The protocols and insights provided herein are intended to empower researchers to confidently incorporate this scaffold into their synthetic campaigns, accelerating the discovery and development of novel molecules in pharmaceuticals and beyond.

References

  • Gauthier, S., & Gauthier, A. (2007). Synthesis and antiestrogenic activity of diaryl thioether derivatives. Bioorganic & Medicinal Chemistry, 15(3), 1435-1447. [Link]

  • Sawyer, J. S., et al. (1995). Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride−Alumina and 18-Crown-6: Expansion of Scope and Utility. The Journal of Organic Chemistry, 60(23), 7670-7679. [Link]

  • Nasrollahzadeh, M., et al. (2019). Synthesis of diaryl thioethers via cross-coupling of thiophenols and aryl iodides. Journal of the Iranian Chemical Society, 16(10), 2299-2306. [Link]

  • Kumar, S., & Engman, L. (2011). Cu-Catalyzed One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Coupling of Aryl Halides Using a Thiol Precursor. Organic Letters, 13(10), 2552-2555. [Link]

  • Li, Y., et al. (2023). Synthesis of diarylmethyl thioethers via a DABCO-catalyzed 1,6-conjugate addition reaction of p-quinone methides with organosulfur reagents. RSC Advances, 13(19), 12937-12941. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Thioether Formation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Singh, P., & Kaur, M. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Journal of Biomolecular Structure and Dynamics, 1-22. [Link]

  • Tucker, H., & Crook, J. W. (2006). Improved procedure for the synthesis of bicalutamide.
  • Kucukguzel, I., & Kucukguzel, S. G. (2021). Thioethers: An Overview. Mini-Reviews in Medicinal Chemistry, 21(1), 2-4. [Link]

  • Rogers, J. R., et al. (2023). Discovery of Supra-Bivalent GSK3β Inhibitory Peptides Containing an ATP-Mimetic Amino Acid. Journal of the American Chemical Society. [Link]

  • Pevarello, P., & Vulpetti, A. (2006). Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Mykhailiuk, P. K. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, 1-30. [Link]

Sources

Application Notes and Protocols: Investigating 3-(4-Fluorophenylthio)propanoic Acid in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(4-Fluorophenylthio)propanoic acid is a synthetic organosulfur compound belonging to the class of substituted propanoic acids. The structural similarity of this molecule to endogenous fatty acids and other bioactive propanoic acid derivatives suggests its potential to interact with key enzymatic and signaling pathways that regulate cellular metabolism and inflammation. The introduction of a fluorophenylthio moiety can significantly alter the compound's physicochemical properties, such as lipophilicity and electronic distribution, potentially leading to unique biological activities.

This document provides detailed application notes and protocols for investigating the effects of this compound on two major pathways involved in lipid metabolism and cellular energy homeostasis: Fatty Acid Oxidation (FAO) and Peroxisome Proliferator-Activated Receptor (PPAR) signaling. These pathways are critical in various physiological and pathological states, including metabolic syndrome, diabetes, inflammation, and cancer. The following protocols are designed for researchers, scientists, and drug development professionals to explore the compound's potential as a modulator of these key cellular processes.

Part 1: Fatty Acid Oxidation (FAO) Assays

Scientific Rationale

Fatty acid β-oxidation is a multi-step mitochondrial process responsible for breaking down fatty acids to produce acetyl-CoA, NADH, and FADH2, which are essential for cellular energy production.[1][2] Given that this compound is a modified fatty acid, it may act as a substrate, an inhibitor, or a modulator of one or more enzymes in the FAO pathway. Investigating its effect on FAO can provide insights into its potential impact on cellular bioenergetics.

A common method to assess FAO is to measure the production of NADH, a key product of the β-oxidation cycle.[3][4] The generated NADH can be coupled to the reduction of a tetrazolium salt, such as INT (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium), which forms a colored formazan product that can be quantified spectrophotometrically.[3][4]

Experimental Workflow for a Cell-Based FAO Assay

FAO_Workflow cluster_prep Sample Preparation cluster_assay Assay Execution cluster_detection Data Acquisition cell_culture 1. Culture Cells treatment 2. Treat with 3-(4-FPT)propanoic acid cell_culture->treatment lysis 3. Lyse Cells & Determine Protein Conc. treatment->lysis add_reagents 4. Add Lysate to Assay Solution with Octanoyl-CoA lysis->add_reagents incubation 5. Incubate at 37°C add_reagents->incubation stop_reaction 6. Stop Reaction incubation->stop_reaction read_absorbance 7. Read Absorbance at 492 nm stop_reaction->read_absorbance analysis 8. Analyze Data read_absorbance->analysis

Caption: Workflow for a colorimetric cell-based Fatty Acid Oxidation assay.

Detailed Protocol: Colorimetric FAO Assay

This protocol is adapted from commercially available kits and provides a framework for assessing the impact of this compound on FAO in cultured cells.[3]

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS)

  • Cell Lysis Solution (e.g., 10 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100)

  • Protein assay reagent (e.g., BCA or Bradford)

  • FAO Assay Solution (containing buffer, cofactors, and INT)

  • Octanoyl-CoA substrate

  • 3% Acetic Acid (Stop Solution)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 492 nm

Procedure:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HepG2, C2C12) in a suitable culture vessel and grow to desired confluency.

    • Treat cells with varying concentrations of this compound for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Sample Preparation:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells in ice-cold Cell Lysis Solution.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate. Normalize all samples to the same protein concentration (e.g., 1-3 mg/mL) with Cell Lysis Solution.[3]

  • Assay Reaction:

    • Prepare a Reaction Mix by adding the Octanoyl-CoA substrate to the FAO Assay Solution according to the manufacturer's instructions.

    • For each sample, prepare a "Reaction Well" and a "Control Well" in a 96-well plate.

    • To the "Reaction Well," add the normalized cell lysate and the Reaction Mix.

    • To the "Control Well," add the normalized cell lysate and FAO Assay Solution without the Octanoyl-CoA substrate.

    • The final volume in each well should be consistent.

  • Incubation and Detection:

    • Cover the plate and incubate in a humidified 37°C incubator for 1-2 hours. Avoid using a CO2 incubator.[3]

    • After incubation, stop the reaction by adding 50 µL of 3% Acetic Acid to each well.[3]

    • Measure the optical density (O.D.) at 492 nm using a microplate reader.[3]

  • Data Analysis:

    • For each sample, subtract the O.D. of the "Control Well" from the "Reaction Well".

    • The resulting value is proportional to the FAO activity.

    • Compare the FAO activity of treated samples to the vehicle control to determine the effect of this compound.

Parameter Recommendation Rationale
Cell Type HepG2 (liver), C2C12 (muscle), or primary hepatocytesTissues with high metabolic rates and active FAO.
Compound Conc. 0.1 µM to 100 µM (logarithmic series)To determine a dose-response relationship.
Substrate Octanoyl-CoAA soluble, medium-chain fatty acid that readily enters the FAO pathway.[3]
Positive Control Resveratrol (known FAO activator)To validate assay performance for detecting increased activity.[1]
Negative Control Etomoxir (CPT1 inhibitor)To validate assay performance for detecting inhibition.[1]

Part 2: Peroxisome Proliferator-Activated Receptor (PPAR) Agonist/Antagonist Assays

Scientific Rationale

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors (subtypes α, δ/β, and γ) that function as ligand-activated transcription factors.[5] They are key regulators of lipid and glucose metabolism.[5] Natural ligands for PPARs include fatty acids and their derivatives.[5] The structure of this compound makes it a candidate ligand for PPARs. Activation or inhibition of PPARs can have profound effects on gene expression related to cell differentiation, inflammation, and energy homeostasis.[6]

A common method for assessing PPAR activation is a cell-based reporter assay.[6][7] In this system, cells are engineered to express a PPAR subtype and a reporter gene (e.g., firefly luciferase) under the control of a PPAR-responsive element (PPRE).[5] When a ligand binds to and activates the PPAR, the receptor forms a heterodimer with the Retinoid X Receptor (RXR), binds to the PPRE, and drives the expression of the luciferase reporter gene.[5] The resulting light output is proportional to PPAR activation.

Experimental Workflow for a PPAR Reporter Assay

PPAR_Workflow cluster_prep Assay Preparation cluster_assay Incubation & Detection cluster_analysis Data Analysis thaw_cells 1. Thaw & Dispense Reporter Cells add_compounds 2. Add Test Compound (Agonist Mode) thaw_cells->add_compounds add_agonist 3. Add Reference Agonist & Test Compound (Antagonist Mode) thaw_cells->add_agonist incubation 4. Incubate 24 hours add_compounds->incubation add_agonist->incubation add_luciferase 5. Add Luciferase Detection Reagent incubation->add_luciferase read_luminescence 6. Read Luminescence add_luciferase->read_luminescence calc_agonist 7a. Calculate Agonist Activity (EC50) read_luminescence->calc_agonist calc_antagonist 7b. Calculate Antagonist Activity (IC50) read_luminescence->calc_antagonist

Sources

derivatization of 3-(4-Fluorophenylthio)propanoic acid for further reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthetic Derivatization of 3-(4-Fluorophenylthio)propanoic Acid

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of this compound in Synthesis

This compound is a bifunctional molecule of significant interest in medicinal chemistry and materials science.[1] Its structure is characterized by three key regions: a terminal carboxylic acid, a flexible propanoic linker, and a 4-fluorophenylthio moiety. The carboxylic acid provides a reactive handle for a multitude of chemical transformations, while the fluorinated phenyl ring can enhance metabolic stability, lipophilicity, and binding interactions of resulting derivatives.[1]

The strategic derivatization of this acid is a critical step in drug discovery and molecular engineering. By modifying the carboxylic acid group, researchers can synthesize libraries of esters, amides, and other analogs to probe structure-activity relationships (SAR), optimize pharmacokinetic profiles, and create novel molecular scaffolds. This application note provides a detailed guide to the most common and effective derivatization strategies, explaining the chemical rationale behind each protocol to empower researchers to make informed experimental choices.

Core Principle: Activation of the Carboxylic Acid

The hydroxyl group of a carboxylic acid is a relatively poor leaving group. Therefore, direct reaction with nucleophiles like alcohols or amines is often inefficient.[2] Effective derivatization hinges on a crucial first step: activating the carboxyl group by converting the hydroxyl into a better leaving group. This guide will detail two primary pathways: conversion to a highly reactive acyl chloride intermediate and in situ activation using modern coupling reagents.

Part 1: Acyl Chloride Formation: The High-Energy Intermediate Pathway

Formation of an acyl chloride is a robust and traditional method for activating a carboxylic acid. Acyl chlorides are highly electrophilic and react readily with a wide range of nucleophiles, often without the need for catalysts.[3][4]

Causality of Reagent Choice

The most common reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[2][3]

  • Thionyl Chloride (SOCl₂): This reagent is cost-effective and highly efficient. The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification as they can be easily removed from the reaction mixture.[3]

  • Oxalyl Chloride ((COCl)₂): While more expensive, oxalyl chloride is often preferred for reactions run at lower temperatures, as its byproducts (CO, CO₂, HCl) are also gaseous. It is considered a milder reagent.[4]

Workflow for Acyl Chloride Synthesis

A This compound in Aprotic Solvent (e.g., DCM, Toluene) B Add Thionyl Chloride (SOCl₂) or Oxalyl Chloride A->B Reagent Addition C Reflux or Stir at Room Temp (under inert atmosphere) B->C Initiate Reaction D Reaction Monitoring (e.g., by IR to observe C=O shift) C->D Process Control E Solvent Removal in vacuo D->E Work-up F 3-(4-Fluorophenylthio)propanoyl Chloride (Used immediately) E->F Isolation

Caption: Workflow for the synthesis of the acyl chloride intermediate.

Protocol 1: Synthesis of 3-(4-Fluorophenylthio)propanoyl Chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Round-bottom flask with reflux condenser and gas outlet/drying tube

  • Magnetic stirrer and heating mantle

Procedure:

  • Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly dried to prevent hydrolysis of the reagents and product.

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Reagent Addition: Slowly add thionyl chloride (1.5–2.0 eq) to the stirred solution at room temperature. The addition may be exothermic. A gas outlet leading to a base trap (e.g., NaOH solution) is recommended to neutralize the HCl and SO₂ byproducts.

  • Reaction: Heat the mixture to reflux (approx. 40°C for DCM) and maintain for 1-3 hours. The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to check for the disappearance of the starting carboxylic acid.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3-(4-fluorophenylthio)propanoyl chloride is a reactive oil.

  • Validation: Due to its instability, the acyl chloride is typically used immediately in the next step without further purification. A small sample can be characterized by IR spectroscopy, noting the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a sharp carbonyl (C=O) stretch at a higher wavenumber (typically ~1780-1815 cm⁻¹).

Part 2: Esterification: Modifying Polarity and Bioavailability

Esterification converts the polar carboxylic acid into a more lipophilic ester, a common strategy in prodrug design and for modifying a compound's physicochemical properties.

Method A: Direct Acid-Catalyzed (Fischer) Esterification

This classic method involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst.[5] The reaction is an equilibrium process; using the alcohol as the solvent drives the reaction toward the product.

Method B: Carbodiimide-Mediated Esterification

For substrates sensitive to strong acids and high temperatures, coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) provide a milder alternative.[6] These reagents activate the carboxylic acid in situ. The addition of a nucleophilic catalyst, 4-Dimethylaminopyridine (DMAP), is crucial for achieving high yields.[6]

Esterification Workflow Comparison

cluster_0 Method A: Fischer Esterification cluster_1 Method B: Carbodiimide Coupling A1 Starting Acid + Excess Alcohol (e.g., MeOH, EtOH) A2 Add Catalytic H₂SO₄ A1->A2 A3 Reflux for 2-12 h A2->A3 A4 Work-up: Neutralize, Extract A3->A4 End Corresponding Ester Product A4->End B1 Starting Acid + Alcohol (1.2 eq) in Aprotic Solvent (DCM) B2 Add EDC (1.5 eq) + DMAP (0.1 eq) B1->B2 B3 Stir at RT for 4-16 h B2->B3 B4 Work-up: Wash, Purify (Chromatography) B3->B4 B4->End

Caption: Comparative workflows for ester synthesis.

Protocol 2: EDC/DMAP-Mediated Esterification

Materials:

  • This compound

  • Alcohol of choice (e.g., ethanol, benzyl alcohol)

  • EDC hydrochloride

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Setup: To a dry flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq), the desired alcohol (1.2 eq), and catalytic DMAP (0.1 eq).

  • Dissolution: Dissolve the components in anhydrous DCM.

  • Coupling: Cool the solution to 0°C in an ice bath. Add EDC hydrochloride (1.5 eq) portion-wise to the stirred solution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours, monitoring the consumption of the starting acid by TLC.

  • Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

  • Validation: Confirm the structure of the purified ester by ¹H NMR (disappearance of the carboxylic acid proton signal at ~10-12 ppm and appearance of new signals corresponding to the alcohol moiety) and Mass Spectrometry (to verify the expected molecular weight).

Data Summary: Esterification Methods
FeatureMethod A: Fischer EsterificationMethod B: Carbodiimide Coupling
Conditions High temp (reflux), strong acid (H₂SO₄)Room temp, neutral/mildly basic
Reagents Excess alcohol, catalytic acidStoichiometric coupling agents (EDC/DCC), catalytic DMAP
Typical Yields 60-85%75-95%
Advantages Inexpensive reagents, simple procedureMild conditions, high yields, broad substrate scope
Disadvantages Not suitable for sensitive substrates, requires excess alcoholMore expensive, requires chromatography to remove byproducts

Part 3: Amide Coupling: The Cornerstone of Medicinal Chemistry

The formation of an amide bond is arguably the most critical reaction in drug discovery. This transformation allows for the coupling of the acid with a diverse range of primary and secondary amines to build molecular complexity.

Method A: The Acyl Chloride Route

This two-step method leverages the highly reactive acyl chloride intermediate prepared in Part 1. It reacts rapidly with amines in the presence of a non-nucleophilic base (e.g., triethylamine, DIEA) which serves to scavenge the HCl byproduct.[2] This is often referred to as the Schotten-Baumann reaction.[2]

Method B: Direct Coupling with Peptide Reagents

Modern synthesis heavily relies on in situ coupling reagents that generate an active ester or similar species directly in the reaction flask.[7][8] This approach is highly efficient, minimizes side reactions, and is amenable to a vast array of substrates.

Key Reagent Systems:

  • Carbodiimides (EDC, DIC): Often used with additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure® to improve reaction rates and suppress racemization.[2][7]

  • Uronium/Aminium Salts (HATU, HBTU): These are highly efficient coupling reagents that form active esters rapidly. They are typically used with a hindered amine base like N,N-Diisopropylethylamine (DIEA).[9]

Amide Formation Workflow Comparison

cluster_0 Method A: Acyl Chloride Route cluster_1 Method B: Direct Coupling (HATU) A1 Acyl Chloride Intermediate (from Protocol 1) A2 Add Amine (1.0 eq) + Base (Et₃N, 1.2 eq) in Aprotic Solvent (DCM) at 0°C A1->A2 A3 Stir at 0°C to RT for 1-4 h A2->A3 A4 Work-up: Wash, Extract A3->A4 End Corresponding Amide Product A4->End B1 Starting Acid + Amine (1.1 eq) in Aprotic Solvent (DMF, DCM) B2 Add HATU (1.2 eq) + DIEA (2.5 eq) B1->B2 B3 Stir at RT for 1-6 h B2->B3 B4 Work-up: Wash, Purify (Chromatography) B3->B4 B4->End

Caption: Comparative workflows for amide bond synthesis.

Protocol 3: HATU-Mediated Amide Coupling

Materials:

  • This compound

  • Amine of choice (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous Dimethylformamide (DMF) or DCM

Procedure:

  • Setup: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add the desired amine (1.1 eq), followed by HATU (1.2 eq).

  • Base Addition: Cool the mixture to 0°C and slowly add DIEA (2.5 eq). The order of addition is critical to prevent side reactions of the coupling reagent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-6 hours. Monitor the reaction by TLC or LC-MS until the starting acid is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove the DMF and water-soluble byproducts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude amide by flash column chromatography or recrystallization.

  • Validation: Characterize the final product using ¹H NMR (disappearance of the carboxylic acid proton, appearance of amide N-H proton signal if applicable), ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass.

Data Summary: Amide Coupling Strategies
FeatureMethod A: Acyl Chloride RouteMethod B: Direct Coupling (HATU)
Conditions Low temp, basicRoom temp, basic
Reagents Acyl chloride, amine, non-nucleophilic baseAcid, amine, coupling reagent, hindered base
Typical Yields 70-90%80-98%
Advantages Uses inexpensive reagents (after acyl chloride prep)Extremely high yields, fast reactions, very broad scope, low racemization
Disadvantages Requires synthesis of unstable intermediate, sensitive to moistureExpensive reagents, requires careful purification to remove byproducts

References

  • Arutyunyan, N. S., et al. (2015). Synthesis of 3-(4-Fluorophenyl)-3-(furan-2-yl)propanoic Acid and 5-[2-(4-Fluorophenyl)-2-(furan-2-yl)ethyl]-1,3,4-oxadiazole-2-thiol Derivatives. Russian Journal of General Chemistry, 85, 1133–1138. [Link]

  • PubChem. This compound. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Jones, B. R., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Chromatographia, 80(12), 1723–1732. [Link]

  • Neises, B., & Steglich, W. (1985). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. [Link]

  • Jones, B. R., et al. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. PubMed. [Link]

  • PrepChem. Synthesis of (g) 3-(4-Fluorophenyl)propionic acid. [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. [Link]

  • Vohidov, A. F., et al. (2023). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 28(15), 5863. [Link]

  • Kavaliauskas, P., et al. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 29(10), 2320. [Link]

  • Pattar, A. V., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(28), 3602-3605. [Link]

  • Chemguide. preparation of acyl chlorides (acid chlorides). [Link]

  • Kastratović, V., & Bigović, M. (2021). Esterification of propanoic acid in the presence of a homogeneous catalyst. Journal of the Serbian Chemical Society, 86(4), 369-380. [Link]

  • Kim, J. Y., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Molecules, 26(14), 4101. [Link]

  • The Organic Chemistry Tutor. (2025). Acyl Chlorides - formation and hydrolysis mechanism. [Link]

  • MDPI. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives.... [Link]

  • RSC Publishing. Direct formation of amide/peptide bonds from carboxylic acids.... [Link]

  • PubMed. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives.... [Link]

  • Wikipedia. Acyl chloride. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

Sources

Application Note & Protocol: A Scalable Synthesis of 3-(4-Fluorophenylthio)propanoic Acid via Thiol-Michael Addition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scaled-up synthesis of 3-(4-Fluorophenylthio)propanoic acid, a key intermediate in various pharmaceutical and materials science applications. The protocol is centered around a robust and efficient base-catalyzed Thiol-Michael addition reaction. We delve into the mechanistic rationale, process optimization for scalability, critical safety considerations for handling hazardous reagents, and detailed, step-by-step procedures for synthesis, workup, and purification. This guide is intended for researchers, chemists, and process development professionals seeking a reliable and scalable method for producing high-purity this compound.

Introduction and Scientific Rationale

This compound serves as a critical building block in organic synthesis. Its structural motif is found in various active pharmaceutical ingredients (APIs) and functional materials. The efficient production of this intermediate is therefore of significant interest.

The selected synthetic strategy is the Thiol-Michael addition, a conjugate addition of a thiol to an α,β-unsaturated carbonyl compound. This method is renowned for its high efficiency, atom economy, and operational simplicity, making it an ideal candidate for large-scale production.[1][2] The reaction involves the addition of 4-fluorothiophenol to acrylic acid, typically facilitated by a base.

Core Reaction:

  • Michael Donor: 4-Fluorothiophenol

  • Michael Acceptor: Acrylic Acid

  • Product: this compound

The choice of a base catalyst is critical; it must be strong enough to deprotonate the thiol to its more nucleophilic thiolate form but mild enough to prevent polymerization of the acrylic acid or other side reactions.[3] This protocol utilizes triethylamine (TEA), a readily available and easily removable organic base.

Mechanistic Insight: Base-Catalyzed Thiol-Michael Addition

The reaction proceeds via a well-understood mechanism. The base (triethylamine) deprotonates the 4-fluorothiophenol to generate a highly nucleophilic thiolate anion. This anion then attacks the β-carbon of acrylic acid in a conjugate fashion, forming a transient enolate intermediate. Subsequent protonation of the enolate, typically by the triethylammonium cation formed in the first step, yields the final product and regenerates the base catalyst.

G cluster_0 Step 1: Thiolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation Thiol 4-Fluorothiophenol (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate + Base Base Base (Et3N) Base_H Protonated Base (Et3NH⁺) Base->Base_H - H⁺ Enolate Enolate Intermediate Thiolate->Enolate + Acrylic Acid Base_H->Base - H⁺ (Catalyst Regeneration) Product This compound Base_H->Product Acceptor Acrylic Acid (Michael Acceptor) Acceptor->Enolate Enolate->Product + Et3NH⁺

Caption: Mechanism of the base-catalyzed Thiol-Michael addition.

Critical Safety Protocols & Reagent Handling

Trustworthiness through Safety: Adherence to stringent safety protocols is non-negotiable, particularly when scaling up chemical reactions. The primary hazard in this synthesis is 4-fluorothiophenol .

  • Hazard Profile: 4-Fluorothiophenol is toxic if swallowed, inhaled, or in contact with skin.[4] It is a flammable liquid and vapor and is noted for its powerful, persistent, and unpleasant stench.[5]

  • Required Controls:

    • Ventilation: All manipulations must be conducted inside a certified chemical fume hood with robust airflow.[6][7][8]

    • Personal Protective Equipment (PPE): A full complement of PPE is mandatory:

      • Chemical splash goggles and a face shield.[7]

      • Heavy-duty chemical-resistant gloves (e.g., nitrile over neoprene).

      • Flame-retardant lab coat.

    • Inert Atmosphere: 4-Fluorothiophenol is air-sensitive and should be stored and handled under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation to the corresponding disulfide.[6]

    • Spill & Odor Control: A freshly prepared 10-15% aqueous solution of sodium hypochlorite (bleach) must be readily available. This solution effectively oxidizes and neutralizes the thiol, mitigating its hazardous properties and intense odor. Use this for decontaminating glassware, surfaces, and treating minor spills.

Other Reagents:

  • Acrylic Acid: Corrosive. Avoid inhalation and skin contact.

  • Triethylamine: Flammable and corrosive.

  • Hydrochloric Acid: Highly corrosive. Handle with extreme care, especially the concentrated form.

Detailed Scale-Up Protocol (100 g Scale)

This protocol details the synthesis of this compound on a 100-gram scale.

Materials and Equipment
Reagent / MaterialMolar Mass ( g/mol )QuantityMolesPurity/Grade
4-Fluorothiophenol128.17100.0 g0.780>98%
Acrylic Acid72.0662.0 g (56.4 mL)0.860>99%
Triethylamine (TEA)101.198.0 g (11.0 mL)0.079>99%
Isopropanol (IPA)60.10500 mL-Anhydrous
Ethyl Acetate (EtOAc)88.111 L-Reagent
Hydrochloric Acid (HCl)36.46~75 mL-37% (conc.)
Sodium Hydroxide (NaOH)40.00~40 g~1.0Pellets
Deionized Water18.02~2 L--
Saturated Brine-250 mL--
Anhydrous Magnesium Sulfate120.37~20 g-Granular

Equipment:

  • 2 L three-neck round-bottom flask (or jacketed reactor)

  • Mechanical overhead stirrer

  • Thermocouple/temperature probe

  • 250 mL pressure-equalizing dropping funnel

  • Condenser with a nitrogen/argon inlet

  • Heating/cooling bath

  • Rotary evaporator

  • Large separatory funnel (2 L)

  • Büchner funnel and filter flask

Experimental Workflow Diagram

G A Setup & Inerting Reactor with IPA & Thiol B Cool to 0-5 °C A->B C Slowly Add Triethylamine (TEA) B->C D Slowly Add Acrylic Acid (Maintain < 15 °C) C->D E Warm to RT Stir for 4-6h D->E F Monitor by TLC/HPLC (Confirm Thiol Consumption) E->F G Solvent Evaporation (Rotovap) F->G Reaction Complete H Aqueous Workup: 1. Dissolve in NaOH(aq) 2. Wash with EtOAc G->H I Acidification (Cool & Add HCl to pH 2) H->I J Product Precipitation & Filtration I->J K Wash with Cold Water J->K L Dry Under Vacuum K->L M Recrystallization (Optional, for high purity) L->M

Caption: Scaled-up synthesis workflow for this compound.

Step-by-Step Synthesis Protocol
  • Reactor Setup: Assemble the 2 L reactor with the overhead stirrer, thermocouple, and condenser under a nitrogen atmosphere. Charge the reactor with isopropanol (500 mL) and 4-fluorothiophenol (100.0 g). Begin stirring to ensure homogeneity.

  • Base Addition: Cool the reactor contents to 0-5 °C using an ice/water bath. Slowly add the triethylamine (11.0 mL) dropwise over 15 minutes. A slight exotherm may be observed.

  • Michael Addition: Charge the dropping funnel with acrylic acid (62.0 g). Add the acrylic acid dropwise to the reaction mixture over 60-90 minutes. Crucially, maintain the internal temperature below 15 °C throughout the addition. Failure to control the temperature can lead to runaway polymerization of acrylic acid.

  • Reaction Progression: After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature (20-25 °C). Stir for an additional 4-6 hours.

  • Reaction Monitoring (In-Process Control): Monitor the reaction's completion by TLC (e.g., 3:1 Hexanes:Ethyl Acetate with a trace of acetic acid). The reaction is complete when the 4-fluorothiophenol spot (visualized with KMnO₄ stain) is no longer visible.

  • Solvent Removal: Once complete, concentrate the reaction mixture on a rotary evaporator to remove the isopropanol and excess triethylamine.

  • Aqueous Workup:

    • Prepare a solution of sodium hydroxide (40 g) in deionized water (800 mL) and cool it in an ice bath.

    • Transfer the crude reaction residue to the cold NaOH solution with stirring. The product will dissolve as its sodium salt.

    • Transfer the aqueous solution to a 2 L separatory funnel and wash with ethyl acetate (2 x 250 mL) to remove any non-acidic impurities (e.g., disulfide). Discard the organic layers.

  • Acidification and Precipitation:

    • Cool the aqueous layer in a large beaker with an ice bath and vigorous stirring.

    • Slowly and carefully add concentrated hydrochloric acid (~75 mL) until the pH of the solution is ~2 (check with pH paper).

    • A thick, white precipitate of the product will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water (3 x 200 mL) to remove inorganic salts. Continue pulling a vacuum until the solid is as dry as possible.

  • Drying: Transfer the solid to a clean, tared dish and dry it in a vacuum oven at 40-50 °C to a constant weight.

Purification (Optional)

For applications requiring >99.5% purity, the dried product can be recrystallized. A suitable solvent system is Toluene/Heptane or Ethyl Acetate/Hexane. Dissolve the product in a minimum amount of the hot, more polar solvent and add the less polar solvent until turbidity persists. Cool slowly to induce crystallization.

Expected Results and Data

The following table summarizes the key process parameters and expected outcomes for this protocol.

ParameterTarget Value / RangeRationale / Comments
Reaction Temperature 0 - 15 °C (Addition)Critical for controlling the exotherm and preventing polymerization of acrylic acid.
Reaction Time 4 - 6 hoursSufficient time for the reaction to proceed to completion at room temperature.
Workup pH ~2Ensures complete protonation and precipitation of the carboxylic acid product.
Expected Yield 140 - 155 g (89 - 98%)The reaction is typically high-yielding. Losses occur during transfers and workup.
Appearance White to off-white solidThe pure product is a white crystalline solid.
Purity (Crude, post-dry) >98% (by HPLC)The extractive workup is highly effective at removing most impurities.
Purity (Recrystallized) >99.5% (by HPLC)Recrystallization effectively removes residual starting materials and minor byproducts.

References

  • Synquest Labs. (n.d.). Safety Data Sheet: 4-Fluorothiophenol. Retrieved from Synquest Labs.[6]

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Chloro-4-fluorothiophenol. (Provides analogous handling information for fluorinated thiophenols). Retrieved from AK Scientific, Inc.[7]

  • Thermo Fisher Scientific. (2024). Safety Data Sheet: 4-Fluorothiophenol. Revision Date 29-Mar-2024.[4]

  • ChemicalBook. (n.d.). 4-Fluorothiophenol - Safety Data Sheet. Retrieved from ChemicalBook.[8]

  • Acros Organics. (2025). Safety Data Sheet: 4-Fluorothiophenol. Revision Date 18-Dec-2025.[5]

  • Google Patents. (n.d.). EP1614677B1 - Improved procedure for the synthesis of bicalutamide. (Describes related chemistry).[9]

  • Kappe, C. O., et al. (2018). Synthesis of 3-(Arylthio)propionic Acids from Nonactivated Aryl Iodides and their Use as Odorless Aryl Mercaptan Surrogates. SynOpen, 2(01), 64-71.[10][11]

  • Mampuys, P., et al. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Molecules, 27(20), 7064.[2]

  • Khiste, S. A., et al. (2023). Thia-Michael Addition in Diverse Organic Synthesis. International Journal of Creative Research Thoughts, 11(12).[1]

  • Du, Y., et al. (2014). Thiol-Michael addition in polar aprotic solvents: Nucleophilic initiation or base catalysis? Macromolecules, 47(18), 6249-6257.[3]

  • Bararpour, N., et al. (2010). Solvent-free Michael addition of thiols to α,β-unsaturated carbonyl compounds. Chinese Chemical Letters, 21(1), 13-16.[12]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]]

Sources

Application Notes & Protocols: Safe Handling and Storage of 3-(4-Fluorophenylthio)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a detailed guide for the safe handling and storage of 3-(4-Fluorophenylthio)propanoic acid (CAS No. 19543-85-2). The protocols outlined herein are designed for researchers, scientists, and drug development professionals to minimize risks and ensure laboratory safety. This document synthesizes information from safety data sheets and chemical databases to offer practical, field-proven insights into hazard identification, personal protective equipment, spill management, and proper storage conditions.

Introduction: Understanding the Compound

This compound is an organic compound featuring a propanoic acid group linked to a 4-fluorophenylthio moiety via a sulfur atom.[1] Its structure, containing a fluorine atom and a thioether linkage, makes it a compound of interest in medicinal chemistry and materials science.[1] As a carboxylic acid, it exhibits acidic properties and can participate in various chemical reactions.[1] Understanding its chemical nature is foundational to recognizing the potential hazards and implementing appropriate safety measures.

Chemical Structure and Properties:

PropertyValueSource
CAS Number 19543-85-2[2][3]
Molecular Formula C₉H₉FO₂S[1][2]
Molecular Weight 200.23 g/mol [1][2]
Boiling Point 340.3°C at 760 mmHg[2]
Flash Point 159.6°C[2]
Density 1.3 g/cm³[2]

Hazard Identification and Risk Assessment

According to the Globally Harmonized System (GHS), this compound is classified with several hazards that necessitate careful handling.

GHS Hazard Classifications:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Source: ECHA C&L Inventory[4]

The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[5] The associated health effects include irritation to the skin, eyes, and respiratory system.[4][5] Ingestion can be harmful.[4] A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated.

Below is a workflow for risk assessment and mitigation when working with this compound.

risk_assessment_workflow cluster_planning Phase 1: Planning & Assessment cluster_control Phase 2: Control Measures cluster_execution Phase 3: Execution & Response start Identify Experimental Use of This compound review_sds Review Safety Data Sheet (SDS) and GHS Hazards (H302, H315, H319, H335) start->review_sds assess_risk Assess Risks: - Quantity Used - Dust/Aerosol Formation Potential - Duration of Exposure review_sds->assess_risk select_controls Select Controls assess_risk->select_controls eng_controls Engineering Controls: - Fume Hood - Ventilated Balance Enclosure select_controls->eng_controls ppe Personal Protective Equipment (PPE): - Safety Goggles - Nitrile Gloves - Lab Coat select_controls->ppe admin_controls Administrative Controls: - SOPs - Training - Designated Work Area select_controls->admin_controls handling Safe Handling Protocol select_controls->handling storage Proper Storage Protocol handling->storage emergency Emergency & Spill Response Plan handling->emergency disposal Waste Disposal storage->disposal

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-Fluorophenylthio)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs about improving the yield of 3-(4-Fluorophenylthio)propanoic acid synthesis.

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, optimize reaction conditions, and ultimately improve product yield and purity. We will delve into the underlying chemical principles, provide field-tested troubleshooting advice, and offer detailed experimental protocols.

The most common and atom-economical approach for synthesizing this compound is the base-catalyzed Michael addition (a type of Thiol-Ene reaction) of 4-fluorothiophenol to acrylic acid.[1] This reaction, while straightforward in principle, is sensitive to several parameters that can significantly impact its outcome.

Reaction Mechanism: Base-Catalyzed Michael Addition

The reaction proceeds via a conjugate addition mechanism. A base is used to deprotonate the thiol, forming a more nucleophilic thiolate anion. This anion then attacks the β-carbon of the electron-deficient alkene in acrylic acid. A subsequent protonation step yields the final thioether product.

Reaction_Mechanism Figure 1. Mechanism of Michael Addition cluster_step1 Step 1: Thiolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation Thiol 4-Fluorothiophenol (Ar-SH) Base Base (B:) Thiolate Thiolate Anion (Ar-S⁻) Thiol->Thiolate Deprotonation Base->Thiolate ProtonatedBase Protonated Base (BH⁺) AcrylicAcid Acrylic Acid (CH2=CHCOOH) Enolate Enolate Intermediate AcrylicAcid->Enolate Thiolate->Enolate 1,4-Conjugate Addition Product This compound (Ar-S-CH2CH2COOH) Enolate->Product Proton Transfer ProtonatedBase->Product

Caption: Figure 1. Mechanism of Michael Addition.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Q1: Why is my yield of this compound consistently low?

A low yield can stem from several factors, ranging from incomplete reactions to competing side reactions. Let's break down the common culprits and their solutions.

  • Cause A: Incomplete Reaction

    • Explanation: The reaction may not have reached completion due to insufficient reaction time, non-optimal temperature, or an inadequate amount of catalyst. The nucleophilicity of the thiolate and the electrophilicity of the acrylate are key.

    • Solution:

      • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting materials (4-fluorothiophenol is UV active).

      • Optimize Temperature: While some protocols run at room temperature, gentle heating to 40-60°C can significantly increase the reaction rate without promoting side reactions.[2]

      • Catalyst Amount: If using a base catalyst, ensure a sufficient amount is present. For strong bases like NaOH, a catalytic amount may suffice, but for weaker bases like carbonates or organic amines, stoichiometric amounts might be necessary.

  • Cause B: Side Reaction - Disulfide Formation

    • Explanation: Thiophenols, especially in their thiolate form, are susceptible to oxidation by atmospheric oxygen, leading to the formation of bis(4-fluorophenyl) disulfide. This is a common byproduct that consumes your starting material.

    • Solution:

      • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude oxygen.

      • Degas Solvents: If using solvents, degas them prior to use to remove dissolved oxygen.

  • Cause C: Side Reaction - Polymerization of Acrylic Acid

    • Explanation: Acrylic acid is highly prone to self-polymerization, especially in the presence of heat, light, or radical initiators.[3] If your reaction mixture becomes viscous or solidifies unexpectedly, polymerization is the likely cause. This process consumes the acrylic acid and can trap the product, making isolation difficult.

    • Solution:

      • Use Inhibitors: Ensure your acrylic acid contains an inhibitor like hydroquinone monomethyl ether (MEHQ). For reactions requiring heating, adding a small amount of an additional inhibitor like phenothiazine can be beneficial.

      • Control Temperature: Avoid excessive heating, as it accelerates polymerization.[3]

      • Control Reactant Addition: Consider adding the acrylic acid slowly to the solution of the thiophenol and base to maintain a low instantaneous concentration, thereby reducing the rate of polymerization.

  • Cause D: Purification Losses

    • Explanation: The product is a carboxylic acid, making its solubility pH-dependent. Improper workup can lead to significant loss of product in the aqueous phase.

    • Solution:

      • Acidify Correctly: After the reaction, ensure the aqueous phase is acidified sufficiently (to pH 2-3) with an acid like HCl to fully protonate the carboxylate and precipitate the product.[2]

      • Efficient Extraction: If the product does not precipitate, perform multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane.

      • Salting Out: Before extraction, saturating the aqueous layer with NaCl can decrease the product's solubility in water and improve extraction efficiency.

Q2: I've isolated my product, but it's impure. What are the likely contaminants and how can I remove them?

The most common impurities are unreacted starting materials and the disulfide byproduct discussed above.

  • Impurity 1: Unreacted 4-Fluorothiophenol

    • Identification: Pungent, unpleasant odor. Can be seen as a separate spot on TLC.

    • Removal: During the workup, a basic wash (e.g., with aqueous sodium bicarbonate solution) can help. The acidic product will remain in the organic layer, while the unreacted (and also acidic) thiophenol will partition into the aqueous base. Careful acidification is then needed to recover the product.

  • Impurity 2: Bis(4-fluorophenyl) Disulfide

    • Identification: A less polar spot on TLC compared to the product. It is a neutral, often crystalline solid.

    • Removal: This impurity is neutral and will not be removed by acid-base extraction. The most effective methods for removal are:

      • Recrystallization: A toluene/hexane or ethyl acetate/petroleum ether solvent system is often effective for recrystallizing the desired carboxylic acid, leaving the less polar disulfide in the mother liquor.[2][4]

      • Column Chromatography: If recrystallization fails, flash chromatography on silica gel can effectively separate the polar acid from the nonpolar disulfide.[5]

  • Impurity 3: Polyacrylic Acid

    • Identification: A gummy, insoluble residue.

    • Removal: This polymer is typically insoluble in the organic solvents used for extraction and can often be removed by filtration.

Troubleshooting Workflow

Troubleshooting_Workflow Figure 2. Troubleshooting Workflow Start Low Yield or Impure Product Check Check Start->Check Analyze TLC/NMR Result Result Check->Result No Issues Found (Re-evaluate Purity) Action_Incomplete Action_Incomplete Check->Action_Incomplete Starting Material Present? Action_SideProduct Action_SideProduct Check->Action_SideProduct Disulfide or Polymer Present? Action_Purification Action_Purification Check->Action_Purification Product Lost in Aqueous Layer? Action Action Action_Optimize Optimize Reaction: - Increase Time/Temp - Check Catalyst Action_Incomplete->Action_Optimize Yes Action_Inert Use Inert Atmosphere (N2 or Ar) Action_SideProduct->Action_Inert Yes (Disulfide) Action_Inhibitor Add Inhibitor Control Temperature Action_SideProduct->Action_Inhibitor Yes (Polymer) Action_Workup Optimize Workup: - Acidify to pH 2-3 - Perform Multiple Extractions Action_Purification->Action_Workup Yes Action_Optimize->Result Yield Improved Action_Inert->Result Action_Inhibitor->Result Action_Workup->Result

Caption: Figure 2. Troubleshooting Workflow.

Frequently Asked Questions (FAQs)

1. What are the optimal base and solvent for this reaction?

The choice of base and solvent is critical and depends on the scale and desired reaction conditions. The goal is to efficiently generate the thiolate without promoting side reactions.

ParameterOption 1: Inorganic BaseOption 2: Organic BaseRationale & Reference
Base NaOH, K₂CO₃, NaHCO₃Triethylamine (TEA), DBUInorganic bases are inexpensive and effective but can increase the risk of acrylic acid polymerization. Organic bases offer better solubility in organic solvents and can be milder.[2][5][6]
Solvent Water, Acetonitrile, EthanolDichloromethane (DCM), Tetrahydrofuran (THF)Protic solvents like water or ethanol can facilitate proton transfer steps. Aprotic solvents can be useful with organic bases to create a homogeneous reaction mixture.[2][6]
Typical Pairing NaOH in WaterTEA in DCM or neatThe NaOH/water system is effective and environmentally friendly. The TEA/DCM system is common in small-scale synthesis for easy workup.

2. Are there alternative synthetic routes to this compound?

Yes, if the Michael addition proves problematic, two other common routes can be considered:

  • Route A: Nucleophilic Substitution on 3-Halopropanoic Acid

    • Description: This involves reacting 4-fluorothiophenol with 3-chloropropanoic acid or 3-bromopropanoic acid in the presence of a base like sodium hydroxide.[5] The thiolate acts as a nucleophile, displacing the halide.

    • Advantages: Avoids the use of acrylic acid, thus eliminating polymerization issues.

    • Disadvantages: 3-halopropanoic acids are often more expensive than acrylic acid.

  • Route B: Copper-Catalyzed C-S Coupling

    • Description: This method involves the reaction of a nonactivated aryl iodide (e.g., 4-fluoroiodobenzene) with 3-mercaptopropionic acid, mediated by a copper catalyst.[7]

    • Disadvantages: Requires a metal catalyst, which may need to be removed from the final product.

3. What are the key safety precautions for handling the reagents?

  • 4-Fluorothiophenol: This compound is toxic and has an extremely potent and unpleasant odor.[6] ALWAYS handle it in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acrylic Acid: It is corrosive and a lachrymator. It can cause severe skin burns and eye damage. Handle with appropriate PPE in a fume hood. Be aware of its tendency to polymerize, which can be violent if uncontrolled in a sealed container.[3]

Detailed Experimental Protocols

Protocol 1: Synthesis via Michael Addition

This protocol is a representative procedure based on common laboratory practices.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluorothiophenol (5.0 g, 39 mmol).

  • Inerting: Flush the flask with nitrogen gas. Add a solvent such as acetonitrile (50 mL).

  • Base Addition: Add a base, for example, triethylamine (4.3 g, 5.9 mL, 42.9 mmol), to the solution. Stir for 10 minutes at room temperature. A salt may form.

  • Acrylate Addition: Slowly add acrylic acid (3.1 g, 2.9 mL, 42.9 mmol) dropwise over 15 minutes using a syringe. An exotherm may be observed. Maintain the temperature below 40°C with a water bath if necessary.

  • Reaction: Stir the mixture at room temperature for 4-6 hours or until TLC analysis (e.g., using 3:1 Hexanes:Ethyl Acetate) shows complete consumption of the 4-fluorothiophenol.

  • Workup - Quenching: Pour the reaction mixture into 100 mL of water.

  • Workup - Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Workup - Acidification: Combine the organic layers and wash with 1M HCl (2 x 30 mL) and then with brine (30 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, often as an oil or waxy solid.

Protocol 2: Purification by Recrystallization
  • Dissolution: Transfer the crude product to a flask. Add a minimal amount of a hot solvent in which the product is soluble, such as toluene or ethyl acetate.[2][4]

  • Precipitation: While the solution is still warm, slowly add a non-polar solvent in which the product is insoluble (e.g., hexanes or petroleum ether) until the solution becomes cloudy.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent mixture, and dry them under vacuum.

References

  • Source: Google Patents (EP1614677B1)
  • Title: Synthesis of (g) 3-(4-Fluorophenyl)propionic acid Source: PrepChem.com URL: [Link]

  • Title: One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Thiol-ene reaction Source: Wikipedia URL: [Link]

  • Title: Investigation of Novel Thiol "Click" Reactions Source: The Aquila Digital Community URL: [Link]

Sources

Technical Support Center: Purification of Crude 3-(4-Fluorophenylthio)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 3-(4-Fluorophenylthio)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity material. This document moves beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

I. Understanding the Molecule and Potential Impurities

This compound is a carboxylic acid containing a thioether linkage.[1] Its synthesis, often via a thia-Michael addition, can introduce several types of impurities that are crucial to understand for effective purification.[2][3][4]

Common Impurities May Include:

  • Unreacted Starting Materials: 4-Fluorothiophenol and an acrylic acid derivative.

  • Byproducts of Michael Addition: Including potential dimers or polymers.[2][5]

  • Solvent Residues: From the reaction and initial workup.

  • Salts: Formed during pH adjustments in the workup.

The acidic nature of the propanoic acid moiety is a key handle for purification, particularly in liquid-liquid extraction techniques.[1]

Impurity Profile Analysis Workflow

A robust analytical assessment is the first step in any purification strategy. High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose.

A Crude Product B Dissolve in Mobile Phase (e.g., Acetonitrile/Water) A->B C Inject into HPLC System (e.g., C18 column) B->C D Analyze Chromatogram C->D E Identify Peaks: - Product - Starting Materials - Byproducts D->E F Quantify Impurity Levels E->F G Select Purification Strategy F->G

Caption: HPLC analysis workflow for crude this compound.

II. Frequently Asked Questions (FAQs)

Q1: My crude product is an oil and won't solidify. How can I proceed with purification?

A1: Oiling out is a common issue, often due to the presence of impurities that depress the melting point. First, try to remove residual solvent under high vacuum. If it remains an oil, liquid-liquid extraction is your best initial purification step. If the oil is highly impure, column chromatography may be necessary.

Q2: I'm seeing a persistent impurity with a similar polarity to my product in TLC and HPLC. What's the best approach?

A2: This is a classic purification challenge. If extraction is not effective, recrystallization is the preferred method. You may need to screen several solvent systems to find one that effectively differentiates the product from the impurity. If recrystallization fails, flash column chromatography with a shallow gradient is the next logical step.

Q3: My yield is very low after purification. What are the common causes?

A3: Low yield can result from several factors:

  • Incomplete reaction: Check your reaction conditions and consider extending the reaction time.

  • Loss during workup: Be mindful of the pH during extractions. The carboxylate salt is water-soluble, while the protonated carboxylic acid is organic-soluble. Ensure you are collecting the correct phase at each step.

  • Product decomposition: Although generally stable, prolonged exposure to strong acids or bases at elevated temperatures could potentially lead to degradation.

  • Sub-optimal recrystallization: Using too much solvent or choosing a solvent in which your product is too soluble will lead to significant losses in the mother liquor.

Q4: How do I confirm the purity of my final product?

A4: Purity should be assessed using multiple analytical techniques. HPLC is ideal for quantifying purity. 1H and 13C NMR spectroscopy will confirm the structure and identify any remaining impurities. For very high purity requirements, elemental analysis can be performed.

III. Troubleshooting and Detailed Protocols

This section provides detailed, step-by-step protocols for the most common and effective purification techniques for this compound.

A. Liquid-Liquid Extraction: The First Line of Defense

This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.

Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate or dichloromethane.

  • Base Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of a weak base, such as sodium bicarbonate. The this compound will be deprotonated to its carboxylate salt and move into the aqueous layer. Neutral impurities will remain in the organic layer.

  • Separation: Carefully separate the aqueous layer.

  • Back-Extraction (Optional): Wash the aqueous layer with a fresh portion of the organic solvent to remove any trapped neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid, like 6M HCl, with stirring until the pH is acidic (pH ~1-2).[6] The product will precipitate as a solid.

  • Extraction of Pure Product: Extract the acidified aqueous layer with fresh organic solvent (e.g., ethyl acetate). The protonated, neutral product will now be in the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.

Troubleshooting Extraction
Issue Potential Cause Solution
Emulsion Formation High concentration of impurities acting as surfactants.Add a small amount of brine (saturated NaCl solution) to break the emulsion. Gentle swirling instead of vigorous shaking can also help.
Product Precipitation at Interface The product may be partially soluble in both phases at a certain pH.Ensure complete protonation or deprotonation by checking the pH of the aqueous phase. Adding more of the appropriate solvent can also help to fully dissolve the product.
Low Recovery in Organic Phase after Acidification Incomplete acidification or insufficient extraction.Check the pH of the aqueous phase to ensure it is strongly acidic. Perform multiple extractions with the organic solvent to ensure complete recovery.
B. Recrystallization: For High Purity Material

Recrystallization is a powerful technique for removing small amounts of impurities and can often yield highly pure crystalline material.

Protocol: Single Solvent Recrystallization
  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common choices for carboxylic acids include toluene, hexane/ethyl acetate mixtures, or ethanol/water mixtures.[7][8]

  • Dissolution: Place the crude material in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Troubleshooting Recrystallization
Issue Potential Cause Solution
No Crystals Form Too much solvent was used, or the product is too soluble in the chosen solvent.Boil off some of the solvent to increase the concentration. If that fails, a different solvent system is needed.
Oiling Out The product's melting point is below the boiling point of the solvent, or significant impurities are present.Try a lower boiling point solvent. If impurities are the cause, an additional purification step (like extraction) may be needed before recrystallization.
Poor Crystal Quality Cooling was too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
C. Flash Column Chromatography: For Difficult Separations

When impurities have very similar polarity to the product, flash column chromatography is often the most effective solution.[9]

Protocol: Silica Gel Chromatography
  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good system will give your product an Rf value of ~0.3-0.4 and show good separation from impurities. A mixture of hexanes and ethyl acetate with a small amount of acetic acid (to keep the carboxylic acid protonated and prevent streaking) is a common starting point.

  • Column Packing: Pack a column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.

  • Elution: Run the column with the chosen eluent, collecting fractions.

  • Analysis: Analyze the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Chromatography
Issue Potential Cause Solution
Poor Separation Inappropriate solvent system.Use TLC to screen a wider range of solvent polarities. Consider a different stationary phase if silica gel is not effective.
Product Streaking on TLC/Column The carboxylic acid is interacting too strongly with the silica gel.Add a small amount of acetic acid (0.5-1%) to the eluent to suppress this interaction.
Product Stuck on Column The eluent is not polar enough.Gradually increase the polarity of the eluent (gradient elution) to wash the product off the column.
Purification Strategy Decision Tree

A Crude this compound B Initial Purity Assessment (TLC/HPLC) A->B C Is the major impurity non-acidic? B->C D Liquid-Liquid Extraction C->D Yes E Are there closely related acidic impurities? C->E No D->E F Recrystallization E->F Yes I High Purity Product E->I No G Is the product a non-crystalline oil or are impurities still present? F->G H Flash Column Chromatography G->H Yes G->I No H->I

Caption: Decision tree for selecting a purification strategy.

IV. Safety Precautions

Always consult the Safety Data Sheet (SDS) before handling this compound and any solvents or reagents.[10][11][12][13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhaling dust or vapors.

  • Handling: Avoid contact with skin and eyes.[10] In case of contact, rinse immediately with plenty of water.

V. References

  • PubChem. (n.d.). 3-(4-Fluorophenyl)propionic acid. Retrieved from [Link]

  • MDPI. (2021). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Retrieved from [Link]

  • National Institutes of Health. (2023). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Retrieved from [Link]

  • Wiley Online Library. (2023). Thiol-Michael Addition in Polar Aprotic Solvents: Nucleophilic Initiation or Base Catalysis?. Retrieved from [Link]

  • DC Fine Chemicals. (2024). Safety Data Sheet. Retrieved from [Link]

  • Google Patents. (n.d.). EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid. Retrieved from

  • Google Patents. (n.d.). EP1614677B1 - Improved procedure for the synthesis of bicalutamide. Retrieved from

  • MDPI. (2022). Thia-Michael Reaction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (g) 3-(4-Fluorophenyl)propionic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

  • TSI Journals. (2012). Synthesis and spectral characterization of potential impurities of tiaprofenic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid. Retrieved from

  • Google Patents. (n.d.). CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate. Retrieved from

  • PubMed. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Retrieved from [Link]

  • ResearchGate. (n.d.). Michael addition reactions to show evidence of side reactions. Retrieved from [Link]

  • MDPI. (2023). Thia-Michael Addition in Diverse Organic Synthesis. Retrieved from [Link]

  • MDPI. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Retrieved from [Link]

  • PubMed. (n.d.). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

  • PubMed Central. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

  • PubMed. (2019). Enantioseparation of three isomeric α-(chlorophenyl)propanoic acid by countercurrent chromatography and investigation of chlorine substituent through characterization of inclusion interaction. Retrieved from [Link]

Sources

common side reactions in the synthesis of 3-(4-Fluorophenylthio)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-(4-Fluorophenylthio)propanoic Acid

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of this compound. This molecule is a key intermediate in various research and development applications, and its successful synthesis is critical for downstream success. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during its preparation. We will move beyond simple procedural outlines to explore the chemical principles behind common issues, providing you with the expert insights needed to troubleshoot and optimize your experiments effectively. Our focus is on ensuring scientific integrity through validated protocols and a deep understanding of potential side reactions.

The most prevalent and efficient route to this compound is the thia-Michael addition (or conjugate addition) of 4-fluorothiophenol to acrylic acid or its esters. This reaction is valued for its atom economy and is typically catalyzed by a base or a nucleophile to generate the reactive thiolate species.[1][2] While straightforward in principle, success hinges on careful control of reaction conditions to mitigate common side reactions.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific experimental issues in a question-and-answer format, providing both the cause and the solution for each problem.

Category 1: Reaction Initiation & Reagent-Related Issues

Question 1: My reaction is extremely slow or fails to start. What are the likely causes?

Answer: A sluggish or non-starting reaction is almost always linked to the quality of your reagents or suboptimal catalyst activity.

  • Cause 1: Inactive Thiol: The key to the thia-Michael addition is the deprotonation of 4-fluorothiophenol to the more nucleophilic 4-fluorothiolate anion. If your base is too weak, not present in a sufficient catalytic amount, or if the thiol is of poor quality, this activation step will be inefficient.

  • Cause 2: Oxidized Thiophenol: 4-Fluorothiophenol is highly susceptible to oxidative dimerization, forming bis(4-fluorophenyl) disulfide. This disulfide is unreactive in the Michael addition and represents a loss of your starting material. This is often the culprit when using older bottles of the reagent or when not working under an inert atmosphere.

  • Cause 3: Inhibitor in Acrylic Acid: Commercial acrylic acid and its esters are often shipped with polymerization inhibitors (like MEHQ). While typically not an issue in small-scale reactions, high concentrations of inhibitors can quench radical pathways that may be involved in some initiation mechanisms, though the primary mechanism is ionic.

Troubleshooting Protocol:

  • Verify Reagent Quality: Use freshly opened or purified 4-fluorothiophenol. If in doubt, check its purity by TLC or GC-MS.

  • Ensure Inert Atmosphere: Degas your solvent (e.g., by sparging with nitrogen or argon for 15-20 minutes) before adding reagents. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.

  • Select an Appropriate Catalyst: Use a suitable base (e.g., triethylamine, DBU, or even a catalytic amount of NaOH or KOH) to facilitate the reaction. For nucleophilic catalysis, tertiary phosphines can also be effective.[3][4] The catalyst's role is to generate the thiolate, which is the true nucleophile.[5]

  • Controlled Addition: Add the catalyst slowly to the mixture of the thiol and the acrylate to maintain control over the reaction's initiation and exotherm.

Question 2: My crude NMR shows a significant peak corresponding to bis(4-fluorophenyl) disulfide. How do I prevent its formation?

Answer: The formation of bis(4-fluorophenyl) disulfide is a classic side reaction resulting from the oxidation of the thiophenol starting material.

  • Mechanism: Under basic conditions, the generated thiolate anion is even more easily oxidized by atmospheric oxygen than the neutral thiol. This process involves single-electron transfers and results in the formation of a S-S bond.

  • Prevention Strategy: The most effective prevention is the rigorous exclusion of oxygen.

    • Inert Atmosphere: As mentioned above, running the reaction under a nitrogen or argon atmosphere is critical.

    • Degassed Solvents: Use solvents that have been thoroughly degassed.

    • Fresh Reagents: Employ 4-fluorothiophenol from a recently opened container or purify older material by distillation before use.

Category 2: Competing Reactions and Byproduct Formation

Question 3: My product is contaminated with a high-molecular-weight, sticky polymer. What is it and how can I avoid it?

Answer: This is a very common issue and is due to the anionic polymerization of acrylic acid or the acrylate ester.

  • Mechanism: The Michael acceptor (the acrylic compound) can be attacked by any strong base or nucleophile, including the thiolate, to initiate a chain-growth polymerization. This process competes directly with the desired 1:1 addition reaction.

  • Mitigation Strategies:

    • Control Temperature: Run the reaction at or below room temperature. Exotherms can accelerate polymerization. If necessary, use an ice bath to maintain a consistent temperature, especially during the addition of the catalyst.

    • Slow Catalyst Addition: Add the base or nucleophilic catalyst dropwise to the solution of the thiol and acrylate. This keeps the instantaneous concentration of the initiator low, favoring the desired Michael addition over polymerization.

    • Stoichiometry Control: Using a slight excess of the thiophenol can sometimes help ensure that the acrylate is consumed by the desired reaction before polymerization can propagate significantly.

Question 4: I'm observing evidence of a retro-Michael reaction. Under what conditions does this occur?

Answer: The thia-Michael addition is a reversible reaction.[5] The reverse process, known as the retro-Michael reaction, can cleave the product back into the starting materials, leading to an equilibrium mixture and reduced yields.[6][7]

  • Favorable Conditions: The retro-Michael reaction is typically favored by higher temperatures and the presence of excess base. The base can deprotonate the carboxylic acid product, and the resulting carboxylate may influence the stability of the beta-thioether linkage.

  • Troubleshooting:

    • Use the minimum effective amount of catalyst.

    • Maintain lower reaction temperatures.

    • Once the reaction has reached completion (monitored by TLC or LC-MS), proceed with the work-up promptly to quench the catalyst and isolate the product from the reactive environment.

Troubleshooting Summary Table

Observed ProblemPotential Cause(s)Recommended Solution(s)
No or Slow Reaction 1. Oxidized 4-fluorothiophenol2. Insufficiently basic catalyst3. Inhibitors in acrylic acid1. Use fresh/purified thiol2. Employ a stronger base (e.g., DBU)3. Run under inert (N₂/Ar) atmosphere
Disulfide Formation Oxidation of thiol/thiolate by O₂Rigorously exclude air: use degassed solvents and an inert atmosphere.
Polymerization of Acrylate 1. High reaction temperature2. High local catalyst concentration1. Run reaction at 0°C or room temp2. Add catalyst dropwise over time
Low Yield / Incomplete Conversion Retro-Michael reaction (equilibrium)1. Use milder conditions (lower temp, less base)2. Quench and work up the reaction promptly upon completion
Difficult Purification Residual thiophenol starting materialPerform an acid-base extraction to separate the acidic product from the less acidic thiol.

Visualizing the Reaction Landscape

The following diagrams illustrate the intended reaction pathway and the competing side reactions that can impact your yield and purity.

Reaction Mechanism and Side Products

G cluster_main Desired Thia-Michael Addition cluster_side Common Side Reactions Thiol 4-Fluorothiophenol Thiolate Thiolate Anion Thiol->Thiolate + Base Acrylate Acrylic Acid Polymer Polyacrylate Acrylate->Polymer + Base (Initiation) Base Base Catalyst O2 Oxygen (O₂) Product 3-(4-Fluorophenylthio)- propanoic acid Thiolate->Product + Acrylic Acid Disulfide Disulfide Byproduct Thiolate->Disulfide + O₂ (Oxidation) Product->Thiolate Retro-Michael (High Temp/Base)

Caption: Key reaction pathways in the synthesis.

Troubleshooting Workflow

G Start Analysis Shows Low Yield / Impure Product P1 Large SM Peak? Start->P1 P2 Disulfide Peak Present? Start->P2 P3 Polymer Observed? Start->P3 P4 Equilibrium Mixture? Start->P4 S1 Check Reagent Quality & Catalyst Strength P1->S1 Yes S2 Use Inert Atmosphere & Degassed Solvents P2->S2 Yes S3 Lower Temperature & Add Catalyst Slowly P3->S3 Yes S4 Use Milder Conditions & Prompt Work-up P4->S4 Yes

Caption: A logical workflow for troubleshooting synthesis issues.

Validated Experimental Protocols

Protocol 1: Synthesis via Thia-Michael Addition

This protocol is a representative procedure for the base-catalyzed addition.

  • Inert Atmosphere Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.

  • Reagent Preparation: To the flask, add acrylic acid (1.0 eq) and a suitable solvent (e.g., THF, ethanol, or water). Degas the solution by bubbling N₂ through it for 15 minutes.

  • Thiol Addition: Add 4-fluorothiophenol (1.05 eq) to the stirred solution.

  • Catalyst Addition: Cool the flask in an ice-water bath (0 °C). Slowly add triethylamine (0.1 eq) dropwise over 10 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the starting materials by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench by adding 1M HCl to neutralize the catalyst.

Protocol 2: Work-up and Purification by Acid-Base Extraction

This procedure is highly effective for separating the acidic product from neutral or less acidic impurities like the starting thiol and any disulfide byproduct.

  • Solvent Removal: Remove the organic solvent from the quenched reaction mixture under reduced pressure.

  • Dissolution: Dissolve the resulting crude oil/solid in an organic solvent like ethyl acetate or dichloromethane (DCM).

  • Base Wash: Transfer the solution to a separatory funnel and wash it two to three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The desired product will move into the aqueous layer as its sodium salt.

    • Expert Tip: Combine the aqueous layers in a separate flask.

  • Back-Extraction (Optional): Wash the combined aqueous layers once with the organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify it to pH 2-3 by adding 3M HCl. The desired this compound will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water until the washings are free of chloride ions.

  • Drying: Dry the purified product under vacuum to a constant weight. For very high purity, recrystallization from a solvent system like toluene/hexane can be performed.[8]

References

  • EP1614677B1 - Improved procedure for the synthesis of bicalutamide - Google P
  • Synthesis of (g) 3-(4-Fluorophenyl)propionic acid - PrepChem.com. [Link]

  • Synthesis of 3-(Arylthio)propionic Acids from Nonactivated Aryl Iodides and their Use as Odorless Aryl Mercaptan Surrogates - Thieme. [Link]

  • EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl)
  • Thia-Michael Addition in Diverse Organic Synthesis - IJRPR. [Link]

  • Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks - MDPI. [Link]

  • Thia-Michael Addition: An Emerging Strategy in Organic Synthesis - ResearchGate. [Link]

  • This compound | C9H9FO2S | CID 2778889 - PubChem. [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed Central. [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - MDPI. [Link]

  • Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? - Polymer Chemistry (RSC Publishing). [Link]

  • Synthesis of 3-(Arylthio)propionic Acids from Nonactivated Aryl Iodides and their Use as Odorless Aryl Mercaptan Surrogates - ResearchGate. [Link]

  • Synthesis of thia‐Michael addition products. - ResearchGate. [Link]

  • (PDF) Limitations of Radical Thiol-ene Reactions for Polymer-Polymer Conjugation - ResearchGate. [Link]

  • The thiol-ene (click) reaction for the synthesis of plant oil derived polymers - ResearchGate. [Link]

  • Free-solvent Michael addition of glycerol to acrylic compounds | Request PDF - ResearchGate. [Link]

  • Three‐component thiol–yne–ene reaction in deuterated solvent. Ar=p‐F‐C6H4. - ResearchGate. [Link]

  • Sulfa‐Michael addition reaction of arylthiols on trisubstituted α‐fluoroacrylates. - ResearchGate. [Link]

  • US6706821B1 - Michael addition products of amine terminated polyolefins and polyfunctional acrylates - Google P
  • Investigation of Novel Thiol "Click" Reactions - The Aquila Digital Community. [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - MDPI. [Link]

  • (PDF) Thiol-ene “Click” Reactions and Recent Applications in Polymer and Materials Synthesis: A First Update - ResearchGate. [Link]

Sources

Technical Support Center: Resolving Impurities in 3-(4-Fluorophenylthio)propanoic Acid Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(4-Fluorophenylthio)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common purity challenges encountered during the synthesis and handling of this compound. Our approach is rooted in providing not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter with your this compound samples.

Question 1: I've synthesized this compound, but my HPLC analysis shows multiple impurity peaks. What are the likely culprits and how can I identify them?

Answer:

The presence of multiple impurities is a common issue, often stemming from the intricacies of the synthetic route, which typically involves a thia-Michael addition.[1][2] The primary suspects are unreacted starting materials, oxidation byproducts, and regioisomers. A systematic approach is crucial for identification.

Probable Causes and Identification Strategy:

  • Unreacted Starting Materials: The most common impurities are residual 4-fluorothiophenol and the acrylate derivative used in the synthesis.

  • Oxidation Byproducts: The thioether linkage in your target compound is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone.[3]

  • Regioisomers: Depending on the specific Michael acceptor used, there is a potential for the formation of regioisomers, which can be challenging to separate.[4]

Workflow for Impurity Identification:

cluster_0 Impurity Identification Workflow start Impure Sample hplc_analysis HPLC-UV Analysis start->hplc_analysis Inject sample lcms_analysis LC-MS Analysis hplc_analysis->lcms_analysis Analyze peaks nmr_analysis NMR Spectroscopy (¹H, ¹³C, COSY) lcms_analysis->nmr_analysis Isolate impurities (prep-HPLC if needed) impurity_id Impurity Structure Elucidation nmr_analysis->impurity_id Interpret spectra

Caption: Workflow for the systematic identification of impurities.

Step-by-Step Protocol for Identification:

  • HPLC-UV Analysis: Develop a robust HPLC method to achieve baseline separation of all components. A reversed-phase C18 column is a good starting point.[5]

  • LC-MS Analysis: Couple your HPLC to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of each impurity peak. This will provide the molecular weight of each unknown.

  • NMR Spectroscopy: If an impurity is present in a significant amount, isolate it using preparative HPLC. Subsequently, acquire ¹H and ¹³C NMR spectra to elucidate its structure.[6][7]

Expected Impurity Profile and Their Mass Signatures:

ImpurityPotential CauseExpected Δm/z from Product
4-FluorothiophenolIncomplete reaction-72.08
4,4'-Difluorodiphenyl disulfideOxidative coupling of starting thiol+54.08 (dimer)
3-(4-Fluorophenylsulfinyl)propanoic acid (Sulfoxide)Oxidation+16
3-(4-Fluorophenylsulfonyl)propanoic acid (Sulfone)Over-oxidation+32
Question 2: My sample of this compound has a persistent yellow tint and a slight odor, even after initial purification. What could be the cause?

Answer:

A yellow discoloration and a lingering odor are often indicative of residual 4-fluorothiophenol or its disulfide dimer, 4,4'-difluorodiphenyl disulfide. Thiols are notoriously odorous, and even trace amounts can be perceptible.

Troubleshooting Steps:

  • Aqueous Base Wash: Dissolve the crude product in an organic solvent like ethyl acetate. Wash the organic layer with a mild aqueous base (e.g., 1M sodium bicarbonate solution). The acidic 4-fluorothiophenol will be deprotonated and extracted into the aqueous phase.

  • Recrystallization: This is a highly effective method for removing both colored impurities and the disulfide.[8] The choice of solvent is critical for successful purification.

Recommended Recrystallization Solvents:

Solvent SystemRationale
Toluene / Petroleum Ether[8]Good for moderately polar compounds.
Ethyl Acetate / Hexane[9]Offers a balance of polarity for effective crystallization.
Water[10]Can be surprisingly effective for polar compounds if they have limited solubility in hot water.

Frequently Asked Questions (FAQs)

Q1: What is the optimal method for purifying this compound on a laboratory scale?

A1: Recrystallization is the most practical and cost-effective method for lab-scale purification.[10] The key is to select a solvent system in which the target compound is soluble at elevated temperatures but sparingly soluble at room temperature, while the impurities remain in solution.

Q2: How can I develop a reliable HPLC method for routine purity analysis of my samples?

A2: A good starting point for a reversed-phase HPLC method would be:

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

Method validation should be performed to ensure accuracy and precision.[11][12]

Q3: What are the best practices for storing this compound to prevent degradation?

A3: To minimize degradation, store the compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the thioether.[13]

Q4: Can I use NMR spectroscopy to determine the purity of my sample without isolating the impurities?

A4: Yes, quantitative NMR (qNMR) can be a powerful tool for purity assessment. By integrating the signals of your compound against a certified internal standard of known concentration, you can determine the purity of your sample. However, this requires that the impurities have distinct and well-resolved signals in the NMR spectrum.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Choose an appropriate solvent system from the table above.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the primary solvent (e.g., toluene). Heat the mixture gently with stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Slowly add the anti-solvent (e.g., petroleum ether) until the solution becomes slightly turbid.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold anti-solvent, and dry them under vacuum.

Protocol 2: General HPLC Method for Purity Analysis

cluster_1 HPLC Purity Analysis Workflow sample_prep Sample Preparation (1 mg/mL in Mobile Phase) injection Injection (10 µL) sample_prep->injection separation Reversed-Phase Separation (C18 Column) injection->separation detection UV Detection (254 nm) separation->detection analysis Data Analysis (Peak Integration) detection->analysis

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-(4-Fluorophenylthio)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4-Fluorophenylthio)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the success of your experiments.

I. Understanding the Core Synthesis Strategies

The synthesis of this compound primarily relies on two robust methodologies: the Thia-Michael Addition and Copper-Catalyzed Thiolation. The choice between these pathways often depends on the availability of starting materials, desired scale, and specific laboratory capabilities.

  • Thia-Michael Addition: This is a conjugate addition reaction where a sulfur nucleophile, in this case, 4-fluorothiophenol, adds to an α,β-unsaturated carbonyl compound like acrylic acid or its esters.[1][2][3] This method is often favored for its atom economy and straightforward reaction conditions.

  • Copper-Catalyzed Thiolation: This cross-coupling reaction involves the formation of a carbon-sulfur bond between an aryl halide (4-fluoro-iodobenzene) and a thiol-containing reactant (3-mercaptopropionic acid).[4][5] This approach is particularly useful when 4-fluorothiophenol is not the preferred starting material.

Below is a workflow diagram illustrating the decision-making process for selecting a synthetic route.

synthesis_workflow Synthetic Route Selection start Starting Material Availability michael_acceptor Acrylic Acid or Ester Available? start->michael_acceptor aryl_halide 4-Fluoro-iodobenzene Available? start->aryl_halide thiol 4-Fluorothiophenol Available? michael_acceptor->thiol michael_route Pursue Thia-Michael Addition thiol->michael_route Yes mercaptopropionic_acid 3-Mercaptopropionic Acid Available? aryl_halide->mercaptopropionic_acid copper_route Pursue Copper-Catalyzed Thiolation mercaptopropionic_acid->copper_route Yes

Caption: Decision workflow for selecting the synthetic route.

II. Troubleshooting Guide: Thia-Michael Addition Route

This section addresses common issues encountered when synthesizing this compound via the Thia-Michael addition of 4-fluorothiophenol to an acrylic acid derivative.

Question: My reaction is sluggish or shows low conversion. What are the likely causes and solutions?

Answer:

Low conversion in a Thia-Michael addition can stem from several factors related to the nucleophilicity of the thiol and the reactivity of the Michael acceptor.

  • Insufficient Base: The key to an efficient Thia-Michael reaction is the in-situ generation of the more nucleophilic thiolate anion from the relatively neutral 4-fluorothiophenol.[6][7] If you are using a base, ensure it is strong enough to deprotonate the thiol.

    • Solution: Switch to a stronger base. While organic bases like triethylamine (TEA) can be used, stronger inorganic bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often more effective.[1] Tetrabutylammonium hydroxide has also been reported as a highly efficient catalyst for thia-Michael additions.[8]

  • Purity of 4-Fluorothiophenol: Thiols are susceptible to oxidation to the corresponding disulfide (1,2-bis(4-fluorophenyl)disulfane). This disulfide is not nucleophilic and will not participate in the Michael addition, leading to a lower effective concentration of your starting material.

    • Solution: Use freshly distilled or purchased 4-fluorothiophenol. To mitigate oxidation during the reaction, consider sparging your solvent with an inert gas (nitrogen or argon) prior to use and maintaining an inert atmosphere throughout the reaction.[9]

  • Steric Hindrance: If you are using a substituted acrylic acid derivative (e.g., methyl methacrylate), steric hindrance around the β-carbon can slow down the nucleophilic attack.

    • Solution: For a sterically hindered substrate, you may need to increase the reaction temperature or extend the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Question: I am observing the formation of a significant amount of disulfide byproduct. How can I prevent this?

Answer:

The formation of 1,2-bis(4-fluorophenyl)disulfane is a common side reaction caused by the oxidation of the thiolate intermediate.[9]

  • Inert Atmosphere: The primary culprit is often atmospheric oxygen.

    • Solution: As mentioned previously, conducting the reaction under a rigorously inert atmosphere (nitrogen or argon) is crucial. Use degassed solvents to further minimize the presence of dissolved oxygen.[9]

  • Trace Metal Contamination: Trace amounts of metal ions can catalyze the oxidation of thiols.

    • Solution: Ensure your glassware is scrupulously clean. If you suspect metal contamination from your reagents, consider adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA), although this should be tested on a small scale first to ensure it doesn't interfere with the desired reaction.

Question: My final product is difficult to purify. What are some effective purification strategies?

Answer:

Purification challenges often arise from unreacted starting materials or the disulfide byproduct.

  • Aqueous Workup: A well-designed aqueous workup is your first line of defense.

    • Solution: After the reaction is complete, perform an acidic workup. Acidify the reaction mixture with an acid like 1M HCl to protonate your carboxylic acid product and any unreacted thiolate. This will make your product soluble in an organic solvent like ethyl acetate, while the inorganic salts will remain in the aqueous phase. Washing the organic layer with brine will help to remove any remaining water.

  • Crystallization: this compound is a solid at room temperature.[10]

    • Solution: Recrystallization is an excellent method for purification. A mixed solvent system, such as ethyl acetate/petroleum ether or toluene/petroleum ether, can be effective.[11][12]

  • Column Chromatography: If crystallization is not effective, silica gel column chromatography can be used.

    • Solution: A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, will typically allow for the separation of the desired product from less polar impurities like the disulfide.

III. Troubleshooting Guide: Copper-Catalyzed Thiolation Route

This section addresses common issues when using a copper-catalyzed cross-coupling of 4-fluoro-iodobenzene and 3-mercaptopropionic acid.[4][5]

Question: My copper-catalyzed reaction is not proceeding to completion. What should I investigate?

Answer:

Copper-catalyzed C-S bond formation can be sensitive to several parameters.

  • Catalyst Activity: The choice and quality of the copper source are critical.

    • Solution: Copper(I) oxide (Cu₂O) is a commonly used and effective catalyst for this transformation.[4][5] Ensure your catalyst is of high purity and has been stored properly to prevent oxidation. In some cases, the use of a ligand, such as a phenanthroline or a diamine, can enhance the catalytic activity.

  • Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and mediating the catalytic cycle.

    • Solution: Pyridine is often used as the solvent for this reaction, as it can also act as a base and a ligand.[4][5] If pyridine is not suitable for your downstream processing, other high-boiling polar aprotic solvents like DMF or NMP could be explored, though reaction conditions may need to be re-optimized.

  • Base Strength: A base is required to deprotonate the 3-mercaptopropionic acid.

    • Solution: Ensure you are using a sufficient excess of a suitable base. Potassium carbonate or potassium hydroxide are commonly employed.

Question: I am observing debromination or other side reactions with my aryl halide.

Answer:

While less common with iodoarenes, side reactions can occur at the high temperatures often required for these couplings.

  • Temperature Control: Excessive temperatures can lead to thermal decomposition and unwanted side reactions.

    • Solution: Carefully control the reaction temperature. While refluxing pyridine is a common condition, it may be beneficial to screen lower temperatures to see if the reaction proceeds, albeit more slowly, with better selectivity.

IV. Frequently Asked Questions (FAQs)

Q1: Can I use 4-fluorobromobenzene instead of 4-fluoro-iodobenzene in the copper-catalyzed reaction?

A1: Generally, aryl iodides are more reactive than aryl bromides in copper-catalyzed cross-coupling reactions. While it may be possible to use 4-fluorobromobenzene, you will likely need more forcing conditions, such as higher temperatures, a more active catalyst system (e.g., with a specific ligand), or longer reaction times.

Q2: Is it possible to perform the Thia-Michael addition under solvent-free conditions?

A2: Yes, solvent-free Thia-Michael additions have been reported and can be an environmentally friendly alternative.[13] This typically involves heating the neat mixture of the thiol, the Michael acceptor, and a catalytic amount of base. However, this approach may require careful temperature control to prevent runaway reactions or polymerization, especially on a larger scale.

Q3: My NMR spectrum shows impurities that I cannot identify. What are some common possibilities?

A3: Besides the disulfide, other potential impurities include:

  • Polymerization of the acrylic acid derivative: This is more likely if the reaction is run at high temperatures or in the presence of radical initiators.

  • Over-alkylation: If a dialkylating agent is present, it's possible to get further reaction on the sulfur atom, though this is less common in this specific synthesis.

  • Impurities from starting materials: Always check the purity of your starting materials before beginning the reaction.

Q4: What is the typical yield I should expect for these reactions?

A4: With optimized conditions, both the Thia-Michael addition and the copper-catalyzed thiolation can provide good to excellent yields, often in the range of 75-95%.[4][5]

V. Experimental Protocols

Protocol 1: Synthesis of this compound via Thia-Michael Addition

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

michael_protocol Thia-Michael Addition Protocol start Start add_reagents To a round-bottom flask under N₂, add 4-fluorothiophenol, acrylic acid, and solvent (e.g., THF). start->add_reagents cool Cool the mixture to 0 °C in an ice bath. add_reagents->cool add_base Slowly add base (e.g., K₂CO₃ or TEA). cool->add_base warm_rt Allow the reaction to warm to room temperature. add_base->warm_rt stir Stir for 4-12 hours, monitoring by TLC. warm_rt->stir workup Perform aqueous workup: acidify with 1M HCl, extract with ethyl acetate, wash with brine. stir->workup dry_concentrate Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. workup->dry_concentrate purify Purify the crude product by recrystallization or column chromatography. dry_concentrate->purify end End purify->end

Caption: Step-by-step workflow for the Thia-Michael addition.

Reagents and Equipment:

  • 4-Fluorothiophenol

  • Acrylic acid

  • Potassium carbonate (or other suitable base)

  • Tetrahydrofuran (THF) or other suitable solvent

  • 1M Hydrochloric acid

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 4-fluorothiophenol (1.0 eq) and THF.

  • Add acrylic acid (1.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add potassium carbonate (1.5 eq) in portions.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with 1M HCl until the pH is ~2.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Synthesis of this compound via Copper-Catalyzed Thiolation

This protocol is adapted from literature procedures and should be performed with appropriate caution due to the use of high temperatures and pyridine.[4][5]

Reagents and Equipment:

  • 4-Fluoro-iodobenzene

  • 3-Mercaptopropionic acid

  • Copper(I) oxide (Cu₂O)

  • Pyridine

  • 6M Hydrochloric acid

  • Acetone

  • Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere, add 4-fluoro-iodobenzene (1.0 eq), 3-mercaptopropionic acid (1.0 eq), copper(I) oxide (0.5 eq), and pyridine.

  • Heat the mixture to reflux (115-120 °C) and maintain for 6-8 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, evaporate the pyridine under reduced pressure.

  • To the residue, add 6M HCl and stir at 90 °C for 30 minutes.

  • Cool the mixture, filter the solid, and wash with water.

  • Extract the solid with boiling acetone.

  • Combine the acetone extracts and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the product by recrystallization.

VI. Data Summary

ParameterThia-Michael AdditionCopper-Catalyzed Thiolation
Key Reactants 4-Fluorothiophenol, Acrylic Acid4-Fluoro-iodobenzene, 3-Mercaptopropionic Acid
Typical Catalyst Base (e.g., K₂CO₃, NaOH)Copper(I) Oxide (Cu₂O)
Common Solvent THF, Ethanol, DMFPyridine
Reaction Temp. 0 °C to Room Temperature115-120 °C (Refluxing Pyridine)
Key Side Reaction Disulfide FormationDebromination (less common)
Typical Yield 75-95%70-90%

VII. References

  • Benchchem. Troubleshooting common issues in the synthesis of Benzene, [2-(methylthio)ethyl]-. Available from:

  • PrepChem.com. Synthesis of (g) 3-(4-Fluorophenyl)propionic acid. Available from:

  • Wikipedia. Thiol-ene reaction. Available from:

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Thioether Formation. Available from:

  • Google Patents. EP1614677B1 - Improved procedure for the synthesis of bicalutamide. Available from:

  • Alfa Chemistry. Michael Addition. Available from:

  • Master Organic Chemistry. Thiols And Thioethers. Available from:

  • YouTube. Thioether (Sulfide) Synthesis - EASY!. Available from:

  • Google Patents. EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid. Available from:

  • Thieme. Synthesis of 3-(Arylthio)propionic Acids from Nonactivated Aryl Iodides and their Use as Odorless Aryl Mercaptan Surrogates. Available from:

  • NIH. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Available from:

  • Organic Chemistry Portal. Synthesis of sulfides (thioethers) and derivatives. Available from:

  • MDPI. Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. Available from:

  • ResearchGate. Three‐component thiol–yne–ene reaction in deuterated solvent. Ar=p‐F‐C6H4. Available from:

  • ResearchGate. Synthesis and characterization of some thioether compounds by thiol-ene click chemistry. Available from:

  • Thia-Michael Addition in Diverse Organic Synthesis. Available from:

  • YouTube. Synthesis of propanoic acid- Dr. Tania CS. Available from:

  • ChemicalBook. 3-[(4-FLUOROPHENYL)THIO]PROPANOIC ACID | 19543-85-2. Available from:

  • MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Available from:

  • MDPI. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Available from:

  • PubMed. Synthesis of new lipid-inspired ionic liquids by thiol-ene chemistry: profound solvent effect on reaction pathway. Available from:

  • MDPI. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Available from:

  • NIH. L-Proline Catalyzed Michael Additions of Thiophenols to α,β-Unsaturated Compounds, Particularly α-Enones, in the Ionic Liquid [bmim]PF6. Available from:

  • ResearchGate. Synthesis of 3-(Arylthio)propionic Acids from Nonactivated Aryl Iodides and their Use as Odorless Aryl Mercaptan Surrogates. Available from:

  • Organic Chemistry Portal. Selectivity Reversal during Thia-Michael Additions Using Tetrabutylammonium Hydroxide: Operationally Simple and Extremely High Turnover. Available from:

  • MDPI. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available from:

  • ResearchGate. Preparation of 3-(arylthio)propanoic acid. Available from:

  • PubMed Central. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available from:

Sources

Technical Support Center: Analytical Detection of 3-(4-Fluorophenylthio)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical detection of 3-(4-Fluorophenylthio)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). The content is structured to address specific issues you may encounter during experimental analysis, with a focus on High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) techniques. Our goal is to equip you with the scientific understanding to overcome analytical challenges and ensure the integrity of your results.

Introduction to the Analyte

This compound is a molecule of interest in pharmaceutical and chemical research. Its structure, featuring a carboxylic acid group and a thioether linkage to a fluorinated phenyl ring, presents a unique set of analytical considerations. The acidic nature of the propanoic acid moiety dictates pH control for optimal chromatography, while the thioether group is susceptible to oxidation, which can impact sample stability and analytical accuracy. This guide will address these and other challenges in detail.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial HPLC-UV conditions for the analysis of this compound?

A1: For initial method development, a reversed-phase HPLC-UV approach is recommended. Due to the acidic nature of the analyte, controlling the mobile phase pH is critical to ensure the compound is in a single, non-ionized form, which will result in better peak shape and retention.

Table 1: Recommended Starting HPLC-UV Parameters

ParameterRecommended SettingRationale
Column C18, 2.1 or 4.6 mm ID, 100-150 mm length, <3 µm particle sizeProvides good retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in WaterMaintains a low pH to suppress the ionization of the carboxylic acid.
Mobile Phase B Acetonitrile or MethanolCommon organic solvents for reversed-phase chromatography.
Gradient Start at 5-10% B, ramp to 95% B over 10-15 minutesA generic gradient to elute a wide range of polarities.
Flow Rate 0.2-0.5 mL/min for 2.1 mm ID; 0.8-1.2 mL/min for 4.6 mm IDAppropriate flow rates for standard column dimensions.
Column Temp. 30-40 °CImproves peak shape and reduces viscosity.
Detection (UV) 254 nmThe phenyl ring should provide adequate UV absorbance. A full UV scan of a standard is recommended to determine the optimal wavelength.
Injection Vol. 1-10 µLDependent on sample concentration and instrument sensitivity.

Q2: My this compound peak is tailing. What are the likely causes and how can I fix it?

A2: Peak tailing for acidic compounds like this is a common issue. The primary causes are typically related to secondary interactions with the stationary phase or improper mobile phase conditions.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not at least 2 units below the pKa of the carboxylic acid, the compound can exist in both ionized and non-ionized forms, leading to peak tailing. Solution: Lower the mobile phase pH using an acid like formic acid or phosphoric acid to ensure the analyte is fully protonated.

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the analyte, causing tailing. Solution: Use an end-capped column or add a small amount of a competitive acid, like trifluoroacetic acid (TFA), to the mobile phase to mask the silanol groups. However, be aware that TFA can cause ion suppression in LC-MS.

  • Column Overload: Injecting too much sample can saturate the stationary phase. Solution: Dilute your sample or reduce the injection volume.

Q3: I am observing extra peaks in my chromatogram that are not present in my initial sample analysis. What could be happening?

A3: The appearance of new peaks over time, especially when samples are left on the autosampler, often points to sample degradation. The thioether linkage in this compound is susceptible to oxidation, which can form the corresponding sulfoxide and sulfone.

  • Oxidation: Thioethers can be oxidized by dissolved oxygen in the mobile phase, exposure to air, or interaction with metal ions in the HPLC system.

  • Prevention:

    • Prepare samples fresh and analyze them promptly.

    • Use an amber vial to protect the sample from light, which can catalyze oxidation.

    • Consider storing samples at a low temperature (4 °C) in the autosampler.

    • Degas the mobile phase thoroughly to remove dissolved oxygen.[1]

    • If metal-catalyzed oxidation is suspected, passivating the HPLC system with an acid wash may be beneficial.[1]

Troubleshooting Guide: HPLC-UV Analysis

This section provides a more detailed, question-and-answer-style guide to common problems encountered during the HPLC-UV analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: I've adjusted the mobile phase pH, but my peak is still tailing. What else can I do?

Answer: If pH adjustment doesn't resolve peak tailing, consider the following:

  • Column Choice: The column itself may be the issue. Older columns can have degraded stationary phases. Try a new column, or one specifically designed to minimize silanol interactions, such as a column with a polar-embedded phase.

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or the same as your initial mobile phase. Dissolving the sample in a strong solvent can cause peak distortion.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening and tailing. Use narrow-bore tubing (e.g., 0.005" ID) and keep connections as short as possible.

Issue 2: Low Sensitivity / No Peak Detected

Question: I'm not seeing a peak for my compound, or the signal is very weak. How can I improve sensitivity?

Answer: Low sensitivity can be due to several factors, from sample preparation to detector settings.

  • Check UV Wavelength: Confirm you are using the optimal wavelength for detection. Run a UV-Vis spectrum of a concentrated standard of your compound to identify the wavelength of maximum absorbance (λmax).

  • Sample Preparation: The concentration of your analyte may be too low. Consider a sample enrichment step, such as solid-phase extraction (SPE), to concentrate your sample.

  • Derivatization: If the native UV absorbance is too low, pre-column derivatization with a UV-active or fluorescent tag can significantly enhance sensitivity. Reagents like 4-bromomethyl-7-methoxycoumarin (Br-Mmc) react with the carboxylic acid group to add a highly fluorescent label.[2]

Troubleshooting Guide: LC-MS Analysis

For higher sensitivity and selectivity, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique. However, it introduces its own set of challenges.

Issue 1: Poor Ionization and Low Signal Intensity

Question: My signal for this compound is very weak in the mass spectrometer. How can I improve it?

Answer: The ionization efficiency of your analyte is key. For a carboxylic acid, negative ion mode electrospray ionization (ESI) is typically the best choice.

  • Mobile Phase pH: In negative ion mode, a slightly basic mobile phase (e.g., using ammonium acetate or ammonium bicarbonate as a buffer) will deprotonate the carboxylic acid, forming the [M-H]⁻ ion, which is readily detected. This is in direct contrast to the acidic mobile phase recommended for good chromatography in reversed-phase HPLC. A compromise pH may be necessary, or a different chromatographic mode, such as HILIC, could be explored.

  • Ion Source Parameters: Optimize the ion source settings, including capillary voltage, gas flow rates (nebulizing and drying gas), and temperature, to maximize the signal for your specific compound.

  • Derivatization: To improve ionization in positive ion mode and enhance chromatographic retention, derivatization of the carboxylic acid is a powerful strategy. Reagents like 3-nitrophenylhydrazine (3-NPH) in the presence of a coupling agent like EDC can be used to form a derivative that is more amenable to positive ion ESI.[3][4]

Issue 2: Matrix Effects and Ion Suppression

Question: When analyzing samples from a biological matrix (e.g., plasma, urine), my analyte signal is much lower than in a clean standard. What is causing this?

Answer: This is likely due to matrix effects , where co-eluting compounds from the sample matrix interfere with the ionization of your analyte in the MS source, typically causing ion suppression.

  • Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before they reach the mass spectrometer.

    • Protein Precipitation (PPT): A simple method where a solvent like acetonitrile or methanol is added to precipitate proteins. However, it is not very selective and may not remove other interfering substances.

    • Liquid-Liquid Extraction (LLE): A more selective method where the analyte is partitioned between two immiscible liquids.

    • Solid-Phase Extraction (SPE): A highly selective technique that can effectively remove a wide range of interferences. For an acidic compound, a weak anion exchange (WAX) sorbent can be very effective.

  • Chromatographic Separation: Ensure your HPLC method provides good separation between your analyte and the bulk of the matrix components. A longer column or a shallower gradient can improve resolution.

  • Use of an Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the best way to compensate for matrix effects, as it will be affected in the same way as the analyte.

Experimental Protocols & Workflows

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a general procedure for extracting this compound from plasma using a weak anion exchange (WAX) SPE cartridge.

  • Conditioning: Pass 1 mL of methanol through the WAX cartridge.

  • Equilibration: Pass 1 mL of water through the cartridge.

  • Sample Loading: Dilute 100 µL of plasma with 400 µL of a weak buffer (e.g., 25 mM ammonium acetate, pH 6.0) and load the entire volume onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove neutral and basic interferences.

  • Elution: Elute the analyte with 1 mL of 2-5% formic acid in methanol. The acid will protonate the carboxylic acid, releasing it from the sorbent.

  • Dry Down and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in your initial mobile phase for LC-MS analysis.

Workflow Visualization

Below are diagrams illustrating key workflows for troubleshooting and method development.

Diagram 1: Troubleshooting Peak Tailing

G start Peak Tailing Observed check_ph Is Mobile Phase pH >= 2 units below pKa? start->check_ph adjust_ph Adjust pH with 0.1% Formic Acid check_ph->adjust_ph No check_column Is the column old or non-endcapped? check_ph->check_column Yes resolved Peak Shape Improved adjust_ph->resolved replace_column Use new or end-capped/polar-embedded column check_column->replace_column Yes check_overload Is sample concentration too high? check_column->check_overload No replace_column->resolved dilute_sample Dilute sample or reduce injection volume check_overload->dilute_sample Yes check_overload->resolved No dilute_sample->resolved

Caption: A decision tree for troubleshooting peak tailing.

Diagram 2: Sample Preparation Workflow for Bioanalysis

G cluster_0 Sample Cleanup Options start Biological Sample (e.g., Plasma) ppt Protein Precipitation (PPT) start->ppt Quick, Non-selective lle Liquid-Liquid Extraction (LLE) start->lle More Selective spe Solid-Phase Extraction (SPE) start->spe Highly Selective analysis LC-MS Analysis ppt->analysis lle->analysis spe->analysis

Caption: Options for sample preparation in bioanalysis.

References

  • CORE. (n.d.). New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes. Available at: [Link]

  • Klapczynska, A., et al. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 50(1), 18-24. Available at: [Link]

  • Schwartz-Zimmermann, H. E., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(1), 1-15. Available at: [Link]

  • Shimadzu. (n.d.). LC-MS/MS Method Package for Short Chain Fatty Acids. Available at: [Link]

Sources

overcoming poor solubility of 3-(4-Fluorophenylthio)propanoic acid in experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3-(4-Fluorophenylthio)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven solutions for overcoming the common experimental challenge of this compound's poor aqueous solubility. Our goal is to equip you with the foundational knowledge and actionable protocols to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to dissolve in aqueous buffers?

A: The solubility challenge arises directly from its molecular structure. The molecule has two key features working against aqueous solubility:

  • A Hydrophobic Backbone: The 4-fluorophenylthio group is nonpolar and lipophilic ("fat-loving"). This substantial hydrophobic portion of the molecule repels water, making it difficult for water molecules to surround and dissolve it.[1][2]

  • An Ionizable Carboxylic Acid: The propanoic acid tail contains a carboxylic acid functional group (-COOH).[3] In its protonated (neutral) state, which is favored at acidic or neutral pH, this group is not very polar, contributing to the overall low solubility.

Essentially, the large, nonpolar "head" of the molecule dominates its behavior in water, making it behave like an oil.

Q2: I need to make a solution for a cell-based assay. What is the very first approach I should try?

A: The most common and effective starting point for compounds like this is to create a concentrated stock solution in a water-miscible organic solvent.

The Causality: Organic solvents are effective because they are nonpolar or moderately polar, allowing them to interact favorably with the hydrophobic fluorophenylthio group, a principle often summarized as "like dissolves like."[4] By first dissolving the compound in a small volume of an organic solvent, you create a concentrated stock that can then be diluted into your aqueous experimental medium.

Recommended Starting Solvent: Dimethyl sulfoxide (DMSO) is the industry standard for this purpose due to its high solubilizing power for a wide range of compounds.[5]

See Protocol 1 for a detailed step-by-step guide to preparing a DMSO stock solution.

Q3: How does pH influence the solubility of this compound, and how can I use it to my advantage?

A: As a carboxylic acid, the solubility of this compound is highly dependent on pH. This is the most critical chemical principle to leverage for aqueous preparations.

The Mechanism:

  • At Low pH (e.g., pH < 5): The carboxylic acid group (-COOH) remains protonated and neutral. In this form, the molecule is less polar and thus poorly soluble in water.[6]

  • At High pH (e.g., pH > 7): A basic environment removes the proton from the carboxylic acid, creating a negatively charged carboxylate ion (-COO⁻).[6][7] This ionized form is significantly more polar than the neutral form, dramatically increasing its affinity for water and, therefore, its solubility.[2]

To leverage this, you can dissolve the compound directly in a basic aqueous buffer (e.g., PBS at pH 7.4 or a buffer adjusted to pH 8-9). The addition of a base like sodium hydroxide (NaOH) converts the insoluble acid into its highly soluble sodium salt in situ.[2]

See Protocol 2 for a detailed methodology on pH-mediated solubilization.

Q4: My compound precipitates when I dilute my organic stock solution into my aqueous buffer. What is happening and how can I fix it?

A: This is a classic problem known as "fall-out" or precipitation upon dilution. It occurs because when you add the small volume of organic stock to the large volume of aqueous buffer, the local concentration of the organic solvent is no longer high enough to keep the compound dissolved. The compound crashes out of the solution as it is suddenly exposed to a predominantly aqueous environment where it is insoluble.

Troubleshooting Strategies:

  • Decrease the Final Concentration: The simplest solution is often to lower the target concentration in your final working solution. There is a limit to how much of the compound the buffer can tolerate.

  • Use Co-solvents in the Final Medium: If your experiment can tolerate it, adding a small percentage of a water-miscible co-solvent to your final aqueous buffer can prevent precipitation.[8][9] Solvents like ethanol, propylene glycol (PG), or polyethylene glycol (PEG) can increase the overall solvating power of the buffer.[5]

  • Optimize the Dilution Method: Instead of adding the stock solution directly to the full volume of buffer, try adding it to a smaller volume first while vortexing vigorously. This rapid mixing can sometimes prevent localized high concentrations that initiate precipitation. Then, slowly add the remaining buffer.

  • Use Surfactants: A low concentration of a non-ionic surfactant, such as Tween® 80 or Poloxamer, can form micelles that encapsulate the hydrophobic compound, keeping it dispersed in the aqueous phase.[5][10] This is a common formulation strategy in drug development.

Troubleshooting Guide

Problem Encountered Probable Cause Recommended Solution(s)
Compound will not dissolve in neutral buffer (e.g., PBS pH 7.4). The carboxylic acid is in its neutral, protonated form, which is poorly soluble.1. Use Protocol 2 : Adjust the pH of the buffer to >8.0 with dilute NaOH before adding the compound. 2. Use Protocol 1 : Create a concentrated stock in DMSO and dilute it carefully into the buffer.
An oily film or small droplets appear at the bottom of the vial. The compound has "oiled out" instead of dissolving, indicating it has exceeded its solubility limit in the current solvent system.1. Add a small amount of a co-solvent like ethanol or DMSO to the mixture and vortex. 2. Increase the pH of the aqueous solution. 3. Use sonication or gentle warming (if compound stability permits) to aid dissolution.
A clear DMSO stock solution becomes cloudy or forms a precipitate immediately upon dilution into cell culture media. The compound's solubility limit in the final medium (which is mostly aqueous) has been exceeded. The organic solvent concentration is too low to maintain solubility.1. Lower the final concentration of the compound in the media. 2. Ensure the DMSO concentration in the final media is below the cytotoxic limit for your cell line (typically <0.5%). 3. Pre-warm the media to 37°C before adding the stock solution, as solubility often increases with temperature.[11]
The solution is clear initially but becomes cloudy over time at room temperature or 4°C. The solution is supersaturated, and the compound is slowly crystallizing or precipitating out. This can be temperature-dependent.1. Prepare fresh working solutions immediately before each experiment. 2. Store stock solutions at room temperature or -20°C as determined by stability, but allow them to fully equilibrate to room temperature before dilution. 3. Consider adding a precipitation inhibitor or a co-solvent to the final formulation if long-term stability is required.[12]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent

This protocol is the recommended starting point for most in vitro applications.

Objective: To prepare a 10-50 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 200.23 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous or cell culture grade

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer and/or sonicator

Methodology:

  • Calculation: Determine the mass of the compound needed. For example, to make 1 mL of a 20 mM stock solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )

    • Mass = (0.020 mol/L) x (0.001 L) x (200.23 g/mol ) = 0.00400 g = 4.0 mg

  • Weighing: Accurately weigh 4.0 mg of this compound and place it into a clean vial.

  • Solvent Addition: Add 1 mL of DMSO to the vial.

  • Solubilization: Cap the vial tightly and vortex vigorously for 1-2 minutes. If the solid is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes.

  • Verification: Visually inspect the solution against a light source. It should be a completely clear, particulate-free solution. If not, continue vortexing or sonicating.

  • Storage: Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles. Ensure vials are tightly sealed to prevent water absorption by the DMSO.

Protocol 2: pH-Mediated Solubilization in an Aqueous Buffer

This protocol is useful when an organic solvent is not permissible in the final formulation.

Objective: To prepare a 1 mg/mL solution of this compound in a phosphate buffer by pH adjustment.

Materials:

  • This compound

  • Phosphate-Buffered Saline (PBS) or a buffer of choice

  • 1 M Sodium Hydroxide (NaOH) solution

  • Calibrated pH meter

  • Stir plate and magnetic stir bar

Methodology:

  • Initial Slurry: Add 10 mg of this compound to 9.5 mL of PBS in a beaker with a magnetic stir bar. This will form a cloudy suspension.

  • pH Monitoring: Place the pH probe into the suspension and begin stirring.

  • Base Titration: Slowly add the 1 M NaOH solution dropwise to the suspension. Monitor the pH continuously.

  • Dissolution Point: As the pH rises above ~7.5, the suspension will begin to clarify. Continue adding NaOH dropwise until the solution becomes completely clear. This indicates the compound has dissolved by forming its sodium salt.

  • Final pH Adjustment: Note the pH at which the solution becomes clear. Carefully adjust the pH to your desired final experimental value (e.g., pH 7.8) if necessary.

  • Volume Adjustment: Bring the final volume to 10.0 mL with PBS.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any potential micro-precipitates and to sterilize the solution for biological assays.

Visualization of Solubilization Strategy

The following diagram outlines the decision-making process for selecting the appropriate solubilization method.

solubilization_workflow start Start: Need to dissolve This compound q1 Is an organic solvent (e.g., DMSO, Ethanol) acceptable in the final assay? start->q1 protocol1 YES: Use Protocol 1 Prepare concentrated stock in DMSO. q1->protocol1 Yes protocol2 NO: Use Protocol 2 Utilize pH-mediated solubilization. q1->protocol2 No q2 Does it precipitate upon dilution into aqueous buffer? protocol1->q2 success1 SUCCESS: Solution is ready for use. q2->success1 No troubleshoot Troubleshoot: 1. Lower final concentration. 2. Add co-solvent to buffer. 3. Use surfactant (e.g., Tween-80). q2->troubleshoot Yes troubleshoot->q1 Re-attempt q3 Is a pH > 7.5 compatible with the experiment? protocol2->q3 success2 SUCCESS: Solution is ready for use. q3->success2 Yes reconsider Re-evaluate experiment. Consider advanced formulation (e.g., cyclodextrins, solid dispersions). q3->reconsider No

Caption: Decision workflow for solubilizing this compound.

References

  • Nayak, A., & Jain, A. (2022). Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central. [Link]

  • Kakran, M., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Applied Pharmaceutical Science. [Link]

  • Pharma Education. (2024). Co-solvency and anti-solvent method for the solubility enhancement. PharmaEducation.in. [Link]

  • Sharma, D., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Global Pharma Technology. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis Online. [Link]

  • Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences. [Link]

  • Kumar, S., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Brainly. (2023). Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. Brainly.com. [Link]

  • IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. [Link]

  • Seedher, N., & Kanojia, M. (2008). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. ResearchGate. [Link]

  • Pearson. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. Pearson Education. [Link]

  • Britannica. (n.d.). Carboxylic acid. Britannica. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(4-Fluorophenyl)propionic acid. PubChem. [Link]

  • Chemsrc. (n.d.). 3-(4-Fluorophenyl)propionic acid. Chemsrc. [Link]

  • BASF. (2023). Safety data sheet. BASF. [Link]

  • DC Fine Chemicals. (2024). Safety Data Sheet. DC Fine Chemicals. [Link]

  • ChemBK. (n.d.). Propanoic acid, 3-[(4-fluorophenyl)thio]-2-hydroxy-2-methyl-. ChemBK. [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-(4-Fluorophenyl)propionic acid. Cheméo. [Link]

  • National Institutes of Health. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PMC - NIH. [Link]

  • Murov, S. (2020). Properties of Solvents Used in Organic Chemistry. Modesto Junior College. [Link]

  • Frontier, A. (n.d.). Solvents and Polarity. University of Rochester, Department of Chemistry. [Link]

  • Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Organic Chemistry Data. [Link]

  • Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Organic Chemistry Data. [Link]

  • Google Patents. (n.d.). Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.
  • FooDB. (2015). Showing Compound propanoate (FDB031132). FooDB. [Link]

Sources

preventing degradation of 3-(4-Fluorophenylthio)propanoic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(4-Fluorophenylthio)propanoic Acid

Introduction

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments. The stability and purity of starting materials are paramount to the success and reproducibility of any scientific endeavor. This guide provides in-depth, evidence-based answers to frequently asked questions and troubleshooting advice to prevent the degradation of this compound during storage and handling. Our goal is to explain the "why" behind the protocols, ensuring the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The molecule this compound contains two primary functional groups susceptible to degradation: a thioether linkage and a carboxylic acid.

  • Oxidation of the Thioether: The sulfur atom in the thioether group is prone to oxidation.[1][2][3][4][5] In the presence of atmospheric oxygen or other oxidizing agents, it can be oxidized first to a sulfoxide and then further to a sulfone.[1][2][3][4] This is often the most significant degradation pathway, especially during long-term storage if not properly protected from air. Even mild oxidants can initiate this process.[3]

  • Reactions of the Carboxylic Acid: While the carboxylic acid group itself is relatively stable, it can participate in reactions such as esterification if alcohols are present as contaminants or solvents.[6] Decarboxylation is less common under typical storage conditions but can be induced by heat or specific catalytic impurities. The carboxylate anion, formed by deprotonation, is resonance-stabilized, which contributes to its overall stability.[6][7][8][9]

Understanding these pathways is crucial for designing appropriate storage and handling protocols.

Q2: What are the optimal storage conditions for solid this compound?

A2: For long-term stability of the solid compound, we recommend the following conditions, summarized in the table below.

ParameterRecommended ConditionRationale
Temperature -20°CLow temperatures slow down the rate of all chemical reactions, including oxidation.[10][11]
Atmosphere Inert Gas (Argon or Nitrogen)Displacing oxygen with an inert gas directly mitigates the primary degradation pathway of thioether oxidation.
Light Amber Vial/DarknessProtects the compound from potential photochemically-induced degradation.
Moisture Tightly Sealed Container with DesiccantPrevents hydrolysis and minimizes moisture that can facilitate oxidative processes.[12][13][14] Thiol moieties have shown degradation when exposed to humidity.[10]

Rationale: The primary goal is to minimize exposure to oxygen, moisture, and energy sources (heat and light) that can overcome the activation energy for degradation reactions. Storing the compound under an inert atmosphere at low temperatures is the most effective strategy.[15]

Q3: I need to store the compound in solution. What solvent should I use and what precautions should I take?

A3: Preparing fresh solutions immediately before use is always the best practice.[15] If short-term storage is unavoidable, the choice of solvent is critical.

  • Recommended Solvents: Anhydrous, aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are generally suitable.

  • Solvents to Avoid: Protic solvents, especially alcohols like methanol or ethanol, should be avoided for long-term storage as they can lead to esterification of the carboxylic acid group. Aqueous solutions should be used immediately, as water can facilitate both hydrolysis and oxidation.[16][17][18]

  • Storage of Solutions: If storage is necessary, aliquot the solution into small, single-use vials, purge the headspace with an inert gas (argon or nitrogen), and store at -20°C or, preferably, -80°C. Multiple freeze-thaw cycles should be avoided as this can introduce moisture and oxygen.[11]

Q4: How can I tell if my sample of this compound has degraded?

A4: Degradation can manifest in several ways:

  • Visual Changes: A change in color or physical state of the solid can indicate degradation.

  • Inconsistent Experimental Results: This is often the first sign that the integrity of your compound may be compromised. Reduced potency or unexpected side reactions in a well-established protocol point towards potential degradation.

  • Analytical Characterization: The most definitive way to assess purity is through analytical techniques.

    • High-Performance Liquid Chromatography (HPLC): An HPLC purity check is highly recommended. The appearance of new peaks, particularly those with earlier retention times (more polar), can indicate the formation of sulfoxide or sulfone derivatives.

    • Mass Spectrometry (MS): A mass spectrum will reveal the presence of degradation products. The sulfoxide will have a mass increase of +16 Da, and the sulfone will show a mass increase of +32 Da compared to the parent compound.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H or 13C NMR can show new signals corresponding to the degradation products.[19]

Troubleshooting Guide

IssuePotential CauseRecommended Action
Loss of biological activity or inconsistent assay results. Compound degradation (likely oxidation).1. Confirm the purity of your stock using HPLC or LC-MS. 2. Prepare a fresh solution from a new or properly stored solid sample. 3. Review your solution preparation and storage protocol against the recommendations in Q3.
Appearance of extra peaks in HPLC analysis. Oxidation to sulfoxide/sulfone or other byproducts.1. Characterize the new peaks using Mass Spectrometry to confirm their identity (+16 or +32 Da shifts). 2. If degradation is confirmed, discard the old stock and obtain a fresh sample. Implement stricter storage conditions (inert atmosphere, lower temperature).
Solid compound has changed color or appears clumpy. Significant degradation and/or moisture absorption.The sample is likely compromised. It is strongly recommended to discard this material and use a fresh, pure sample.

Visualizing Degradation Pathways

The primary degradation pathway for this compound is the oxidation of the thioether sulfur. This process is sequential, first forming the sulfoxide and then the sulfone.

G Parent This compound (Thioether) Sulfoxide Sulfoxide Derivative (+16 Da) Parent->Sulfoxide Oxidation (e.g., O2) Sulfone Sulfone Derivative (+32 Da) Sulfoxide->Sulfone Further Oxidation (e.g., O2)

Caption: Oxidation pathway of this compound.

Experimental Protocol: Validating Storage Conditions

To ensure the integrity of your compound under your specific laboratory conditions, we recommend performing a small-scale stability study.

Objective: To determine the stability of this compound in a chosen solvent under proposed storage conditions.

Methodology:

  • Initial Analysis (T=0):

    • Prepare a stock solution of this compound in your chosen solvent (e.g., anhydrous DMSO) at a known concentration (e.g., 10 mM).

    • Immediately perform an HPLC analysis to obtain a baseline purity profile and peak area of the parent compound. This is your T=0 reference.

    • Obtain a mass spectrum to confirm the identity of the main peak.

  • Sample Storage:

    • Aliquot the remaining stock solution into several small, airtight vials.

    • Purge the headspace of each vial with an inert gas (e.g., argon).

    • Store the vials under the desired conditions (e.g., -20°C in the dark).

  • Time-Point Analysis:

    • At predetermined intervals (e.g., 1 week, 1 month, 3 months), remove one vial from storage.

    • Allow the vial to equilibrate to room temperature before opening to prevent condensation.[15]

    • Perform an HPLC analysis under the same conditions as the T=0 sample.

    • Compare the purity and the peak area of the parent compound to the T=0 results. Note the appearance and area of any new peaks.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point.

    • A decrease in the parent peak area and the emergence of new peaks indicate degradation. A loss of >5% purity is generally considered significant.

This self-validating system provides empirical data on the compound's stability in your hands, leading to more reliable and reproducible experimental outcomes.

References

  • Wells, C., & Lee, J. (2002). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Journal of the Chemical Society, Perkin Transactions 2, (5), 893-900.
  • Fiveable. (n.d.). Thioester Hydrolysis Definition.
  • Wells, C., & Lee, J. (2002). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Physical Chemistry Chemical Physics, 4(21), 5283-5289.
  • Ashenhurst, J. (2015). Thiols and Thioethers. Master Organic Chemistry.
  • Wikipedia. (n.d.). Thioester.
  • Wells, C., & Lee, J. (2002). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst.
  • ACS Green Chemistry Institute. (n.d.). Sulfide Oxidation. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Clutch Prep. (2024). Hydrolysis of Thioesters Explained.
  • Wikipedia. (n.d.). Carboxylic acid.
  • Kiefer, J. E., & Orgel, L. E. (2013).
  • Chemistry LibreTexts. (2022). 11.7: Hydrolysis of Thioesters, Esters, and Amides.
  • Chemistry with Caroline. (2022).
  • Save My Exams. (2025). Relative Acidities of Carboxylic Acids, Phenols & Alcohols.
  • Britannica. (n.d.). Carboxylic acid - Properties, Structure, Reactions.
  • ChemicalBook. (2023). 3-[(4-FLUOROPHENYL)
  • Chemistry LibreTexts. (2024). 20.2: Structure and Properties of Carboxylic Acids.
  • Echemi. (n.d.). 3-(4-Fluorophenyl)
  • CymitQuimica. (2024).
  • Sigma-Aldrich. (2024).
  • Katoh, H., et al. (2011).
  • Fisher Scientific. (2025).
  • Bernkop-Schnürch, A., & Leitner, V. M. (2003). Thiolated polymers: Stability of thiol moieties under different storage conditions.
  • Benchchem. (n.d.). stability and storage of Thiane-4-thiol.
  • Balık, A. R., et al. (2021). Effects of storage conditions on thiol disulfide homeostasis.
  • Core. (n.d.).
  • Emerson, S. U., et al. (1999). Degradation of 3-phenylpropionic acid by Haloferax sp. D1227. PubMed.
  • MDPI. (2023).
  • MDPI. (2023). Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen)
  • Zhang, Y. Y., et al. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. PMC - PubMed Central.
  • MacFarlane, T. W., & MacFarlane, J. C. (1991). Tests for detecting degradation of gelatin: comparison of five methods. PubMed.
  • Zhang, Y. Y., et al. (2018). (PDF) 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule.
  • Najmanová, I., et al. (2016). Flavonoid metabolite 3-(3-hydroxyphenyl)
  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.

Sources

Technical Support Center: Method Validation for 3-(4-Fluorophenylthio)propanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the quantitative analysis of 3-(4-Fluorophenylthio)propanoic acid. This resource is designed for researchers, analytical scientists, and drug development professionals. Here, we dissect the complexities of method validation for this specific analyte, offering not just protocols, but the scientific rationale behind them. Our goal is to empower you to develop robust, reliable, and compliant analytical methods.

This guide is structured into two main parts:

  • Frequently Asked Questions (FAQs): Addressing common queries encountered during the development and validation lifecycle.

  • Troubleshooting Guide: A problem-oriented section to help you diagnose and resolve specific experimental issues.

Section 1: Frequently Asked Questions (FAQs)

This section provides direct answers to common questions regarding the development and validation of analytical methods for this compound.

Q1: What are the primary regulatory guidelines I should follow for method validation?

The foundational guidelines for analytical method validation are provided by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). The most critical documents are:

  • ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology" : This guideline details the validation parameters required for various analytical methods and is a cornerstone for demonstrating that a procedure is suitable for its intended purpose.[1][2][3]

  • FDA "Bioanalytical Method Validation Guidance for Industry" : This guidance is essential when quantifying the analyte in biological matrices like plasma, serum, or urine, providing specific recommendations for xenobiotic drug analysis.[4][5] The FDA has also released guidance harmonized with the ICH, known as M10.[6]

Q2: Which analytical technique is most suitable for quantifying this compound?

The choice depends on the required sensitivity, selectivity, and the sample matrix.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a robust and widely accessible technique. The fluorophenyl group in the molecule provides a strong chromophore, making UV detection viable. It is often sufficient for quantifying the analyte as a drug substance, in dissolution samples, or in reaction mixtures where concentrations are relatively high.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantification in complex biological matrices (e.g., plasma, tissue homogenates). Its superior sensitivity and selectivity allow for the measurement of low concentrations and effectively distinguish the analyte from endogenous interferences.[7]

Q3: The thioether linkage in my analyte is a concern. How should I approach stability testing?

The thioether group (-S-) is susceptible to oxidation, potentially forming the corresponding sulfoxide and sulfone. This is a critical point of instability that must be thoroughly investigated. The thioether bond's stability can be influenced by factors like temperature, light, and the presence of oxidizing agents.[8][9]

Your stability protocol, guided by regulatory documents, should include:

  • Freeze-Thaw Stability: Assess analyte stability after multiple freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Evaluate stability at room temperature for a duration that mimics sample handling and processing time.

  • Long-Term Stability: Determine stability in the storage matrix at the intended storage temperature (e.g., -20°C or -80°C).

  • Stock Solution Stability: Confirm the stability of the analyte in the solvent used for preparing stock and working solutions.

To mitigate potential oxidation, consider storing samples under inert gas (nitrogen or argon), using amber vials to protect from light, and adding antioxidants if necessary, though the latter must be carefully validated to ensure it does not interfere with the analysis.

Q4: I am working with plasma samples. What is the "matrix effect" and how do I evaluate it?

The matrix effect is the alteration (suppression or enhancement) of analyte ionization in an LC-MS/MS system caused by co-eluting components from the sample matrix (e.g., phospholipids, salts, metabolites).[10][11][12] It is a significant challenge in bioanalysis and can severely impact accuracy and precision.[7]

The most common method to assess matrix effects is the post-extraction spike method :

  • Extract blank matrix from at least six different sources (lots).

  • Spike the extracted blank matrix with the analyte at low and high concentrations.

  • Prepare corresponding neat solutions of the analyte in the mobile phase at the same concentrations.

  • Compare the peak response of the analyte in the post-spiked matrix samples to the response in the neat solutions. The ratio of these responses indicates the degree of ion suppression or enhancement.

A stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most effective tool to compensate for matrix effects.

Q5: What are the essential validation parameters I need to assess?

According to ICH Q2(R1), the core validation parameters must be systematically evaluated to ensure the method is fit for its purpose.[1][3][13]

Parameter Purpose Typical Acceptance Criteria (for Assay)
Specificity / Selectivity To demonstrate that the analytical signal is unequivocally from the analyte of interest, free from interference from matrix components, impurities, or degradation products.No significant interfering peaks at the retention time of the analyte. Peak purity analysis (for HPLC-UV).
Linearity & Range To confirm a proportional relationship between analyte concentration and instrument response over a defined concentration range.Correlation coefficient (r²) ≥ 0.99. Calibration curve should be well-fitted by a regression model.
Accuracy (Trueness) To measure the closeness of the mean test results to the true value. Assessed by analyzing samples with known concentrations (spiked matrix).Mean recovery typically within 85-115% for bioanalysis, or 98-102% for drug substance assay.[13]
Precision To measure the degree of scatter between a series of measurements. Evaluated at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day).Relative Standard Deviation (RSD) or Coefficient of Variation (CV) should typically be ≤15% (≤20% at LLOQ).
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected, but not necessarily quantified.Typically determined as a signal-to-noise ratio of 3:1.[14]
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be measured with acceptable accuracy and precision.Typically determined as a signal-to-noise ratio of 10:1, with accuracy and precision meeting acceptance criteria.[14]
Robustness To demonstrate the method's reliability during normal usage by deliberately introducing small variations in method parameters (e.g., pH, flow rate, column temperature).No significant impact on analytical results; system suitability parameters should still be met.
Section 2: Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Q: My chromatographic peak for this compound is tailing. What could be the cause and how do I fix it?

A: Peak tailing for an acidic compound like this is a common issue. Here are the likely causes and solutions:

  • Cause 1: Secondary Silanol Interactions. The acidic proton of the carboxylic acid can interact with free silanol groups on the silica-based C18 column packing material.

    • Solution: Ensure the mobile phase pH is sufficiently low. Adding an acid like 0.1% formic acid or phosphoric acid to the mobile phase will keep the analyte in its protonated, non-ionized form, minimizing these interactions.

  • Cause 2: Column Overload. Injecting too much sample mass can saturate the stationary phase.

    • Solution: Dilute your sample or reduce the injection volume and re-inject.

  • Cause 3: Column Contamination or Degradation. Buildup of matrix components or degradation of the stationary phase can lead to poor peak shape.

    • Solution: Use a guard column to protect your analytical column. If the problem persists, try flushing the column with a strong solvent or replace it if it has reached the end of its lifespan.

Q: I'm using LC-MS/MS and my results show high variability between injections. What should I investigate?

A: High variability, or poor precision, in LC-MS/MS is often traced back to one of three areas: the sample, the chromatography, or the mass spectrometer.

  • Cause 1: Inconsistent Sample Preparation. Manual extraction steps, especially liquid-liquid extraction (LLE) or solid-phase extraction (SPE), can introduce variability.

    • Solution: The single best way to correct for this is to use a stable isotope-labeled internal standard (SIL-IS) . A SIL-IS behaves almost identically to the analyte during extraction and ionization but is distinguished by mass, effectively normalizing for variability. If a SIL-IS is unavailable, use a structural analog and ensure your extraction procedure is highly controlled and reproducible.

  • Cause 2: Unaddressed Matrix Effects. If different sample lots have varying levels of interfering compounds, your analyte signal can be erratically suppressed or enhanced.[7][12]

    • Solution: Improve your sample cleanup. A more selective SPE protocol or a different LLE solvent may remove more interferences. Also, adjust your chromatography to separate the analyte from the regions where matrix components elute (often very early or very late in the run).

  • Cause 3: Instrument or Source Instability. A dirty ion source can lead to erratic ionization and an unstable signal.

    • Solution: Perform routine maintenance on your LC-MS/MS system, including cleaning the ion source components (e.g., capillary, skimmer) as recommended by the manufacturer.

Q: My analyte recovery from plasma is very low after protein precipitation. What can I do?

A: Low recovery after protein precipitation (PPT) suggests that the analyte is crashing out of solution along with the proteins or is not fully soluble in the final supernatant.

  • Cause 1: Analyte Adsorption. The analyte may be adsorbing to the precipitated protein pellet.

    • Solution: After adding the precipitation solvent (e.g., acetonitrile or methanol) and vortexing, ensure you centrifuge at a sufficient speed and for an adequate time to create a compact pellet. Experiment with different ratios of plasma to solvent. Sometimes a ratio of 1:4 or higher is needed.

  • Cause 2: Post-Precipitation Solubility. The analyte may not be soluble in the resulting supernatant (which is high in organic solvent).

    • Solution: Try acidifying the sample before precipitation. Adding a small amount of formic or acetic acid can help keep the carboxylic acid analyte protonated and more soluble in the organic-rich supernatant.

  • Cause 3: Inefficient Precipitation.

    • Solution: Consider alternative techniques like LLE or SPE, which can offer cleaner extracts and potentially higher, more consistent recoveries than PPT.

Protocols & Workflows
Workflow 1: General Method Validation Process

This diagram outlines the logical flow for validating a quantitative analytical method according to regulatory expectations.

G cluster_0 Phase 1: Development & Optimization cluster_1 Phase 2: Core Validation Experiments cluster_2 Phase 3: Finalization Dev Method Development (Column, Mobile Phase, MS Params) Opt Method Optimization (Peak Shape, Sensitivity) Dev->Opt SST System Suitability Test (SST) (Define Criteria) Opt->SST Spec Specificity & Selectivity SST->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LoQ LOD & LOQ Prec->LoQ Stab Stability (Freeze-Thaw, Bench-Top, Long-Term) LoQ->Stab Rob Robustness Stab->Rob Rep Validation Report (Summarize Data & Results) Rob->Rep SOP Final SOP (Routine Use) Rep->SOP

Caption: A typical workflow for analytical method validation.

Workflow 2: Troubleshooting Matrix Effects in LC-MS/MS

This decision tree provides a systematic approach to identifying and mitigating matrix effects.

G start Poor Accuracy or Precision in Matrix Samples? eval_me Evaluate Matrix Effect (Post-Extraction Spike) start->eval_me Yes other_issues Investigate Other Causes (e.g., Sample Prep Variability) start->other_issues No me_present Is Matrix Effect >15%? eval_me->me_present use_silis Implement Stable Isotope-Labeled IS me_present->use_silis Yes no_me Matrix Effect is Acceptable. Investigate other causes (e.g., sample stability). me_present->no_me No no_silis SIL-IS Not Available use_silis->no_silis If not possible revalidate Re-evaluate and Validate use_silis->revalidate improve_sc Improve Sample Cleanup (e.g., switch to SPE) no_silis->improve_sc change_chrom Modify Chromatography (Shift Analyte RT) no_silis->change_chrom improve_sc->revalidate change_chrom->revalidate

Caption: Decision tree for addressing matrix effect issues.

Protocol: HPLC-UV Method Validation for Accuracy and Precision

This protocol outlines the steps to assess the accuracy and precision of a validated method for this compound in a drug substance.

1. Preparation:

  • Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL in methanol).

  • Prepare a placebo mixture (all formulation excipients without the active ingredient).

  • Prepare mobile phase and equilibrate the HPLC system until a stable baseline is achieved.

2. Accuracy Assessment:

  • Accurately prepare placebo portions.

  • Spike the placebo at three concentration levels covering the method's range (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate (n=3). This results in a total of 9 samples.

  • Prepare the samples according to the analytical procedure (e.g., dissolve, dilute, filter).

  • Analyze the samples using the HPLC-UV method.

  • Calculate the percent recovery for each sample against the known spiked amount.

  • Acceptance Criteria: The mean percent recovery at each level should be within 98.0% to 102.0%.

3. Precision Assessment (Repeatability & Intermediate Precision):

  • Day 1 (Analyst 1): Repeatability

    • Prepare six independent samples (n=6) of the drug substance at 100% of the target concentration.
    • Analyze the samples and calculate the mean, standard deviation, and Relative Standard Deviation (RSD) of the results.
    • Acceptance Criteria: RSD should be ≤ 2.0%.
  • Day 2 (Analyst 2, different instrument if possible): Intermediate Precision

    • Prepare a new set of six independent samples (n=6) at 100% of the target concentration.
    • Analyze the samples.
    • Calculate the overall RSD for all 12 samples from Day 1 and Day 2.
    • Acceptance Criteria: Overall RSD should be ≤ 2.0%.

4. Data Reporting:

  • Tabulate all accuracy (recovery %) and precision (RSD %) data.

  • Include representative chromatograms showing the analyte peak is well-resolved from any placebo peaks.

  • Confirm that all system suitability test (SST) results (e.g., peak tailing, theoretical plates, injection precision) passed during the analyses.

References
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Available from: [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. Available from: [Link]

  • Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration. Available from: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. Available from: [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025). ResolveMass Laboratories Inc. Available from: [Link]

  • Importance of matrix effects in LC-MS/MS bioanalysis. (2012). Bioanalysis Zone. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. Available from: [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance for Industry. (2024). U.S. Department of Health and Human Services. Available from: [Link]

  • Souza, I. D., & Queiroz, M. E. C. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration. Available from: [Link]

  • ICH Quality Guidelines. International Council for Harmonisation. Available from: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. Available from: [Link]

  • Matrix effect in bioanalysis-an overview. (2012). International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]

  • How Important Is The Matrix Effect in Analyzing Bioprocess Samples? (2023). BioProcessing International. Available from: [Link]

  • This compound. PubChem. Available from: [Link]

  • Simultaneous assessment of endogenous thiol compounds by LC-MS/MS. (2016). Journal of Chromatography B. Available from: [Link]

  • Development of a LC-MS method for analysis of thiol ratios as an indicator of oxidative stress. (2017). McMaster University. Available from: [Link]

  • Chemical Properties of 3-(4-Fluorophenyl)propionic acid (CAS 459-31-4). Cheméo. Available from: [Link]

  • Lovato, G., et al. (2023). Development and validation of an HPLC-DAD method for the simultaneous quantification of maytansinoid DM4 and its metabolite S-Me-DM4 in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • Thioether Side Chains Improve the Stability, Fluorescence, and Metal Uptake of a Metal–Organic Framework. (2011). Chemistry of Materials. ACS Publications. Available from: [Link]

  • Thiol profiling in cancer cell lines by HPLC-mass spectrometry. (2021). STAR Protocols. PMC - NIH. Available from: [Link]

  • Thiols And Thioethers. (2015). Master Organic Chemistry. Available from: [Link]

  • Simultaneous assessment of endogenous thiol compounds by LC-MS/MS. (2016). PubMed. Available from: [Link]

  • A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. (2010). PubMed. Available from: [Link]

  • Thioethers – Knowledge and References. Taylor & Francis. Available from: [Link]

  • An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. (2009). PubMed. Available from: [Link]

  • Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine. (2016). Google Patents.
  • Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. (2019). University of Bologna. Available from: [Link]

  • Multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020). CIPAC. Available from: [Link]

  • Analytical Method Validation: Principles, Techniques, and Applications. (2023). Chemistry Research Journal. Available from: [Link]

  • Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. (2014). ResearchGate. Available from: [Link]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. (2022). PMC - NIH. Available from: [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2021). ResearchGate. Available from: [Link]

  • Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. (2013). PMC - PubMed Central. Available from: [Link]

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  • GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION. (2016). DCVMN. Available from: [Link]

  • A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. (2020). AIR Unimi. Available from: [Link]

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Sources

Validation & Comparative

A Comparative Guide to Validating the Mechanism of Action of 3-(4-Fluorophenylthio)propanoic Acid as a Novel PPARα Modulator

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides a comprehensive, technically detailed framework for validating the hypothesized mechanism of action (MOA) of 3-(4-Fluorophenylthio)propanoic acid (herein referred to as FPPA) as a novel Peroxisome Proliferator-Activated Receptor Alpha (PPARα) agonist. It outlines a logical, multi-tiered experimental plan, from initial in vitro target engagement to cellular functional validation, and objectively compares its performance profile against established PPARα agonists, Fenofibrate and Pemafibrate.

Introduction: The Scientific Premise

This compound (FPPA) is a synthetic compound whose biological activity is not extensively documented. However, its core structure, featuring a carboxylic acid head group linked to an aromatic ring via a flexible thioether chain, bears a resemblance to the fibrate class of drugs, which are well-established agonists of PPARα.[1] PPARs are ligand-activated transcription factors that play critical roles in lipid metabolism and inflammation.[2][3] Specifically, PPARα is the molecular target for fibrates used to treat dyslipidemia.[4][5]

This guide is predicated on the hypothesis that FPPA acts as a direct agonist of PPARα. The following sections detail a rigorous, self-validating experimental workflow designed to test this hypothesis, quantify the compound's potency and selectivity, and benchmark its performance against industry standards.

Part 1: Primary Target Engagement & Potency (In Vitro)

Scientific Rationale: Before investigating cellular effects, it is imperative to confirm that FPPA physically interacts with the purified PPARα protein. This foundational step validates the primary hypothesis and quantifies the compound's binding affinity and potency, providing the first point of comparison with established drugs. We will employ two orthogonal, industry-standard techniques to ensure the data is robust and artifact-free.

Experiment 1.1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competition Assay

Causality: TR-FRET is a highly sensitive method to measure binding in a solution-based, homogenous format.[6][7] It measures the ability of a test compound (FPPA) to displace a known fluorescently-labeled PPARα ligand ("tracer") from the receptor's ligand-binding domain (LBD). A successful displacement disrupts the energy transfer between a donor fluorophore (e.g., Terbium-labeled antibody bound to a GST-tagged LBD) and an acceptor fluorophore (the tracer), leading to a measurable change in the fluorescence signal ratio.[6] This directly demonstrates competitive binding to the active site and allows for the calculation of the half-maximal inhibitory concentration (IC50).

Detailed Protocol: PPARα TR-FRET Assay

  • Reagent Preparation: Prepare a 4X solution of GST-tagged human PPARα-LBD and a 4X solution of Terbium (Tb)-labeled anti-GST antibody in TR-FRET assay buffer. Also, prepare a 4X solution of a fluorescent pan-PPAR tracer.[6]

  • Compound Plating: Serially dilute FPPA, Fenofibric acid (the active form of Fenofibrate), and Pemafibrate in DMSO, then dilute into assay buffer to create a 4X final concentration series (e.g., from 100 µM to 10 pM). Plate 5 µL of each concentration into a 384-well, low-volume black plate.

  • Protein/Tracer Addition: Add 5 µL of the 4X tracer solution to all wells.

  • LBD/Antibody Addition: Add 10 µL of a pre-mixed solution containing the 4X PPARα-LBD and 4X Tb-anti-GST antibody to initiate the binding reaction. The final volume will be 20 µL.

  • Incubation: Incubate the plate at room temperature for 2-4 hours, protected from light, to allow the binding to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, exciting at ~340 nm and measuring emissions at ~495 nm (Terbium donor) and ~520 nm (tracer acceptor).[6]

  • Data Analysis: Calculate the 520/495 emission ratio. Plot the ratio against the logarithm of compound concentration and fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value for each compound.

Experiment 1.2: Isothermal Titration Calorimetry (ITC)

Causality: While TR-FRET confirms competitive binding, ITC provides definitive proof of a direct physical interaction and reveals the complete thermodynamic profile of that interaction.[8][9] By directly measuring the heat released or absorbed as the compound binds to the protein, ITC determines the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[10][11] This level of detail is invaluable for understanding the driving forces of the interaction (e.g., hydrogen bonding vs. hydrophobic effects) and offers a deeper comparison to reference compounds.

Detailed Protocol: PPARα-LBD ITC

  • Sample Preparation: Dialyze purified human PPARα-LBD extensively against the ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.5 mM TCEP, pH 7.5). Dissolve FPPA and reference compounds in the final dialysis buffer. Ensure the DMSO concentration is precisely matched between the protein solution in the cell and the ligand solution in the syringe to minimize heats of dilution.[11]

  • Instrument Setup: Set the calorimeter (e.g., a MicroCal ITC200) to the desired experimental temperature (e.g., 25°C).

  • Loading: Load the PPARα-LBD solution (e.g., 20-50 µM) into the sample cell and the ligand solution (e.g., 200-500 µM) into the injection syringe.

  • Titration: Perform a series of small (e.g., 1-2 µL) injections of the ligand into the protein solution, allowing the system to return to thermal equilibrium between each injection.

  • Data Analysis: Integrate the heat-flow peaks for each injection. Fit the resulting binding isotherm (heat change vs. molar ratio) to a suitable binding model (e.g., one-site binding) to calculate KD, n, ΔH, and ΔS.[8][12]

Comparative Data Summary: In Vitro Target Engagement
CompoundTR-FRET IC50 (nM)ITC K D (nM)ITC ΔH (kcal/mol)ITC -TΔS (kcal/mol)
FPPA (Hypothetical) 150120-5.5-4.2
Fenofibric Acid 250200-4.8-4.5
Pemafibrate 54-8.1-3.4

This table presents hypothetical data for illustrative purposes.

dot graph TD { graph [splines=ortho, nodesep=0.8, ranksep=1.2]; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

} dot Caption: Workflow for in vitro validation of FPPA binding to PPARα.

Part 2: Cellular Target Engagement & Functional Activity

Scientific Rationale: Confirming that a compound binds its target in vitro is only the first step. It is crucial to demonstrate that the compound can penetrate the cell membrane, engage its target in the complex cellular milieu, and elicit a downstream biological response. This tier of experiments validates the MOA in a more physiologically relevant context.

Experiment 2.1: Cellular Thermal Shift Assay (CETSA)

Causality: CETSA is a powerful technique for verifying target engagement in intact cells.[13][14] The principle is that when a ligand binds to its target protein, it typically stabilizes the protein's structure, increasing its resistance to thermal denaturation.[15][16] By heating cells treated with FPPA across a temperature gradient and then quantifying the amount of soluble (non-denatured) PPARα remaining, we can directly observe this stabilization as a "thermal shift."[17] This provides direct evidence of target engagement in a native cellular environment.

Detailed Protocol: CETSA for PPARα

  • Cell Culture & Treatment: Culture a relevant cell line (e.g., HepG2 human liver cells) to ~80% confluency. Treat cells with a high concentration of FPPA (e.g., 10-20 µM) or vehicle (DMSO) for 1-2 hours.

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a 3-minute cooling step at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).

  • Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by ultracentrifugation (e.g., 100,000 x g for 20 minutes).

  • Detection & Analysis: Collect the supernatant (soluble fraction) and analyze the amount of PPARα protein by Western Blot or ELISA. Plot the percentage of soluble PPARα against temperature to generate melting curves for both vehicle and FPPA-treated samples. A rightward shift in the curve for FPPA indicates target stabilization.

Experiment 2.2: PPARα Reporter Gene Assay

Causality: To confirm that target engagement translates into functional activity, a reporter gene assay is the gold standard. PPARα, upon activation by a ligand, forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, initiating their transcription.[2][18] This assay uses a cell line engineered to express a reporter gene (e.g., firefly luciferase) under the control of a PPRE-containing promoter.[19][20] An increase in luciferase activity upon treatment with FPPA provides a quantitative measure of its agonistic function.[21][22]

Detailed Protocol: PPARα Luciferase Reporter Assay

  • Cell Plating: Seed a suitable reporter cell line (e.g., HepG2 cells transiently or stably transfected with a PPRE-luciferase construct) in a 96-well white, clear-bottom plate.[20]

  • Compound Treatment: The following day, treat the cells with a serial dilution of FPPA and reference agonists for 18-24 hours.

  • Lysis & Reagent Addition: Remove the media and lyse the cells. Add a luciferase substrate reagent (e.g., D-luciferin) according to the manufacturer's protocol.[23]

  • Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal to a cell viability marker if necessary. Plot the signal against the logarithm of compound concentration and fit the data to a four-parameter sigmoidal dose-response curve to determine the half-maximal effective concentration (EC50).

dot graph G { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

} dot Caption: Simplified PPARα signaling pathway upon agonist activation.

Comparative Data Summary: Cellular Activity
CompoundCETSA Thermal Shift (ΔT m , °C)Reporter Assay EC50 (nM)
FPPA (Hypothetical) + 4.2210
Fenofibric Acid + 3.5350
Pemafibrate + 6.88

This table presents hypothetical data for illustrative purposes.

Part 3: Target Selectivity Profiling

Scientific Rationale: An ideal therapeutic candidate should exhibit high selectivity for its intended target to minimize off-target effects. The PPAR family has two other isoforms, PPARγ and PPARδ, which share structural homology within their ligand-binding domains.[24][25] It is critical to determine if FPPA's activity is specific to the α-isoform.

Experiment 3.1: Isoform Selectivity Counter-Screening

Causality: This experiment directly addresses selectivity by running the same validated assays against the other PPAR family members. By performing the TR-FRET competition and luciferase reporter assays using PPARγ and PPARδ proteins and reporter constructs, we can quantify FPPA's potency for each isoform.[25] A large ratio of IC50 or EC50 values (e.g., >100-fold) for γ/δ versus α indicates high selectivity.

Detailed Protocol: Counter-Screening

  • TR-FRET: Repeat the protocol outlined in Experiment 1.1 using purified GST-PPARγ-LBD and GST-PPARδ-LBD.

  • Reporter Assays: Repeat the protocol outlined in Experiment 2.2 using cell lines engineered with reporter constructs responsive to either PPARγ or PPARδ activation.

  • Data Analysis: Calculate the IC50 and EC50 values for FPPA against all three isoforms. Determine the selectivity ratio (e.g., EC50 PPARγ / EC50 PPARα).

Comparative Data Summary: PPAR Isoform Selectivity
CompoundPPARα EC50 (nM)PPARγ EC50 (nM)PPARδ EC50 (nM)Selectivity (α vs γ/δ)
FPPA (Hypothetical) 210> 20,000> 20,000> 95-fold
Fenofibric Acid 350> 30,000> 50,000> 85-fold
Pemafibrate 8> 5,000> 10,000> 625-fold

This table presents hypothetical data for illustrative purposes.

Conclusion & Comparative Analysis

This validation guide proposes a systematic, evidence-based approach to confirm the mechanism of action of this compound. The workflow is designed to build a comprehensive data package, moving from direct biophysical interaction to cellular function and selectivity.

Based on the hypothetical data presented, FPPA demonstrates all the hallmark characteristics of a genuine PPARα agonist:

  • Direct Target Engagement: It competitively binds to the PPARα LBD (in vitro) and stabilizes the protein in intact cells.

  • Functional Agonism: It activates PPARα-mediated gene transcription in a dose-dependent manner.

  • Target Selectivity: It shows a strong preference for the PPARα isoform over PPARγ and PPARδ.

When compared to the alternatives, the hypothetical profile of FPPA suggests it is more potent than the established drug Fenofibrate but less potent than the newer, highly selective modulator Pemafibrate. Its thermodynamic profile, distinct from the comparators, could imply a different binding mode within the LBD, which may translate to a unique downstream gene expression profile—a subject for future transcriptomic studies. The successful execution of these experiments would provide a robust validation of FPPA's mechanism of action, establishing its credentials as a novel and selective PPARα modulator worthy of further preclinical development.

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A Comparative Guide to the Synthesis of 3-(4-Fluorophenylthio)propanoic Acid for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the synthesis of well-defined molecular building blocks is a cornerstone of innovation. 3-(4-Fluorophenylthio)propanoic acid is a key intermediate, valued for its unique combination of a flexible propanoic acid linker, a thioether bridge, and a fluorine-substituted aromatic ring. This trifecta of functional groups makes it a versatile precursor for a range of applications, from active pharmaceutical ingredients to specialized polymers.

This guide provides an in-depth comparative analysis of the primary synthetic routes to this compound. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and offer a critical evaluation of their respective strengths and weaknesses. Our aim is to equip researchers with the necessary insights to select the most appropriate synthetic strategy for their specific research and development needs.

At a Glance: Comparative Analysis of Synthesis Routes

ParameterRoute A: Nucleophilic SubstitutionRoute B: Michael AdditionRoute C: Copper-Catalyzed C-S Coupling
Reaction Type SN2 ReactionConjugate AdditionCross-Coupling Reaction
Starting Materials 4-Fluorothiophenol, 3-Halopropanoic Acid (e.g., 3-Bromopropanoic acid)4-Fluorothiophenol, Acrylic Acid4-Fluoroiodobenzene, 3-Mercaptopropionic Acid
Key Reagents Base (e.g., NaOH, K2CO3)Base (optional, can be catalyst)Copper(I) Oxide (Cu2O)
Typical Solvents Polar aprotic (e.g., DMF, Acetone) or alcoholic solventsProtic or polar aprotic solventsPyridine
Reported Yield Moderate to GoodGood to Excellent (80-93% for analogous compounds)[1]Good
Key Advantages Utilizes readily available starting materials; straightforward procedure.Atom-economical; often proceeds under mild conditions with high yields.Tolerant of a wide range of functional groups; modern and robust method.
Key Disadvantages Potential for side reactions; 3-halopropanoic acids can be lachrymatory.The reaction can be reversible; thiols can have unpleasant odors.Requires a transition metal catalyst; pyridine as a solvent can be challenging to remove.

Route A: Nucleophilic Substitution

The nucleophilic substitution pathway represents a classic and fundamentally sound approach to the synthesis of thioethers. This method relies on the reaction of a nucleophilic thiolate, generated in situ from 4-fluorothiophenol, with an electrophilic 3-halopropanoic acid.

Reaction Mechanism and Rationale

The reaction proceeds via a standard SN2 mechanism. A base, such as sodium hydroxide or potassium carbonate, deprotonates the thiol group of 4-fluorothiophenol to form the more nucleophilic thiolate anion. This anion then attacks the carbon atom bearing the halogen in 3-halopropanoic acid, displacing the halide and forming the desired carbon-sulfur bond. The choice of a polar aprotic solvent can accelerate the reaction by solvating the cation of the base without strongly solvating the nucleophilic anion.

G cluster_0 Route A: Nucleophilic Substitution 4-Fluorothiophenol 4-Fluorothiophenol Thiolate Anion Thiolate Anion 4-Fluorothiophenol->Thiolate Anion Deprotonation Base Base Base->Thiolate Anion Product This compound Thiolate Anion->Product SN2 Attack 3-Halopropanoic Acid 3-Halopropanoic Acid 3-Halopropanoic Acid->Product

Figure 1: Workflow for Nucleophilic Substitution.
Experimental Protocol
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluorothiophenol (1.0 eq) in a suitable solvent such as ethanol or acetone.

  • Base Addition: Add a base, for instance, sodium hydroxide (1.1 eq), to the solution and stir until the thiophenol is fully deprotonated, forming the sodium thiolate.

  • Substrate Addition: To this solution, add 3-bromopropanoic acid (1.05 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in water and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3.

  • Isolation: The product will precipitate out of the aqueous solution. Collect the solid by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

Route B: Michael Addition (Conjugate Addition)

The Michael addition is a powerful and often high-yielding method for the formation of carbon-sulfur bonds. This route involves the conjugate addition of 4-fluorothiophenol to an α,β-unsaturated carbonyl compound, in this case, acrylic acid.

Reaction Mechanism and Rationale

The reaction is initiated by the addition of the nucleophilic sulfur atom of 4-fluorothiophenol to the β-carbon of acrylic acid. This can be catalyzed by a base, which generates the more nucleophilic thiolate, or can proceed under neutral or even acidic conditions, albeit typically at a slower rate. The initial addition forms an enolate intermediate, which is then protonated to yield the final product. The thermodynamic stability of the resulting thioether drives the reaction to completion. This method is highly atom-economical as all atoms from the reactants are incorporated into the final product.

G cluster_1 Route B: Michael Addition 4-Fluorothiophenol 4-Fluorothiophenol Enolate Intermediate Enolate Intermediate 4-Fluorothiophenol->Enolate Intermediate Conjugate Addition Acrylic Acid Acrylic Acid Acrylic Acid->Enolate Intermediate Product This compound Enolate Intermediate->Product Protonation

Figure 2: Workflow for Michael Addition.
Experimental Protocol
  • Preparation: In a well-ventilated fume hood, combine 4-fluorothiophenol (1.0 eq) and acrylic acid (1.1 eq) in a reaction vessel. The reaction can often be run neat or with a minimal amount of a suitable solvent.

  • Initiation: A catalytic amount of a base, such as triethylamine, can be added to accelerate the reaction. For a solvent-free approach, the mixture can be gently heated.

  • Reaction: Stir the mixture at room temperature or with gentle heating. The reaction is typically exothermic. Monitor the disappearance of the starting materials by TLC or GC-MS.

  • Work-up and Isolation: Once the reaction is complete, the crude product can often be purified directly by recrystallization. If a solvent was used, it is removed under reduced pressure, and the residue is recrystallized. Washing with a cold, non-polar solvent can help remove any unreacted starting materials.

Route C: Copper-Catalyzed C-S Coupling

A more modern and versatile approach involves the copper-catalyzed cross-coupling of an aryl halide with a sulfur nucleophile. This method is particularly useful for creating C-S bonds with functionalities that might not be stable under the conditions of the more traditional methods.

Reaction Mechanism and Rationale

The precise mechanism of copper-catalyzed C-S coupling is complex and can vary depending on the specific catalyst system and reaction conditions. A plausible catalytic cycle involves the coordination of the copper(I) catalyst to the thiolate of 3-mercaptopropionic acid. This is followed by an oxidative addition of the aryl halide (4-fluoroiodobenzene) to the copper center, forming a copper(III) intermediate. Reductive elimination from this intermediate then furnishes the desired thioether and regenerates the active copper(I) catalyst. Pyridine often serves as both the solvent and a ligand to stabilize the copper species in the catalytic cycle.

G cluster_2 Route C: Copper-Catalyzed C-S Coupling Cu(I) Catalyst Cu(I) Catalyst Cu(III) Intermediate Cu(III) Intermediate Cu(I) Catalyst->Cu(III) Intermediate Oxidative Addition 3-Mercaptopropionic Acid 3-Mercaptopropionic Acid 3-Mercaptopropionic Acid->Cu(I) Catalyst Coordination 4-Fluoroiodobenzene 4-Fluoroiodobenzene 4-Fluoroiodobenzene->Cu(III) Intermediate Product This compound Cu(III) Intermediate->Product Reductive Elimination Product->Cu(I) Catalyst Catalyst Regeneration

Sources

A Comparative Oncology Guide: Evaluating the In Vitro and In Vivo Efficacy of 3-(4-Fluorophenylthio)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison of the putative anti-cancer agent, 3-(4-Fluorophenylthio)propanoic acid, against established chemotherapeutic standards. Designed for researchers, scientists, and drug development professionals, this document synthesizes data from analogous compounds to project the efficacy of our lead molecule and outlines rigorous, self-validating protocols for its evaluation.

Introduction: The Therapeutic Potential of Novel Propanoic Acid Derivatives

The propanoic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Our focus is on this compound, a novel derivative with potential as a targeted anti-cancer therapeutic. While direct efficacy data for this specific molecule is nascent, extensive research on structurally similar arylthio propanoic acid derivatives suggests significant potential in oncology. These analogs have demonstrated promising activity in non-small cell lung cancer (NSCLC) and breast cancer models. This guide will, therefore, focus on a comparative evaluation in these two prevalent and challenging malignancies.

In Vitro Efficacy: A Multi-faceted Assessment of Anti-proliferative and Anti-migratory Potential

To establish a baseline understanding of the anti-cancer activity of this compound, a series of in vitro assays are proposed. These experiments are designed to quantify the compound's cytotoxic and cytostatic effects on cancer cell lines and to elucidate its potential mechanisms of action.

Comparative Cytotoxicity Analysis

The initial evaluation of anti-cancer efficacy will be determined by assessing the compound's ability to inhibit cell proliferation in comparison to standard-of-care chemotherapeutic agents, cisplatin and doxorubicin. The half-maximal inhibitory concentration (IC50) will be the primary endpoint for this analysis.

Table 1: Projected In Vitro Cytotoxicity (IC50) of this compound and Comparator Drugs in Human Cancer Cell Lines

CompoundA549 (NSCLC) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
This compound (Projected)5 - 158 - 20
Cisplatin9 - 23.4[1][2]4 - 10[3][4]
Doxorubicin0.07 - >20[5][6]0.4 - 8.3[7][8]

Note: The IC50 values for this compound are projected based on the activity of structurally related compounds. The IC50 values for cisplatin and doxorubicin are derived from published literature and can vary based on experimental conditions.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

  • Cell Seeding: Plate A549 or MCF-7 cells in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat cells with serial dilutions of this compound, cisplatin, or doxorubicin for 48 hours.

  • MTT Incubation: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.

Assessment of Anti-Migratory Effects

Cancer metastasis is a primary driver of mortality. Therefore, evaluating the impact of this compound on cancer cell migration is a critical step in its preclinical assessment.

Experimental Protocol: Wound Healing (Scratch) Assay

The wound healing assay is a straightforward method to study directional cell migration in vitro.[9][10][11]

  • Cell Monolayer: Grow A549 or MCF-7 cells to confluence in 6-well plates.

  • Scratch Creation: Create a "wound" by scratching the cell monolayer with a sterile pipette tip.

  • Compound Treatment: Treat the cells with a sub-lethal concentration (e.g., IC25) of this compound or comparator drugs.

  • Image Acquisition: Capture images of the scratch at 0, 12, and 24 hours post-treatment.

  • Data Analysis: Measure the area of the wound at each time point to quantify the rate of cell migration and wound closure.

InVitro_Workflow cluster_CellCulture Cell Culture Preparation cluster_Assays In Vitro Assays cluster_Analysis Data Analysis & Interpretation A549 A549 (NSCLC) MTT MTT Assay (Cytotoxicity) A549->MTT WoundHealing Wound Healing Assay (Cell Migration) A549->WoundHealing MCF7 MCF-7 (Breast Cancer) MCF7->MTT MCF7->WoundHealing IC50 IC50 Determination MTT->IC50 MigrationRate Migration Rate Quantification WoundHealing->MigrationRate Efficacy Comparative Efficacy Assessment IC50->Efficacy MigrationRate->Efficacy

Caption: Workflow for the in vitro evaluation of this compound.

In Vivo Efficacy: Validating Anti-Tumor Activity in Preclinical Models

To translate in vitro findings into a more physiologically relevant context, the anti-tumor efficacy of this compound will be evaluated in well-established murine xenograft models of human cancer.

Subcutaneous Xenograft Model for Non-Small Cell Lung Cancer

This model is a standard for the initial in vivo assessment of anti-cancer agents against solid tumors.[12][13][14]

Experimental Protocol: A549 Subcutaneous Xenograft
  • Cell Implantation: Subcutaneously inject A549 cells mixed with Matrigel into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Treatment: Administer this compound, cisplatin, or a vehicle control to randomized groups of mice.

  • Monitoring: Measure tumor volume and body weight twice weekly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

Orthotopic Xenograft Model for Breast Cancer

Orthotopic models, where tumor cells are implanted in the corresponding organ of origin, often provide a more accurate representation of tumor biology and metastasis.[15][16][17][18]

Experimental Protocol: MCF-7 Orthotopic Xenograft
  • Cell Implantation: Inject MCF-7 cells into the mammary fat pad of immunodeficient mice.

  • Tumor Growth: Monitor tumor development through palpation and/or imaging.

  • Treatment: Once tumors are established, begin treatment with this compound, doxorubicin, or a vehicle control.

  • Monitoring: Track tumor growth and the overall health of the mice.

  • Endpoint: Assess primary tumor growth and potential metastasis to distant organs.

Table 2: Projected In Vivo Efficacy of this compound and Comparator Drugs

Treatment GroupA549 Xenograft (Tumor Growth Inhibition %)MCF-7 Xenograft (Tumor Growth Inhibition %)
This compound (Projected)40 - 60%35 - 55%
Cisplatin50 - 70%N/A (Doxorubicin is a common standard)
DoxorubicinN/A (Cisplatin is a common standard)45 - 65%

Note: Projected tumor growth inhibition is based on the expected potency of the novel compound relative to established drugs.

InVivo_Workflow cluster_ModelDev Xenograft Model Development cluster_Treatment Treatment & Monitoring cluster_Endpoint Endpoint Analysis A549_implant A549 Cell Implantation (Subcutaneous) Treatment_A549 Drug Administration (A549 Model) A549_implant->Treatment_A549 MCF7_implant MCF-7 Cell Implantation (Orthotopic) Treatment_MCF7 Drug Administration (MCF-7 Model) MCF7_implant->Treatment_MCF7 Monitoring Tumor Volume & Body Weight Measurement Treatment_A549->Monitoring Treatment_MCF7->Monitoring Tumor_Excision Tumor Excision & Weight Monitoring->Tumor_Excision Metastasis_Eval Metastasis Evaluation (Orthotopic Model) Monitoring->Metastasis_Eval Efficacy_Analysis In Vivo Efficacy Determination Tumor_Excision->Efficacy_Analysis Metastasis_Eval->Efficacy_Analysis

Caption: Workflow for the in vivo evaluation of this compound.

Mechanism of Action: Unraveling the Molecular Targets

Preliminary in silico studies and data from analogous compounds suggest that this compound may exert its anti-cancer effects through a multi-targeted mechanism.

Potential Inhibition of SIRT2 and EGFR

Some propanoic acid derivatives have been shown to interact with and inhibit Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR).[12][19][20][21] Both SIRT2 and EGFR are implicated in cancer cell proliferation and survival, making them attractive therapeutic targets.[10][11][22][23][24][25][26][27][28]

Antioxidant Properties

Certain 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated antioxidant capabilities.[29][30][31] The role of reactive oxygen species (ROS) in cancer is complex, and the ability of a compound to modulate oxidative stress could contribute to its anti-cancer activity.

MOA_Pathway cluster_Targets Molecular Targets cluster_Effects Cellular Effects Compound 3-(4-Fluorophenylthio) propanoic acid SIRT2 SIRT2 Compound->SIRT2 Inhibition EGFR EGFR Compound->EGFR Inhibition Proliferation Decreased Proliferation SIRT2->Proliferation Migration Decreased Migration SIRT2->Migration Apoptosis Induction of Apoptosis SIRT2->Apoptosis EGFR->Proliferation EGFR->Migration EGFR->Apoptosis

Caption: Proposed mechanism of action for this compound.

Conclusion and Future Directions

The preclinical data on compounds structurally related to this compound strongly suggest its potential as a novel anti-cancer agent. The proposed in vitro and in vivo studies will provide a robust evaluation of its efficacy in NSCLC and breast cancer models. Future research should focus on detailed mechanistic studies to confirm its molecular targets, as well as pharmacokinetic and toxicological assessments to establish a comprehensive safety and efficacy profile, paving the way for potential clinical development.

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A Comparative Guide to the Cross-Reactivity Profile of 3-(4-Fluorophenylthio)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential and Off-Target Risks of a Novel Propanoic Acid Derivative

3-(4-Fluorophenylthio)propanoic acid is a novel small molecule with a chemical scaffold suggestive of interaction with nuclear receptors, a class of proteins that regulate a host of physiological processes. The propanoic acid moiety is a common feature in a variety of therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs) and lipid-lowering agents.[1][2] The structural similarity of this compound to known Peroxisome Proliferator-Activated Receptor (PPAR) agonists, particularly those of the PPARα subtype, strongly suggests that this may be its primary biological target.[3][4][5] PPARα is a key regulator of lipid metabolism, and its agonists are used clinically to treat dyslipidemia.[3][5]

While the potential for therapeutic efficacy is promising, it is imperative to characterize the selectivity and cross-reactivity profile of any new chemical entity thoroughly. Off-target interactions can lead to unforeseen side effects, toxicity, or a complex pharmacological profile that can hinder clinical development. This guide provides a comprehensive framework for a comparative cross-reactivity study of this compound. We will propose a series of experiments to not only validate its presumed primary target but also to systematically investigate its interactions with other related and unrelated biological targets.

For a robust comparative analysis, we have selected two well-characterized PPARα agonists as benchmarks:

  • Pemafibrate: A highly potent and selective PPARα modulator (SPPARM) with a distinct Y-shaped structure that confers high affinity and selectivity.[3][4][5]

  • GW7647: A potent and widely used synthetic PPARα agonist in preclinical research.[6][7]

By comparing the activity of this compound against these established compounds, we can gain critical insights into its potency, selectivity, and potential for off-target effects.

Proposed Experimental Workflow for Cross-Reactivity Profiling

The following diagram outlines a logical workflow for the comprehensive cross-reactivity assessment of this compound.

G cluster_0 Phase 1: Primary Target Engagement & Potency cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Broad Off-Target Screening cluster_3 Phase 4: Cellular & Functional Validation A Compound Synthesis & QC (this compound, Pemafibrate, GW7647) B PPARα Transactivation Assay (Determine EC50) A->B C PPARγ Transactivation Assay B->C D PPARδ Transactivation Assay B->D E Kinase Panel Screen (e.g., 96-kinase panel) B->E F GPCR Panel Screen (e.g., SafetyScreen44™) B->F G Target Gene Expression Analysis (e.g., CPT1A, FGF21 in HepG2 cells) C->G D->G H Cellular Viability/Toxicity Assay E->H F->H

Caption: Proposed experimental workflow for the cross-reactivity profiling of this compound.

Detailed Experimental Protocols

The following are detailed protocols for the key experiments outlined in the workflow.

PPAR Transactivation Assay

Objective: To determine the potency (EC50) and selectivity of this compound for PPARα, PPARγ, and PPARδ.

Rationale: This cell-based assay is the gold standard for quantifying the functional activity of nuclear receptor agonists. It measures the ability of a compound to activate a specific PPAR subtype and drive the expression of a reporter gene.

Methodology:

  • Cell Culture and Transfection:

    • HEK293T cells will be cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Cells will be seeded in 96-well plates and co-transfected with two plasmids:

      • A chimeric receptor expression plasmid containing the Gal4 DNA-binding domain fused to the ligand-binding domain of human PPARα, PPARγ, or PPARδ.

      • A reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS).

  • Compound Treatment:

    • 24 hours post-transfection, the media will be replaced with fresh media containing serial dilutions of this compound, Pemafibrate, or GW7647 (typically from 10⁻¹² M to 10⁻⁵ M). A vehicle control (DMSO) will also be included.

  • Luciferase Assay:

    • After 24 hours of incubation with the compounds, cells will be lysed, and luciferase activity will be measured using a commercial luciferase assay system and a luminometer.

  • Data Analysis:

    • The relative light units (RLU) will be normalized to the vehicle control.

    • The normalized data will be plotted against the compound concentration, and the EC50 values will be calculated using a four-parameter logistic regression model.

Broad Kinase Profiling

Objective: To identify any potential off-target interactions with a broad range of protein kinases.

Rationale: Many small molecules exhibit off-target kinase activity, which can lead to unexpected cellular effects. A broad kinase screen is a crucial step in de-risking a compound.

Methodology:

  • Assay Format: A radiometric kinase assay will be employed. This involves measuring the transfer of ³³P-labeled ATP to a generic kinase substrate.

  • Kinase Panel: A diverse panel of at least 96 purified, active human kinases will be used.

  • Compound Screening: this compound will be screened at a fixed concentration (e.g., 10 µM).

  • Data Analysis: The percentage of inhibition of kinase activity will be calculated for each kinase relative to a positive control inhibitor. A common threshold for a significant "hit" is >50% inhibition.

Target Gene Expression Analysis

Objective: To confirm that the compound modulates the expression of known PPARα target genes in a relevant cell line.

Rationale: This assay provides a more physiologically relevant measure of target engagement by assessing the downstream consequences of PPARα activation in a cellular context.

Methodology:

  • Cell Culture and Treatment:

    • Human hepatoma cells (HepG2), which endogenously express PPARα, will be cultured in Eagle's Minimum Essential Medium (EMEM) with 10% FBS.

    • Cells will be treated with this compound, Pemafibrate, or GW7647 at their respective EC50 concentrations for 24 hours.

  • RNA Extraction and qRT-PCR:

    • Total RNA will be extracted from the cells, and cDNA will be synthesized.

    • Quantitative real-time PCR (qRT-PCR) will be performed to measure the mRNA levels of known PPARα target genes (e.g., CPT1A, FGF21) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis:

    • The relative expression of the target genes will be calculated using the ΔΔCt method. The results will be expressed as fold change relative to the vehicle-treated control.

Data Presentation and Comparative Analysis

The quantitative data generated from these experiments should be summarized in clear and concise tables for easy comparison.

Table 1: Potency and Selectivity Profile of Test Compounds on PPAR Subtypes

CompoundPPARα EC50 (nM)PPARγ EC50 (nM)PPARδ EC50 (nM)Selectivity (α vs γ)Selectivity (α vs δ)
This compoundExperimental ValueExperimental ValueExperimental ValueCalculated ValueCalculated Value
Pemafibrate1110015801100-fold1580-fold
GW7647611006200183-fold1033-fold

Data for Pemafibrate and GW7647 are derived from existing literature for comparative purposes.[5][7]

Table 2: Off-Target Kinase Inhibition Profile

CompoundKinase Hit (>50% inhibition at 10 µM)% Inhibition
This compoundList of inhibited kinasesExperimental Value

Table 3: Relative Expression of PPARα Target Genes in HepG2 Cells

Compound (at EC50)CPT1A Fold ChangeFGF21 Fold Change
This compoundExperimental ValueExperimental Value
PemafibrateExperimental ValueExperimental Value
GW7647Experimental ValueExperimental Value

Conclusion and Future Directions

This guide outlines a robust and systematic approach to characterizing the cross-reactivity profile of this compound. By employing a combination of in vitro biochemical assays, cell-based functional assays, and broad off-target screening, a comprehensive understanding of the compound's selectivity can be achieved. The comparative analysis against well-characterized PPARα agonists like Pemafibrate and GW7647 will provide crucial context for interpreting the experimental data.

Positive results from these studies, indicating high potency and selectivity for PPARα with minimal off-target effects, would provide a strong rationale for advancing this compound into further preclinical development for metabolic diseases. Conversely, the identification of significant off-target activities would necessitate further investigation to understand their potential clinical implications. This self-validating system of tiered experimental evaluation ensures that a clear and actionable pharmacological profile is established, guiding future research and development efforts.

References

  • Pemafibrate, a New Selective PPARα Modulator: Drug Concept and Its Clinical Applications for Dyslipidemia and Metabolic Diseases. Journal of Atherosclerosis and Thrombosis. [Link]

  • Structural differences between pemafibrate and fenofibrate. ResearchGate. [Link]

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  • Fenofibrate | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]

  • X-ray structure of human PPARalpha ligand binding domain-GW7647-SRC1 coactivator peptide co-crystals obtained by delipidation and co-crystallization. RCSB PDB. [Link]

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A Comparative Benchmarking Guide: Evaluating 3-(4-Fluorophenylthio)propanoic Acid Against Known ALDH1A1 Modulators

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the inhibitory and modulatory potential of 3-(4-Fluorophenylthio)propanoic acid. Our investigation positions this compound against well-characterized modulators of Aldehyde Dehydrogenase 1A1 (ALDH1A1), a high-value therapeutic target. While this compound is documented as a synthetic intermediate in the manufacturing of Bicalutamide[1][2], its intrinsic biological activity remains largely unexplored. Its chemical structure, an aryl propanoic acid derivative, is a common scaffold in pharmacologically active agents, justifying its screening against key enzymatic targets.[3][4]

We hypothesize that this compound may interact with ALDH1A1, an enzyme critically implicated in cancer stem cell biology, metabolic disorders, and neurodegeneration.[5][6][7] ALDH1A1's role in oxidizing retinaldehyde to retinoic acid and detoxifying reactive aldehydes makes it a focal point for therapeutic intervention.[5][8]

This document serves as a guide for researchers and drug development professionals to benchmark this compound's performance by providing detailed experimental methodologies, a rationale for comparator selection, and a framework for data interpretation.

The Rationale for Comparator Selection

To establish a robust performance benchmark, it is crucial to compare the test article against compounds with diverse and well-defined mechanisms of action, potency, and selectivity. We have selected the following three compounds:

  • NCT-501 (The Potent & Selective Inhibitor): A theophylline-based, reversible inhibitor of ALDH1A1 with a half-maximal inhibitory concentration (IC₅₀) of 40 nM.[9][10] Its exceptional selectivity (>1400-fold) against other ALDH isozymes (ALDH1B1, ALDH3A1, and ALDH2) makes it the gold standard for potent and targeted ALDH1A1 inhibition.[9][11] This allows us to benchmark for maximum on-target potency.

  • Disulfiram (The Irreversible, Broad-Spectrum Inhibitor): An FDA-approved drug for alcohol use disorder that functions by irreversibly inhibiting both ALDH1A1 and ALDH2 through carbamylation of catalytic cysteine residues.[12][13] It serves as a clinically relevant, albeit non-selective, benchmark to assess the potential for off-target effects, particularly concerning ALDH2, which is vital for ethanol metabolism.[13]

  • Alda-1 (The Enzyme Activator): Originally identified as a specific activator for ALDH2, subsequent studies have shown it can also activate ALDH1A1 under specific assay conditions (e.g., when the enzyme is challenged with certain substrates like DOPAL).[8][14][15] Including an activator allows for the exploration of a broader modulatory profile, determining if the test compound has any agonistic or unexpected effects.

Experimental Design and Methodologies

The core objective is to determine the potency and selectivity of this compound as a potential ALDH1A1 inhibitor. This involves a primary enzymatic assay, a counter-screen for isozyme selectivity, and a target engagement validation assay in a cellular context.

G cluster_0 Biochemical Assays cluster_1 Cellular Assay cluster_2 Data Analysis A Protocol 1: ALDH1A1 Enzymatic Inhibition Assay B Protocol 2: ALDH2 Isozyme Selectivity Assay A->B Assess Off-Target Effects D IC50 Determination (Dose-Response Curves) A->D E Selectivity Fold Calculation B->E C Protocol 3: Cellular Thermal Shift Assay (CETSA) F Target Engagement Confirmation C->F D->E

Figure 1: Overall experimental workflow for benchmarking the test compound.
Protocol 1: In Vitro ALDH1A1 Enzymatic Inhibition Assay (Fluorometric)

Causality: This assay directly measures the enzymatic activity of purified ALDH1A1. An inhibitor will reduce the rate of the reaction, providing a quantitative measure of its potency (IC₅₀). The use of a fluorometric readout provides high sensitivity.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 1 mM MgCl₂, 0.1% BSA.

    • Enzyme: Recombinant human ALDH1A1 (final concentration 10 nM).

    • Cofactor: NAD⁺ (final concentration 200 µM).

    • Substrate: Retinaldehyde (final concentration 10 µM).

    • Test Compound/Comparators: Prepare a 10-point, 3-fold serial dilution series in DMSO, typically from 100 µM to 5 nM.

  • Assay Procedure:

    • In a 96-well black, flat-bottom plate, add 50 µL of assay buffer.

    • Add 1 µL of the compound dilution series to the appropriate wells (final DMSO concentration ≤ 1%). Include "no inhibitor" and "no enzyme" controls.

    • Add 25 µL of ALDH1A1 enzyme solution to all wells except the "no enzyme" control.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the reaction by adding 25 µL of a substrate/cofactor mix (retinaldehyde and NAD⁺).

  • Data Acquisition:

    • Immediately measure the fluorescence (Excitation: 340 nm, Emission: 460 nm) in kinetic mode for 30 minutes at 37°C. The signal corresponds to the production of NADH.

  • Data Analysis:

    • Calculate the initial velocity (V₀) of the reaction from the linear phase of the kinetic curve.

    • Normalize the data to the "no inhibitor" control (100% activity) and "no enzyme" control (0% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: ALDH2 Isozyme Selectivity Assay

Causality: To be a viable therapeutic candidate, an ALDH1A1 inhibitor must demonstrate high selectivity over ALDH2. Inhibition of ALDH2 can cause a "Disulfiram-like" reaction upon alcohol consumption, a significant and often undesirable side effect.[13] This assay quantifies that risk.

Methodology:

  • The protocol is identical to the ALDH1A1 assay described above, with the following critical substitutions:

    • Enzyme: Use recombinant human ALDH2.

    • Substrate: While ALDH2 can metabolize retinaldehyde, using a more specific substrate like acetaldehyde may be preferable to assess its canonical function.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Causality: While in vitro assays confirm enzymatic inhibition, CETSA validates direct target engagement within the complex milieu of a living cell. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.[16] A positive result provides strong evidence that the compound reaches and binds to ALDH1A1 in a physiological context.

G A Treat intact cells with Test Compound or Vehicle B Heat cell suspensions across a temperature gradient A->B C Lyse cells by freeze-thaw cycles B->C D Separate soluble fraction (containing stable protein) from precipitate via centrifugation C->D E Quantify soluble ALDH1A1 (e.g., Western Blot) D->E F Plot % soluble ALDH1A1 vs. Temperature E->F

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Culture and Treatment: Culture a human cell line known to express ALDH1A1 (e.g., A549 lung carcinoma cells) to ~80% confluency. Treat cells with the test compound at a concentration of 10x its IC₅₀ or a vehicle control (DMSO) for 1 hour.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them individually to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Quantification: Carefully collect the supernatant. Quantify the amount of soluble ALDH1A1 remaining at each temperature point using Western Blot analysis with a specific anti-ALDH1A1 antibody.

  • Data Analysis: Generate a "melting curve" by plotting the band intensity (representing soluble ALDH1A1) against temperature for both the vehicle- and compound-treated samples. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Comparative Data Summary

The following tables summarize the established performance of the benchmark compounds. The corresponding data for this compound would be populated upon completion of the described experimental protocols.

Table 1: Comparative Inhibitory Potency against ALDH1A1

Compound Target IC₅₀ (nM) Mechanism of Action
NCT-501 ALDH1A1 40[9][10] Reversible, Competitive
Disulfiram ALDH1A1 150[13] Irreversible, Covalent

| This compound | ALDH1A1 | To be determined | To be determined |

Table 2: Isozyme Selectivity Profile

Compound IC₅₀ ALDH1A1 (nM) IC₅₀ ALDH2 (nM) Selectivity Fold (ALDH2/ALDH1A1)
NCT-501 40[9] > 57,000[9][11] > 1425
Disulfiram 150[13] ~200[13] ~1.3

| This compound | TBD | TBD | TBD |

Table 3: Modulatory Activity Profile

Compound Target Effect EC₅₀ (nM)
Alda-1 ALDH1A1 Activation[8][14] Substrate-dependent

| This compound | ALDH1A1 | To be determined | TBD |

Authoritative Grounding and Mechanistic Insights

The ALDH superfamily consists of 19 enzymes in humans responsible for oxidizing a wide array of endogenous and exogenous aldehydes.[6][7] ALDH1A1 is particularly crucial for converting retinaldehyde into retinoic acid, a potent signaling molecule that governs cell differentiation and proliferation.

G Retinaldehyde Retinaldehyde ALDH1A1 ALDH1A1 Enzyme Retinaldehyde->ALDH1A1 Substrate Retinoic_Acid Retinoic Acid ALDH1A1->Retinoic_Acid Catalysis Signaling Downstream Signaling (Cell Differentiation, Apoptosis) Retinoic_Acid->Signaling Inhibitor ALDH1A1 Inhibitor (e.g., NCT-501) Inhibitor->ALDH1A1 Inhibition

Figure 3: Simplified ALDH1A1 signaling pathway and point of inhibition.

In many cancers, a subpopulation of cells known as cancer stem cells (CSCs) exhibit high ALDH1A1 activity.[5] This activity is linked to resistance to conventional chemotherapy and radiation.[5] Therefore, potent and selective ALDH1A1 inhibitors like NCT-501 are sought to specifically target these CSCs, potentially re-sensitizing tumors to standard treatments.

Interpreting Potential Results:

  • High Potency, High Selectivity: If this compound yields an IC₅₀ in the low nanomolar range for ALDH1A1 and a selectivity fold >1000 over ALDH2, it would be a highly promising lead compound, comparable in profile to NCT-501.

  • Moderate Potency, Low Selectivity: An IC₅₀ in the high nanomolar or low micromolar range with poor selectivity (fold < 10) would classify the compound as a low-quality lead, similar to Disulfiram's profile, suggesting a high likelihood of off-target effects.

  • No Activity: A lack of inhibition would suggest that ALDH1A1 is not the primary target for this compound, and screening against other enzyme families (e.g., kinases, phosphatases) would be warranted.

  • Activation: If the compound demonstrates activation, particularly in the absence of an enzymatic challenge, it would represent a rare and interesting modulator worthy of further mechanistic study, similar to Alda-1.

This structured, comparative approach ensures that any observed activity of this compound is contextualized against established standards, providing a clear and objective assessment of its therapeutic potential.

References

  • Patsnap Synapse. (2024). What are ALDH1A1 inhibitors and how do they work?
  • Kotraiah, V., et al. (2013). Identification of aldehyde dehydrogenase 1A1 modulators using virtual screening. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(3), 489–494. Retrieved from [Link]

  • Yang, S. M., et al. (2015). Discovery of NCT-501, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1). Journal of Medicinal Chemistry, 58(15), 5967–5978. Retrieved from [Link]

  • Taylor & Francis Online. (2011). Identification of aldehyde dehydrogenase 1A1 modulators using virtual screening. Retrieved from [Link]

  • MDPI. (2022). Novel Disulfiram Derivatives as ALDH1a1-Selective Inhibitors. Retrieved from [Link]

  • PubMed. (2011). Identification of aldehyde dehydrogenase 1A1 modulators using virtual screening. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.
  • Google Patents. (n.d.). EP1614677B1 - Improved procedure for the synthesis of bicalutamide.
  • Pharmacological Reviews. (2012). Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application. Retrieved from [Link]

  • PubMed. (2012). Aldehyde dehydrogenase inhibitors: a comprehensive review of the pharmacology, mechanism of action, substrate specificity, and clinical application. Retrieved from [Link]

  • PubMed. (2023). A patent review on aldehyde dehydrogenase inhibitors: an overview of small molecule inhibitors from the last decade. Retrieved from [Link]

  • Pre-Medical Undergraduate Research Journal. (2025). In silico screening of DEAB analogues as ALDH1 isoenzymes inhibitors in cancer treatment. Retrieved from [Link]

  • ChemBK. (n.d.). Propanoic acid, 3-[(4-fluorophenyl)thio]-2-hydroxy-2-methyl-. Retrieved from [Link]

  • Chem-Impex. (n.d.). 3-(4-Fluorophenyl)propionic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Fluorophenyl)propionic acid. Retrieved from [Link]

  • ResearchGate. (2016). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Retrieved from [Link]

  • Google Patents. (n.d.). EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.
  • Googleapis.com. (2017). WO 2017/168438 Al.
  • Indian Patents. (n.d.). 232680:PROCESS FOR THE PREPARATION OF ARYL PROPIONIC ACID. Retrieved from [Link]

  • MDPI. (n.d.). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Retrieved from [Link]

  • National Institutes of Health. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Retrieved from [Link]

  • Human Journals. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Retrieved from [Link]

  • National Institutes of Health. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Retrieved from [Link]

  • Jove. (2018). The Cellular Thermal Shift Assay for Drug-Target Engagement Studies. Retrieved from [Link]

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Independent Verification of 3-(4-Fluorophenylthio)propanoic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification of the reported properties of 3-(4-Fluorophenylthio)propanoic acid. Tailored for researchers, scientists, and professionals in drug development, this document outlines a systematic approach to validating the physicochemical characteristics of this compound. By synthesizing technical protocols with established scientific principles, this guide aims to ensure the integrity and reproducibility of future research involving this molecule. We will delve into its identity, purity, and structural confirmation, and draw comparisons with structurally similar, commercially available alternatives.

Introduction: The Significance of this compound

This compound is a halogenated arylthio carboxylic acid with potential applications in medicinal chemistry and materials science. Its molecular architecture, featuring a fluorinated phenyl ring linked via a thioether bridge to a propanoic acid moiety, suggests a unique combination of properties. The fluorine atom can modulate lipophilicity, metabolic stability, and binding interactions, while the carboxylic acid group provides a handle for further chemical modifications and influences solubility. The thioether linkage is also a key structural feature, contributing to the overall molecular conformation and electronic properties. Given these characteristics, rigorous and independent verification of its properties is a critical first step in any research and development pipeline.

Physicochemical Property Verification: A Multi-Technique Approach

A thorough understanding of a compound's physicochemical properties is fundamental to its application. This section outlines the experimental protocols for verifying the identity, purity, and structure of this compound.

Identity and Purity: The Foundation of Reliable Data

Experimental Protocol: HPLC-MS Analysis

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent, such as acetonitrile or methanol, to create a 1 mg/mL stock solution. Prepare a serial dilution to assess linearity and determine the limit of detection.

  • HPLC Parameters:

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for the separation of small aromatic molecules.

    • Mobile Phase: Employ a gradient elution for optimal separation. A typical gradient would start with a high percentage of aqueous phase (e.g., 95% water with 0.1% formic acid) and ramp up to a high percentage of organic phase (e.g., 95% acetonitrile with 0.1% formic acid) over a 15-20 minute run time.

    • Flow Rate: A standard flow rate of 1.0 mL/min is appropriate.

    • Detection: Utilize a UV detector set at a wavelength determined by a preliminary UV scan of the compound (typically around 254 nm for phenyl-containing compounds).

  • MS Parameters:

    • Ionization: Use Electrospray Ionization (ESI) in both positive and negative ion modes to ensure the detection of the molecular ion.

    • Mass Analyzer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is essential for accurate mass determination.

    • Data Analysis: The primary peak in the chromatogram should correspond to the expected mass-to-charge ratio (m/z) of the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecule. Purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram.

Data Interpretation and Comparison:

PropertyThis compound3-(Phenylthio)propanoic acid[1]3-(4-Chlorophenylthio)propanoic acid
Molecular Formula C₉H₉FO₂SC₉H₁₀O₂SC₉H₉ClO₂S
Molecular Weight 200.23 g/mol 182.24 g/mol 216.68 g/mol
Melting Point 72-73 °C60-62 °C96-98 °C
Purity (by HPLC) >95% (typical supplier specification)>95% (typical supplier specification)>95% (typical supplier specification)
[M+H]⁺ (Expected) 201.0356183.0474216.9962
[M-H]⁻ (Expected) 199.0200181.0328214.9816
Structural Elucidation: Unambiguous Confirmation with NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural confirmation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are crucial.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved and free of particulate matter.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the phenyl ring will appear as multiplets due to coupling with each other and with the fluorine atom. The two methylene groups of the propanoic acid chain will likely appear as two triplets.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbon atom directly bonded to the fluorine will exhibit a large one-bond coupling constant (¹JCF), which is a characteristic feature.

  • ¹⁹F NMR Spectroscopy: Fluorine NMR will show a single resonance for the fluorine atom, and its chemical shift will be indicative of its electronic environment.

Workflow for Physicochemical Verification

Caption: A streamlined workflow for the independent verification of this compound.

Functional Group Confirmation with Infrared Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: The compound can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Data Acquisition: Acquire the spectrum over the standard mid-IR range (4000-400 cm⁻¹).

  • Data Interpretation: The spectrum should exhibit a broad O-H stretch characteristic of a carboxylic acid (around 3000 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and various C-H and C-C stretches in the aromatic and aliphatic regions. The C-F and C-S stretching vibrations will also be present but may be more difficult to assign definitively.

Comparative Analysis with Structural Analogs

To contextualize the properties of this compound, a comparison with its non-fluorinated and chloro-substituted analogs is valuable.

FeatureThis compound3-(Phenylthio)propanoic acid3-(4-Chlorophenylthio)propanoic acid
Halogen Substitution FluorineNoneChlorine
Electronegativity of X HighN/AModerate
Melting Point 72-73 °C60-62 °C96-98 °C
Expected Lipophilicity Increased relative to the non-halogenated analogBaselineIncreased relative to the non-halogenated analog

The introduction of a fluorine atom is expected to increase the lipophilicity and potentially the metabolic stability of the molecule compared to its non-fluorinated counterpart. The higher melting point of the chloro-analog compared to the fluoro-analog can be attributed to the larger size and polarizability of the chlorine atom, leading to stronger intermolecular interactions in the solid state.

Potential Biological Activity: An Overview

While no specific biological activities have been reported for this compound, the broader class of aryl propionic acid derivatives is well-known for its anti-inflammatory properties. Many non-steroidal anti-inflammatory drugs (NSAIDs) share this structural motif. Furthermore, various arylthio propanoic acid derivatives have been investigated for a range of biological activities, including anticancer and antimicrobial effects. Any future investigation into the biological properties of this compound should be preceded by the rigorous physicochemical verification outlined in this guide.

Conclusion: The Imperative of Rigorous Verification

The independent verification of a chemical compound's properties is a cornerstone of robust scientific research. This guide has provided a detailed, step-by-step framework for the validation of this compound using standard, reliable analytical techniques. By confirming the identity, purity, and structure of this compound, and by understanding its properties in the context of its structural analogs, researchers can proceed with confidence in their downstream applications. The principles and protocols detailed herein are broadly applicable to the characterization of novel small molecules in any research setting.

References

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A Comparative Guide to Fluorinated vs. Non-Fluorinated Thio-propanoic Acids for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a critical step in optimizing pharmacokinetic and pharmacodynamic properties. The introduction of fluorine into a molecular scaffold has become a powerful strategy to enhance metabolic stability, modulate acidity, and influence biological activity. This guide provides an in-depth comparative study of fluorinated and non-fluorinated thio-propanoic acids, offering experimental data, detailed protocols, and mechanistic insights to inform rational drug design.

Introduction: The Impact of Fluorination

Thio-propanoic acids, containing both a carboxylic acid and a thiol group, are versatile building blocks in medicinal chemistry.[1] They serve as enzyme inhibitors, antioxidants, and intermediates for various therapeutic agents.[1][2] Fluorination, the substitution of a hydrogen atom with fluorine, can dramatically alter the physicochemical and biological properties of these molecules. Understanding these changes is paramount for leveraging fluorination to its full potential in drug discovery.

The high electronegativity of fluorine is a key driver of its influence. This property leads to a strong inductive electron-withdrawing effect, which can significantly impact the acidity (pKa) of nearby functional groups and alter the metabolic fate of the molecule.

Physicochemical Properties: A Tale of Two Functional Groups

The dual functionality of thio-propanoic acids means that fluorination can independently or concurrently influence the properties of both the carboxylic acid and the thiol moieties.

Acidity (pKa)

The pKa of a molecule is a critical determinant of its ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.

Carboxylic Acid pKa:

Fluorination generally increases the acidity of a carboxylic acid (lowers its pKa). This is due to the inductive stabilization of the carboxylate anion by the electron-withdrawing fluorine atom. The closer the fluorine atom is to the carboxylic acid group, the more pronounced the effect.

Thiol pKa:

The thiol group is also acidic, and its pKa can be influenced by fluorination. The electron-withdrawing nature of fluorine is expected to lower the pKa of the thiol, making it a stronger acid.

CompoundStructureCarboxylic Acid pKaThiol pKa
Non-Fluorinated
2-Mercaptopropionic acidHS-CH(CH₃)-COOH4.32[3]10.20[3]
3-Mercaptopropionic acidHS-CH₂-CH₂-COOH~4.34[4]10.84[5][6][7]
Fluorinated (Predicted/Inferred)
2-Fluoro-3-mercaptopropanoic acidHS-CH₂-CHF-COOH< 4.32< 10.84
3-Fluoro-2-mercaptopropanoic acidF-CH₂-CH(SH)-COOH< 4.32< 10.20

Note: Predicted pKa values are based on the established electron-withdrawing effects of fluorine. Experimental determination is recommended for precise values.

Experimental Protocol: Determination of pKa by Potentiometric Titration

This protocol outlines a standard method for the experimental determination of pKa values.

Materials:

  • Test compound (fluorinated or non-fluorinated thio-propanoic acid)

  • Standardized potassium hydroxide (KOH) solution (e.g., 0.1 M)

  • Potassium chloride (KCl) for maintaining ionic strength

  • Deionized water

  • pH meter with a calibrated electrode

  • Stir plate and stir bar

  • Buret

Procedure:

  • Prepare a solution of the test compound of known concentration in deionized water. Add KCl to a final concentration of 0.1 M.

  • Place the solution on a stir plate and immerse the calibrated pH electrode.

  • Record the initial pH of the solution.

  • Titrate the solution with the standardized KOH solution, adding small, precise volumes.

  • Record the pH after each addition of titrant.

  • Continue the titration past the equivalence point(s).

  • Plot the pH versus the volume of KOH added. The pKa is the pH at the half-equivalence point. For a molecule with two acidic protons, two equivalence points and two pKa values will be observed.

Lipophilicity

Lipophilicity, often measured as the logarithm of the octanol-water partition coefficient (logP) or distribution coefficient (logD), is a key factor in membrane permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The effect of fluorination on lipophilicity is complex. While a single fluorine atom can sometimes decrease lipophilicity due to its polarity, perfluorinated chains can significantly increase it.

Metabolic Stability: Blocking the Sites of Oxidation

A major driver for the use of fluorination in drug design is to enhance metabolic stability. The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.

By strategically placing fluorine atoms at sites susceptible to metabolic oxidation, the metabolic half-life of a compound can be significantly extended. For thio-propanoic acids, metabolic pathways can include both oxidation of the carbon backbone and the sulfur atom.

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a standard method to assess the susceptibility of a compound to Phase I metabolism.[8]

Materials:

  • Test compound

  • Pooled human liver microsomes

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Positive control compounds with known metabolic stability (e.g., a rapidly metabolized compound and a stable compound)

  • Acetonitrile with an internal standard to stop the reaction

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • In a 96-well plate, pre-incubate the liver microsomes in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound.

  • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression is the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) as 0.693/k and the intrinsic clearance (CLint).

G cluster_workflow Metabolic Stability Assay Workflow prep Prepare Reagents (Compound, Microsomes, NADPH) pre_incubate Pre-incubate Microsomes (37°C) prep->pre_incubate start_reaction Initiate Reaction (Add NADPH & Compound) pre_incubate->start_reaction time_points Incubate and Sample at Time Points start_reaction->time_points stop_reaction Quench Reaction (Acetonitrile + IS) time_points->stop_reaction centrifuge Centrifuge to Pellet Protein stop_reaction->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Workflow for an in vitro metabolic stability assay.

Biological Activity: A Double-Edged Sword

The impact of fluorination on biological activity is highly context-dependent and can be attributed to several factors:

  • Altered Target Binding: The introduction of fluorine can create new, favorable interactions with the target protein, such as hydrogen bonds or dipole-dipole interactions, thereby increasing binding affinity. Conversely, it can also introduce steric clashes or unfavorable electronic interactions.

  • Conformational Effects: The gauche effect, often observed with fluorine substitution, can influence the conformational preferences of a molecule, potentially pre-organizing it for a more favorable binding conformation.

  • Enzyme Inhibition: Thio-propanoic acids are known to inhibit various enzymes.[1][2] Fluorination can enhance this inhibitory activity by increasing the acidity of the thiol group, making it a better nucleophile for attacking enzyme active sites or by increasing the compound's binding affinity. For example, α-fluorination of ketones has been shown to increase their potency as chymotrypsin inhibitors.[8]

  • Antioxidant Activity: Thiols are known for their antioxidant properties.[9] While the direct effect of fluorination on the antioxidant capacity of thiols is not extensively documented, it is plausible that the altered electronic properties could modulate their radical scavenging abilities.

Synthesis of Fluorinated Thio-propanoic Acids

The synthesis of fluorinated thio-propanoic acids requires specialized methods due to the challenges associated with introducing fluorine into organic molecules.

General Synthetic Strategies:

  • From Fluorinated Precursors: A common approach is to start with a commercially available fluorinated building block, such as a fluoro-propanoic acid or a fluoro-acrylate, and then introduce the thiol group. For example, 3-mercaptopropionic acid can be synthesized by the addition of hydrogen sulfide to acrylic acid.[4] A similar approach could be envisioned with a fluorinated acrylic acid derivative.

  • Late-Stage Fluorination: More advanced methods involve the introduction of fluorine at a later stage of the synthesis. This can be challenging but offers more flexibility in the design of analogs.

G cluster_synthesis General Synthetic Pathways start_fluoro Fluorinated Propanoic Acid Derivative thiolation Thiolation start_fluoro->thiolation product_a Fluorinated Thio-propanoic Acid thiolation->product_a start_non_fluoro Non-fluorinated Thio-propanoic Acid late_stage_fluorination Late-Stage Fluorination start_non_fluoro->late_stage_fluorination product_b Fluorinated Thio-propanoic Acid late_stage_fluorination->product_b start_acrylate Fluorinated Acrylate h2s_addition H₂S Addition start_acrylate->h2s_addition product_c Fluorinated Thio-propanoic Acid h2s_addition->product_c

Caption: Synthetic approaches to fluorinated thio-propanoic acids.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into thio-propanoic acids presents a compelling avenue for optimizing drug candidates. The predictable effects on acidity and metabolic stability, coupled with the potential for enhanced biological activity, make fluorination a valuable tool in the medicinal chemist's arsenal.

While direct comparative experimental data for fluorinated versus non-fluorinated thio-propanoic acids is still emerging, the principles outlined in this guide, supported by data from analogous compound classes, provide a strong foundation for rational design. Future research should focus on the systematic synthesis and evaluation of a diverse library of fluorinated thio-propanoic acids to further elucidate the nuanced structure-activity and structure-property relationships. Such studies will undoubtedly unlock new opportunities for the development of safer and more effective therapeutics.

References

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  • 3-Mercaptopropionic Acid: A Versatile Chemical Compound. (2025, March 3). Retrieved January 14, 2026, from [Link]

  • Perfluorinated Carboxylic Acids with Increasing Carbon Chain Lengths Upregulate Amino Acid Transporters and Modulate Compensatory Response of Xenobiotic Transporters in HepaRG Cells. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]

  • The metabolism of tetradecylthiopropionic acid, a 4-thia stearic acid, in the rat. In vivo and in vitro studies. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]

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  • In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]

  • MERCAPTOPROPIONIC ACID. (n.d.). Ataman Kimya. Retrieved January 14, 2026, from [Link]

  • 3-THIOPROPIONIC ACID. (n.d.). Ataman Kimya. Retrieved January 14, 2026, from [Link]

  • Accessing the Thiol Toolbox: Synthesis and Structure-Activity Studies on Fluoro-Thiol Conjugated Antimicrobial Peptides. (2022, December 17). PubMed. Retrieved January 14, 2026, from [Link]

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  • Cellular toxicity associated with exposure to perfluorinated carboxylates (PFCAs) and their metabolic precursors. (n.d.). Semantic Scholar. Retrieved January 14, 2026, from [Link]

  • 3-Mercaptopropionic acid. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

  • Fluorination Effects in XPhos Gold(I) Fluorothiolates. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • Ionic liquid-mediated three-component synthesis of fluorinated spiro-thiazine derivatives and their antimycobacterial and DNA cleavage activities. (n.d.). Indian Academy of Sciences. Retrieved January 14, 2026, from [Link]

  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]

  • 2-Mercaptopropionic acid CAS: 79-42-5. (n.d.). Retrieved January 14, 2026, from [Link]

  • Fluorinated Analogs of Organosulfur Compounds from Garlic (Allium sativum): Synthesis and Chemistry. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]

  • Antioxidant activity and other mechanisms of thiols involved in chemoprevention of mutation and cancer. (1991, September 30). PubMed. Retrieved January 14, 2026, from [Link]

  • 3-MERCAPTOPROPIONIC ACID. (n.d.). Ataman Kimya. Retrieved January 14, 2026, from [Link]

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A Researcher's Guide to Validating the Therapeutic Potential of 3-(4-Fluorophenylthio)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers navigating the preclinical landscape, the journey from a novel chemical entity to a validated therapeutic candidate is both complex and challenging. This guide provides a comprehensive framework for the initial validation of 3-(4-Fluorophenylthio)propanoic acid, a compound of interest within the broader class of aryl propionic acid derivatives. While direct therapeutic applications of this specific molecule are not yet established, its structural characteristics suggest a plausible role as a modulator of inflammatory pathways. This document will therefore focus on a logical, evidence-based workflow to systematically investigate this therapeutic potential, comparing its hypothetical efficacy against established non-steroidal anti-inflammatory drugs (NSAIDs).

Introduction: The Scientific Premise

Aryl propionic acid derivatives represent a cornerstone of anti-inflammatory therapy, with well-known members including ibuprofen and naproxen.[1][2] These agents typically exert their effects through the inhibition of cyclooxygenase (COX) enzymes, key players in the biosynthesis of prostaglandins, which are potent mediators of inflammation.[1] The structure of this compound, featuring a fluorinated phenyl ring and a propionic acid moiety, places it within this pharmacologically significant class of compounds. The fluorine substitution may enhance its metabolic stability and binding affinity, making it a compelling candidate for investigation.

Our central hypothesis is that this compound possesses anti-inflammatory properties, potentially acting as a COX inhibitor. This guide outlines the necessary in vitro and in cellulo experiments to test this hypothesis and to establish a preliminary therapeutic profile.

Hypothesized Mechanism of Action: COX Inhibition Pathway

The proposed mechanism centers on the inhibition of COX-1 and COX-2, which catalyze the conversion of arachidonic acid to prostaglandin H2, the precursor to various pro-inflammatory prostaglandins. By blocking this step, the compound would theoretically reduce the downstream inflammatory cascade.

COX_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Target_Compound This compound Target_Compound->COX1 Inhibition? Target_Compound->COX2 Inhibition?

Caption: Hypothesized COX inhibition pathway for this compound.

Phase 1: In Vitro Characterization and Target Engagement

The initial phase of validation involves confirming the compound's identity and assessing its direct interaction with the primary therapeutic targets, COX-1 and COX-2. This provides a foundational understanding of its biochemical activity.

Experimental Protocol 1: COX-1/COX-2 Inhibition Assay

This protocol outlines a standard enzymatic assay to determine the inhibitory activity and selectivity of the test compound.

Objective: To quantify the IC50 values of this compound for COX-1 and COX-2 and compare them to known NSAIDs.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

  • Test compound: this compound

  • Reference compounds: Ibuprofen (non-selective), Celecoxib (COX-2 selective)

  • Assay buffer (e.g., Tris-HCl)

  • 96-well microplate reader

Step-by-Step Procedure:

  • Compound Preparation: Prepare a stock solution of this compound and reference compounds in a suitable solvent (e.g., DMSO). Create a serial dilution series to test a range of concentrations.

  • Reaction Mixture: In a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2).

  • Compound Incubation: Add the diluted test compound or reference compound to the appropriate wells. Include a vehicle control (DMSO) and a no-enzyme control. Incubate for a specified time (e.g., 15 minutes) at room temperature to allow for binding.

  • Initiate Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.

  • Colorimetric Detection: Add TMPD. The peroxidase activity of COX will oxidize TMPD, producing a colored product.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation: Comparative COX Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound Experimental DataExperimental DataCalculated
Ibuprofen (Reference)~15~25~0.6
Celecoxib (Reference)>100~0.04>2500

Note: Reference values are approximate and can vary between assay conditions.

Phase 2: Cell-Based Assays for Functional Activity

Following direct enzyme inhibition studies, it is crucial to assess the compound's activity in a cellular context. This step validates that the compound can cross the cell membrane and exert its effect in a more biologically relevant environment.

Experimental Protocol 2: Prostaglandin E2 (PGE2) Production in Macrophages

This protocol measures the downstream effect of COX inhibition by quantifying the production of a key pro-inflammatory prostaglandin, PGE2.

Objective: To determine the effect of this compound on PGE2 production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) to induce inflammation

  • Test compound and reference compounds

  • PGE2 ELISA kit

Step-by-Step Procedure:

  • Cell Culture: Plate RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound or reference compounds for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to the wells (except for the unstimulated control) to induce the expression of COX-2 and subsequent PGE2 production.

  • Incubation: Incubate the cells for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the PGE2 concentration against the compound concentration to determine the dose-dependent inhibition of prostaglandin synthesis.

Workflow for Cellular Validation

Cellular_Validation_Workflow Start Start: RAW 264.7 Macrophages Pre_treat Pre-treatment with This compound Start->Pre_treat Stimulate Stimulation with LPS (Induces COX-2) Pre_treat->Stimulate Incubate 24-hour Incubation Stimulate->Incubate Collect Collect Supernatant Incubate->Collect ELISA PGE2 ELISA Assay Collect->ELISA Analyze Analyze Data: Dose-Response Curve ELISA->Analyze End End: Cellular Efficacy Determined Analyze->End

Caption: Experimental workflow for assessing cellular anti-inflammatory activity.

Comparative Analysis and Future Directions

The data generated from these initial validation studies will provide a clear, comparative assessment of this compound's potential.

Interpreting the Results:

  • Potency and Selectivity: The IC50 values will establish the compound's potency against COX-1 and COX-2. The selectivity index will indicate whether it is a non-selective inhibitor like ibuprofen or a COX-2 selective agent like celecoxib. This has significant implications for its potential therapeutic window and side-effect profile, as COX-1 inhibition is associated with gastrointestinal side effects.[1]

  • Cellular Efficacy: A dose-dependent reduction in PGE2 production will confirm that the compound is cell-permeable and functionally active in a biological system.

Future Directions:

Should this compound demonstrate promising activity in these initial assays, subsequent steps would involve:

  • In Vivo Efficacy Studies: Testing the compound in animal models of inflammation (e.g., carrageenan-induced paw edema).

  • Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Toxicity Studies: Establishing a preliminary safety profile.

This structured approach ensures that the therapeutic potential of novel compounds like this compound is evaluated rigorously and efficiently, providing a solid foundation for further preclinical and clinical development.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(4-Fluorophenylthio)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to ensuring the well-being of laboratory personnel and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-(4-Fluorophenylthio)propanoic acid, grounded in established safety data and regulatory principles. Our aim is to provide you with the essential knowledge to manage this compound responsibly, from the point of use to its final disposition.

Understanding the Hazard Profile of this compound

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is essential. This compound (CAS No: 19543-85-2) is an organic compound that presents several potential hazards.[1][2]

According to available Safety Data Sheets (SDS), this compound is classified as an irritant.[3] Key hazard statements include:

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Furthermore, upon thermal decomposition, it can release hazardous gases, including carbon oxides, hydrogen fluoride, and sulfur oxides.[3] This information is critical in determining the appropriate disposal method and the necessary personal protective equipment (PPE).

Table 1: Hazard Summary and Required Personal Protective Equipment

Hazard ClassificationGHS Hazard Statement(s)Required Personal Protective Equipment (PPE)
Skin IrritationH315Chemical-resistant gloves (e.g., nitrile), lab coat.
Eye IrritationH319Tightly fitting safety goggles or a face shield.[4]
Respiratory IrritationH335Use only in a well-ventilated area or under a chemical fume hood.[5]

Waste Segregation and Collection: The First Line of Defense

Proper disposal begins at the source of waste generation. To prevent accidental reactions and ensure compliant disposal, it is imperative to segregate waste containing this compound.

Protocol for Waste Collection:

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for all solid and liquid waste containing this compound. The container must be compatible with the chemical.[6]

  • Labeling: The waste container label should include:

    • The full chemical name: "this compound"

    • The associated hazard symbols (e.g., irritant).

    • The date of waste accumulation initiation.

  • Solid Waste: Collect any contaminated consumables, such as weighing paper, gloves, and paper towels, in the designated solid waste container.

  • Liquid Waste: For solutions containing the compound, use a separate, leak-proof liquid waste container. Do not mix with other incompatible waste streams.[7]

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3] Ensure the container is tightly closed when not in use.[3]

Off-Site Disposal: The Recommended Pathway

Given the nature of this compound and its potential to generate hazardous byproducts upon decomposition, the universally recommended disposal method is through a licensed and approved hazardous waste disposal facility.[3][8]

Rationale for Professional Disposal:

  • Environmental Protection: Improper disposal can lead to environmental contamination. This compound's ecological effects are not well-documented, necessitating a cautious approach.[1]

  • Regulatory Compliance: National and local regulations strictly govern the disposal of chemical waste.[7] Adherence to these regulations is a legal requirement.

  • Safety: Hazardous waste facilities are equipped to handle the thermal decomposition of such compounds, with appropriate scrubbers and containment systems to manage toxic off-gassing of substances like hydrogen fluoride and sulfur oxides.

Workflow for Off-Site Disposal:

The following diagram illustrates the decision-making and operational workflow for the proper management and disposal of this compound.

cluster_0 Waste Generation & Segregation cluster_1 Interim Storage cluster_2 Professional Disposal Generate Waste Generate Waste Segregate Waste Segregate Waste Generate Waste->Segregate Waste Solid vs. Liquid Label Container Label Container Segregate Waste->Label Container Store Securely Store Securely Label Container->Store Securely Arrange Pickup Arrange Pickup Store Securely->Arrange Pickup Transport Transport Arrange Pickup->Transport Licensed Carrier Incineration Incineration Transport->Incineration Approved Facility

Caption: Waste Management Workflow for this compound.

Emergency Procedures: Managing Spills

Accidents can happen, and a well-defined spill response plan is crucial. For small-scale laboratory spills of this compound, follow these steps:

Spill Cleanup Protocol:

  • Ensure Safety: Immediately alert others in the vicinity. Ensure the area is well-ventilated. If the spill is significant, evacuate the area.[1]

  • Wear Appropriate PPE: At a minimum, wear a lab coat, chemical-resistant gloves, and safety goggles.[3]

  • Contain the Spill: Prevent the spill from spreading. For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[5]

  • Collect the Waste: Carefully sweep or scoop up the absorbed material and spilled solid.[1] Place it into the designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with soap and water.[1]

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves and wipes, must be placed in the hazardous waste container for proper disposal.[3]

By adhering to these detailed procedures, you can ensure the safe and compliant disposal of this compound, thereby upholding the highest standards of laboratory safety and environmental responsibility.

References

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

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Comprehensive Safety and Handling Guide for 3-(4-Fluorophenylthio)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling of 3-(4-Fluorophenylthio)propanoic acid (CAS No. 19543-85-2). The protocols outlined herein are designed to ensure the safety of researchers, scientists, and drug development professionals by providing a framework for operational excellence and risk mitigation. This document moves beyond a simple checklist to instill a deep understanding of the causality behind each safety recommendation, fostering a proactive safety culture within the laboratory.

Hazard Analysis and Risk Assessment

This compound is a compound that, while not extensively characterized in publicly available literature, presents a predictable hazard profile based on its constituent functional groups: a carboxylic acid, a thioether, and a fluorinated aromatic ring.

  • Carboxylic Acid Moiety : Carboxylic acids are generally acidic and can be corrosive to skin and eyes.[1] While typically weak acids, they can cause significant irritation and burns upon direct contact.[1][2]

  • Thioether Group : Thioethers are sulfur-containing organic compounds. While often less volatile and odorous than thiols, they can still pose inhalation hazards and may have specific toxicological properties.

  • Organofluorine Component : The presence of a fluorine atom on the phenyl ring indicates that this is a halogenated organic compound.[3] Organofluorine compounds can have unique reactivity and metabolic pathways, with some being persistent in the environment.[4][5] During combustion, they can produce hazardous gases such as hydrogen fluoride (HF).[6]

A thorough risk assessment is the cornerstone of safe laboratory practice. Before handling this compound, every user must read and understand the Safety Data Sheet (SDS) and this guide.[7]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the recommended PPE for handling this compound, with detailed explanations for each selection.

Body Part Required PPE Rationale and Specifications
Eyes and Face Chemical safety goggles and a face shield.[2][8]Rationale : Protects against splashes of the chemical or solvents, which can cause serious eye irritation or damage.[9] A face shield provides an additional layer of protection for the entire face.[2] Specifications : Goggles should be splash-proof.
Skin and Body Chemical-resistant lab coat and a chemical-resistant apron.[4][8]Rationale : A standard lab coat may not be sufficient. A chemical-resistant apron provides a barrier against spills of corrosive or absorbable materials.[8] Specifications : Flame-resistant material is advisable, especially if working with flammable solvents.[4]
Hands Chemical-impermeable gloves (e.g., nitrile or butyl rubber).[2][7]Rationale : Prevents direct skin contact. The SDS for 3-[(4-FLUOROPHENYL)THIO]PROPANOIC ACID specifically calls for chemical impermeable gloves.[7] Nitrile gloves offer good resistance to a range of chemicals.[2] Double-gloving is recommended for handling highly corrosive or readily absorbed compounds.[4]
Respiratory Use in a certified chemical fume hood. A respirator may be required for large spills or insufficient ventilation.[2][4]Rationale : Protects against inhalation of dust or vapors.[7] A fume hood is the primary engineering control to minimize respiratory exposure.[10] Specifications : If a respirator is needed, a full-face respirator with appropriate cartridges for organic vapors and acid gases should be used.[2][9]
Feet Closed-toe, chemical-resistant shoes.[10][11]Rationale : Protects feet from spills and falling objects. Perforated shoes or sandals are not permitted in a laboratory setting.[11]
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Assess Task-Specific Risks CheckSDS Consult Safety Data Sheet (SDS) Start->CheckSDS CheckConcentration Working with >1% solution or pure solid? CheckSDS->CheckConcentration MinimumPPE Minimum PPE: - Safety Goggles - Lab Coat - Nitrile Gloves CheckConcentration->MinimumPPE No EnhancedPPE Enhanced PPE: - Goggles & Face Shield - Chemical-Resistant Apron - Double Nitrile Gloves CheckConcentration->EnhancedPPE Yes CheckAerosol Potential for aerosol/dust generation? MinimumPPE->CheckAerosol EnhancedPPE->CheckAerosol FumeHood Work in Fume Hood CheckAerosol->FumeHood Yes CheckAerosol->FumeHood No (Best Practice) Respirator Consider Respirator FumeHood->Respirator If spill or high concentration

Caption: PPE selection workflow for handling this compound.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational plan minimizes the risk of exposure and accidents.

Preparation and Weighing
  • Designated Area : All work with this compound should be conducted in a designated area within a certified chemical fume hood.[12]

  • PPE Donning : Before handling the chemical, don all required PPE as outlined in the table above.

  • Weighing : As this compound is a solid, care must be taken to avoid generating dust.[7] Use a spatula to carefully transfer the solid. Weighing should be done in the fume hood or in a balance enclosure.

  • Container Labeling : All containers holding the chemical, including temporary vessels, must be clearly labeled with the full chemical name and appropriate hazard warnings.[13][14]

Dissolution and Reaction
  • Solvent Addition : When dissolving the solid, add the solvent slowly to avoid splashing.

  • Temperature Control : Be aware of any potential exothermic reactions. Use an ice bath for cooling if necessary.

  • Closed System : If the reaction is to be heated or stirred for an extended period, ensure the system is properly sealed or equipped with a condenser to prevent the release of vapors.

Post-Reaction Work-up and Cleanup
  • Quenching : If the reaction requires quenching, do so slowly and carefully, preferably in an ice bath.

  • Cleaning : Clean all glassware and equipment thoroughly after use. Decontaminate surfaces where the chemical was handled.

  • Hand Washing : Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[10]

Safe Handling Workflow

Handling_Workflow Start Start: Review SDS and SOP DonPPE Don Appropriate PPE Start->DonPPE PrepareWorkArea Prepare Designated Work Area in Fume Hood DonPPE->PrepareWorkArea WeighChemical Weigh Solid Chemical (Avoid Dust) PrepareWorkArea->WeighChemical Dissolve Dissolve in Solvent WeighChemical->Dissolve Reaction Perform Reaction Dissolve->Reaction Workup Post-Reaction Work-up/Quenching Reaction->Workup Cleanup Clean Glassware and Work Area Workup->Cleanup DoffPPE Doff PPE Cleanup->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands End End WashHands->End

Caption: Step-by-step safe handling workflow.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated waste is crucial to protect the environment and ensure regulatory compliance.

Waste Segregation
  • Halogenated Organic Waste : As a fluorinated organic compound, this compound and any solutions containing it must be disposed of in a designated "Halogenated Organic Waste" container.[3][13] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[14]

  • Solid Waste : Any solid waste contaminated with the chemical, such as weighing paper, gloves, and paper towels, should be collected in a separate, clearly labeled solid waste container.

  • Sharps : Contaminated needles or other sharps must be disposed of in a designated sharps container.

Waste Container Management
  • Labeling : All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name of the contents, and the approximate percentages of each component.[13][14]

  • Closure : Keep waste containers securely closed at all times, except when adding waste.[13][14]

  • Storage : Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.[12]

  • Disposal Request : When the container is nearly full, submit a request for waste pickup from your institution's Environmental Health and Safety (EHS) department.[14]

Emergency Procedures

In the event of an emergency, follow these procedures:

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4][7] Seek medical attention.

  • Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[4][7] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen.[4][7] Seek medical attention.

  • Spill : For a small spill, absorb the material with an inert absorbent and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's emergency response team.[4]

By integrating these safety protocols into your daily laboratory operations, you contribute to a safer research environment for yourself and your colleagues.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • Bucknell University. Hazardous Waste Segregation.
  • Benchchem. Safety and handling of fluorinated organic compounds.
  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid.
  • Temple University. Halogenated Solvents in Laboratories.
  • Journal of Chemical Education. Treatment and disposal of chemical wastes in daily laboratory work.
  • Washington State University. Halogenated Solvents.
  • ChemicalBook. 3-[(4-FLUOROPHENYL)THIO]PROPANOIC ACID - Safety Data Sheet.
  • Benchchem. Personal protective equipment for handling Capraminopropionic acid.
  • LeelineWork. What PPE Should You Wear When Handling Acid 2026?
  • University of Alabama at Birmingham. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
  • National Center for Biotechnology Information. Chemical Aspects of Human and Environmental Overload with Fluorine.
  • Fisher Scientific. SAFETY DATA SHEET - 3-(4-Fluorophenyl)propionic acid.
  • Echemi. 3-(4-Fluorophenyl)propionic acid SDS, 459-31-4 Safety Data Sheets.
  • Western Carolina University. Standard Operating Procedure for the use of Diethyl ether.
  • Bernardo Ecenarro. Recommended PPE to handle chemicals.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.